Thieno[2,3-b]pyrazine-6-carbaldehyde
Description
Properties
IUPAC Name |
thieno[2,3-b]pyrazine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-3-6-7(11-5)9-2-1-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSFQJXYTQJKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428723 | |
| Record name | thieno[2,3-b]pyrazine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-69-3 | |
| Record name | Thieno[2,3-b]pyrazine-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | thieno[2,3-b]pyrazine-6-carbaldehyde | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80428723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[2,3-b]pyrazine-6-carbaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Thieno[2,3-b]pyrazine-6-carbaldehyde CAS number
An In-Depth Technical Guide to Thieno[2,3-b]pyrazine-6-carbaldehyde: A Key Intermediate in Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction
The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic system in the field of drug discovery, representing a crucial structural motif in a variety of biologically active compounds. Its fused bicyclic structure, combining a thiophene and a pyrazine ring, offers a unique three-dimensional arrangement of heteroatoms and aromatic character, making it an attractive core for designing novel therapeutic agents. Thieno[2,3-b]pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including potential as antitumor and antiparasitic agents.[1][2] Within this important class of molecules, Thieno[2,3-b]pyrazine-6-carbaldehyde emerges as a pivotal synthetic intermediate. The aldehyde functional group serves as a versatile chemical handle, enabling chemists to readily introduce molecular diversity and construct libraries of compounds for biological screening. This guide provides an in-depth technical overview of Thieno[2,3-b]pyrazine-6-carbaldehyde, from its fundamental properties to its synthesis and strategic application in the development of novel therapeutics.
Compound Profile and Physicochemical Properties
Thieno[2,3-b]pyrazine-6-carbaldehyde is a solid organic compound that serves as a valuable building block in synthetic chemistry.[3] Its core identity and key physical properties are summarized below.
| Identifier | Value | Source |
| CAS Number | 857283-69-3 | [4][5][6][7][8] |
| Molecular Formula | C₇H₄N₂OS | [4][7][9] |
| Molecular Weight | 164.18 g/mol | [4][7] |
| IUPAC Name | thieno[2,3-b]pyrazine-6-carbaldehyde | [6] |
| SMILES | O=Cc1cc2nccnc2s1 | [7][9] |
| InChI Key | PDSFQJXYTQJKFG-UHFFFAOYSA-N | [9] |
| Appearance | Solid (Form) | [3] |
Predicted physicochemical properties are available through databases like PubChem, offering insights into parameters such as LogP and polar surface area, which are critical for drug design.[9][10]
Synthesis and Purification
While a direct one-step synthesis from commercially available precursors is not extensively detailed in the provided literature, a logical and field-proven approach involves the formylation of a pre-formed thieno[2,3-b]pyrazine ring system. A common and effective method for introducing an aldehyde group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. This protocol outlines a plausible synthetic route.
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
The synthesis starts with the parent heterocycle, thieno[2,3-b]pyrazine, which can be prepared according to established literature methods.[11] The subsequent formylation at the C6 position is achieved via electrophilic substitution.
Caption: Proposed Vilsmeier-Haack synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize Thieno[2,3-b]pyrazine-6-carbaldehyde via formylation of thieno[2,3-b]pyrazine.
Materials:
-
Thieno[2,3-b]pyrazine (1 equivalent)
-
N,N-Dimethylformamide (DMF), anhydrous (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous (solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF to 0°C. Add phosphorus oxychloride (1.5 eq.) dropwise with vigorous stirring under a nitrogen atmosphere. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve thieno[2,3-b]pyrazine (1 eq.) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Thieno[2,3-b]pyrazine-6-carbaldehyde.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm).- Aromatic protons on the pyrazine and thiophene rings, with characteristic chemical shifts and coupling constants. Based on related structures, expect signals between δ 8.5-9.0 ppm.[1][12] |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (C=O) around δ 180-190 ppm.- Signals for the sp² carbons of the heterocyclic rings in the aromatic region (δ 110-160 ppm).[12] |
| FT-IR | - A strong C=O stretching band for the aldehyde group around 1680-1700 cm⁻¹.- C-H stretching bands for the aromatic rings above 3000 cm⁻¹.- C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spec (MS) | - The molecular ion peak [M]⁺ corresponding to the molecular weight (164.18 g/mol ). High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₇H₄N₂OS.[9] |
Applications in Drug Discovery and Development
The true value of Thieno[2,3-b]pyrazine-6-carbaldehyde lies in its utility as a versatile synthetic intermediate. The aldehyde functionality is a gateway to a vast array of chemical transformations, allowing for the systematic exploration of chemical space around the thienopyrazine core.
Key Chemical Transformations
The aldehyde group can be readily converted into other functional groups, leading to diverse libraries of derivatives for structure-activity relationship (SAR) studies.
Caption: Versatile reactions of the title compound in drug discovery.
-
Reductive Amination: This is one of the most powerful reactions for building molecular complexity. Reacting the aldehyde with a primary or secondary amine, followed by a mild reducing agent like sodium triacetoxyborohydride, yields a diverse range of substituted amines. This is a cornerstone of library synthesis in medicinal chemistry.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, Thieno[2,3-b]pyrazine-6-carboxylic acid.[3] This acid can then be coupled with amines or alcohols to form amides and esters, respectively, which are common functional groups in drug molecules.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various alkenes, allowing for the extension of carbon chains and the introduction of different substituents.
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, providing another avenue for structural diversification.
The thienopyrimidine scaffold, a close analogue, is noted for its wide range of medical applications including anticancer, anti-inflammatory, and anti-microbial activities, highlighting the therapeutic potential of this class of heterocycles.[13][14] The strategic use of Thieno[2,3-b]pyrazine-6-carbaldehyde allows researchers to synthesize novel derivatives that can be evaluated as inhibitors of kinases, proteases, or other biologically relevant targets.[1]
Safety and Handling
Thieno[2,3-b]pyrazine-6-carbaldehyde should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many heterocyclic compounds, it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[10] Refer to the Safety Data Sheet (SDS) provided by the supplier for complete and detailed handling and disposal information.[6]
Conclusion
Thieno[2,3-b]pyrazine-6-carbaldehyde, identified by CAS number 857283-69-3, is more than just a chemical compound; it is a strategic tool for innovation in drug discovery.[4] Its stable heterocyclic core and reactive aldehyde handle provide an ideal platform for the synthesis of novel molecular entities. By understanding its synthesis, characterization, and chemical reactivity, researchers in medicinal chemistry can leverage this key intermediate to efficiently construct and optimize lead compounds in the quest for new and effective therapeutics.
References
-
thieno[2, 3-b]pyrazine-6-carbaldehyde, min 97%, 100 mg. CP Lab Safety. [Link]
-
thieno[2,3-b]pyrazine-6-carbaldehyde (C007B-429976). Cenmed Enterprises. [Link]
-
Schneller, S. W., Clough, F. W., & Hardee, L. E. (1976). A simple synthesis of thieno[2,3‐b]pyrazine and thieno[2,3‐b] pyridine. Journal of Heterocyclic Chemistry, 13(2), 273–275. [Link]
-
Martins, M. F., et al. (2020). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 25(19), 4585. [Link]
-
Thieno[2,3-b]pyrazine-6-carbaldehyde (C7H4N2OS). PubChemLite. [Link]
-
Martins, M. F., et al. (2018). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 23(9), 2321. [Link]
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Thieno(2,3-b)pyrazine | C6H4N2S. PubChem. [Link]
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Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. CNR-IRIS. [Link]
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A facile synthesis, reactions, and spectral characterization of some novel thieno[3,2‐e]pyrazolo[3,4‐b]pyrazine compounds. ResearchGate. [Link]
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Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. ResearchGate. [Link]
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Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
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Synthesis, biological activity, and in silico studies of thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives. ResearchGate. [Link]
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- 7. cenmed.com [cenmed.com]
- 8. 857283-69-3 CAS MSDS (THIENO[2,3-B]PYRAZINE-6-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 12. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Thieno[2,3-b]pyrazine-6-carbaldehyde: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Thieno[2,3-b]pyrazine-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the thienopyrazine scaffold, this molecule serves as a versatile building block for the synthesis of novel compounds with potential therapeutic and electronic applications.[1][2] This document will delve into its structural features, spectroscopic signature, synthesis, and characteristic reactivity, offering field-proven insights for its application in research and development.
Molecular Structure and Physicochemical Properties
Thieno[2,3-b]pyrazine-6-carbaldehyde possesses a fused bicyclic system consisting of a thiophene ring and a pyrazine ring. The electron-withdrawing nature of the pyrazine ring and the aldehyde group significantly influences the electron density distribution across the aromatic system, impacting its reactivity and physical properties.
dot graph { layout=neato; node [shape=plaintext]; A [label="Thieno[2,3-b]pyrazine-6-carbaldehyde"; pos="1.5,2.5!"]; B [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7537492&t=l", label="", pos="1.5,1!"]; } Caption: 2D Structure of Thieno[2,3-b]pyrazine-6-carbaldehyde.
Table 1: Physicochemical Properties of Thieno[2,3-b]pyrazine-6-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂OS | [3][4] |
| Molecular Weight | 164.18 g/mol | [3][4] |
| Appearance | Predicted to be a solid at room temperature. | |
| Melting Point | Not explicitly reported. Expected to be a solid with a defined melting point. | |
| Boiling Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide. | |
| InChI | InChI=1S/C7H4N2OS/c10-4-5-3-6-7(11-5)9-2-1-8-6/h1-4H | [3] |
| SMILES | O=Cc1cc2nccnc2s1 | [3] |
Synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde
The introduction of a formyl group onto the thieno[2,3-b]pyrazine core is most effectively achieved through an electrophilic aromatic substitution reaction. The Vilsmeier-Haack reaction is a well-established and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds and represents a highly plausible and efficient route to synthesize Thieno[2,3-b]pyrazine-6-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of Thieno[2,3-b]pyrazine
As a Senior Application Scientist, it's crucial to approach this synthesis with precision and an understanding of the underlying mechanism. The Vilsmeier reagent is moisture-sensitive, so anhydrous conditions are paramount for a successful reaction.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 3.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 10 volumes) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add thieno[2,3-b]pyrazine (1.0 eq.) dissolved in a minimal amount of anhydrous DMF to the cooled Vilsmeier reagent. The reaction is exothermic, and the temperature should be maintained below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford Thieno[2,3-b]pyrazine-6-carbaldehyde.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for Thieno[2,3-b]pyrazine-6-carbaldehyde
| Technique | Predicted Key Features |
| ¹H NMR | - Aldehydic proton (CHO): singlet, δ 9.8-10.2 ppm. - Aromatic protons on the pyrazine ring: two doublets, δ 8.5-9.0 ppm. - Aromatic proton on the thiophene ring: singlet, δ 7.8-8.2 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): δ 185-195 ppm. - Aromatic carbons: δ 120-160 ppm. |
| IR Spectroscopy | - C=O stretch (aldehyde): strong absorption around 1680-1700 cm⁻¹. - C-H stretch (aldehyde): two weak bands around 2720 and 2820 cm⁻¹. - C=C and C=N stretching (aromatic rings): 1400-1600 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 164. - Fragmentation pattern showing loss of CO (m/z 136) and subsequent fragmentation of the thienopyrazine ring.[3] |
Chemical Reactivity of the Carbaldehyde Group
The aldehyde functionality of Thieno[2,3-b]pyrazine-6-carbaldehyde is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid, a key functional group for further derivatization, such as amide or ester formation.
-
Protocol: Oxidation to Carboxylic Acid
-
Dissolve Thieno[2,3-b]pyrazine-6-carbaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Add a solution of potassium permanganate (KMnO₄) or another suitable oxidizing agent like silver oxide (Tollens' reagent) dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent if necessary (e.g., sodium bisulfite for KMnO₄).
-
Acidify the mixture to precipitate the carboxylic acid, which can then be filtered and purified.
-
Reduction
Reduction of the aldehyde yields the corresponding primary alcohol, a useful intermediate for ether or ester synthesis.
-
Protocol: Reduction to Alcohol
-
Dissolve Thieno[2,3-b]pyrazine-6-carbaldehyde in an appropriate solvent such as methanol or ethanol.
-
Add sodium borohydride (NaBH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the alcohol by column chromatography.
-
Wittig Reaction
The Wittig reaction provides a powerful method for the formation of a carbon-carbon double bond, allowing for the extension of the carbon chain and the synthesis of various alkene derivatives.
-
Protocol: Wittig Olefination
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base like n-butyllithium or sodium hydride in an anhydrous solvent like THF or DMSO.
-
Add a solution of Thieno[2,3-b]pyrazine-6-carbaldehyde to the ylide solution at low temperature (e.g., -78 °C or 0 °C).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the alkene product.
-
Purify by column chromatography.
-
Knoevenagel Condensation
The Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) leads to the formation of α,β-unsaturated systems, which are valuable precursors for further synthetic manipulations.
-
Protocol: Knoevenagel Condensation
-
Dissolve Thieno[2,3-b]pyrazine-6-carbaldehyde and the active methylene compound in a suitable solvent like ethanol or toluene.
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Heat the reaction mixture to reflux for several hours, often with a Dean-Stark trap to remove water.
-
Cool the reaction mixture to induce crystallization or purify by column chromatography.
-
Applications in Drug Discovery and Materials Science
The thienopyrazine core is a recognized pharmacophore found in a variety of biologically active molecules, exhibiting activities such as anticancer and antimicrobial properties. The aldehyde functionality of Thieno[2,3-b]pyrazine-6-carbaldehyde allows for its incorporation into more complex molecular architectures, making it a valuable starting material for the synthesis of novel drug candidates.
In materials science, the electron-deficient nature of the thienopyrazine system makes it an attractive building block for the construction of organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to functionalize the core via the aldehyde group allows for the fine-tuning of the electronic and physical properties of these materials.
Conclusion
Thieno[2,3-b]pyrazine-6-carbaldehyde is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis via the Vilsmeier-Haack reaction is a practical and efficient approach. The reactivity of its aldehyde group opens up a wide array of possibilities for the synthesis of diverse derivatives. This guide provides a solid foundation for researchers to explore the full potential of this valuable chemical entity.
References
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (2021). Molecules. [Link]
-
Thieno[2,3-b]pyrazine-6-carbaldehyde. PubChem. [Link]
-
thieno[2,3-b]pyrazine-6-carbaldehyde. Cenmed Enterprises. [Link]
-
Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. (2021). Molecules. [Link]
-
Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). ResearchGate. [Link]
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (2021). Molecules. [Link]
-
Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. (2021). Molecules. [Link]
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A Technical Guide to the Molecular Structure of Thieno[2,3-b]pyrazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[2,3-b]pyrazine-6-carbaldehyde is a heterocyclic compound built upon the thienopyrazine scaffold, a privileged structure in medicinal chemistry. This guide provides an in-depth analysis of its molecular architecture, exploring the physicochemical properties and reactivity conferred by the fusion of a thiophene and pyrazine ring, and the strategic placement of a carbaldehyde functional group. We will dissect its structural elucidation through spectroscopic methods, detail a primary synthetic route, and discuss its significance as a versatile building block for the synthesis of novel therapeutic agents. This document serves as a foundational resource for researchers aiming to leverage the unique characteristics of this molecule in drug discovery and materials science.
Core Molecular Structure and Physicochemical Properties
Thieno[2,3-b]pyrazine-6-carbaldehyde is defined by a bicyclic aromatic system where a thiophene ring is fused to a pyrazine ring. This fusion creates a unique electronic landscape that is foundational to its chemical behavior.
-
Systematic IUPAC Name: thieno[2,3-b]pyrazine-6-carbaldehyde
-
Molecular Formula: C₇H₄N₂OS
-
Molecular Weight: 164.18 g/mol
-
CAS Number: 857283-69-3
The core scaffold, Thieno[2,3-b]pyrazine, is an electron-deficient system due to the presence of two nitrogen atoms in the pyrazine ring. The aldehyde group (-CHO) at the 6-position further withdraws electron density and serves as a critical reactive handle for synthetic modifications.
Table 1: Key Physicochemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₄N₂OS | |
| Molecular Weight | 164.18 g/mol | |
| Monoisotopic Mass | 164.00444 Da | |
| PubChem CID | 7537492 | |
| SMILES | C1=CN=C2C(=N1)C=C(S2)C=O |
| InChI Key | PDSFQJXYTQJKFG-UHFFFAOYSA-N | |
Spectroscopic Elucidation of Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the aldehyde proton. The protons on the pyrazine ring (at C-2 and C-3) would appear as doublets, while the proton on the thiophene ring (at C-7) would appear as a singlet. The aldehyde proton would be the most deshielded, appearing as a singlet significantly downfield (typically δ 9-10 ppm).
-
¹³C NMR: The carbon NMR would reveal seven distinct signals. The carbonyl carbon of the aldehyde group would be the most downfield signal (typically δ 180-200 ppm). The remaining signals would correspond to the carbons of the fused heterocyclic rings.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong absorption band characteristic of the aldehyde C=O stretch, typically found in the region of 1680-1715 cm⁻¹. Additional bands corresponding to C=N, C=C aromatic stretching, and C-H bending would also be present, confirming the overall structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z 165.0117, confirming the elemental composition of C₇H₄N₂OS. Analysis of the fragmentation pattern would provide further structural evidence.
Synthesis and Chemical Reactivity
The introduction of a formyl (aldehyde) group onto an electron-rich aromatic or heteroaromatic ring is most commonly achieved via the Vilsmeier-Haack reaction . This reaction is a reliable and efficient method for this transformation.
Synthetic Protocol: Vilsmeier-Haack Formylation
The synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde would start from the parent Thieno[2,3-b]pyrazine scaffold. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-rich thiophene portion of the scaffold then attacks this electrophile, leading to the aldehyde after aqueous workup.
Step-by-Step Methodology:
-
Reagent Preparation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). Stir for 30 minutes to form the Vilsmeier reagent (N,N-dimethylchloroiminium ion).
-
Reaction: Dissolve the starting material, Thieno[2,3-b]pyrazine, in a suitable solvent (e.g., DMF or a halogenated hydrocarbon) and cool the mixture.
-
Addition: Slowly add the prepared Vilsmeier reagent to the solution of the substrate.
-
Heating: Allow the reaction to warm to room temperature and then heat (typically 60-80°C) for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the iminium intermediate.
-
Extraction & Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the final aldehyde.
Causality Note: The thiophene ring is more electron-rich than the pyrazine ring, making it the preferential site for electrophilic aromatic substitution by the Vilsmeier reagent. The reaction conditions, particularly temperature, are tailored to the reactivity of the specific substrate.
Caption: Vilsmeier-Haack synthesis workflow.
Chemical Reactivity
The aldehyde functional group is the primary site of reactivity, acting as a versatile electrophilic center. This allows for a wide array of subsequent chemical transformations, making the molecule a valuable synthetic intermediate. Key reactions include:
-
Oxidation: Can be easily oxidized to the corresponding thieno[2,3-b]pyrazine-6-carboxylic acid.
-
Reduction: Can be reduced to the corresponding alcohol, 6-(hydroxymethyl)thieno[2,3-b]pyrazine.
-
Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent to form substituted amines.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Condensation Reactions: Undergoes condensation with active methylene compounds to build more complex molecular scaffolds.
Role in Medicinal Chemistry and Drug Development
Heterocyclic compounds containing fused thiophene and pyrazine rings are of significant interest in drug discovery. The thienopyrazine core is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Derivatives have shown diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
Thieno[2,3-b]pyrazine-6-carbaldehyde serves as a key building block for creating libraries of novel compounds for high-throughput screening. The aldehyde group provides a convenient attachment point for introducing various pharmacophores and modulating the molecule's steric and electronic properties to optimize binding affinity and ADME (Absorption, Distribution, Metabolism, and Ex
An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Thieno[2,3-b]pyrazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-b]pyrazine-6-carbaldehyde is a heterocyclic organic compound with the molecular formula C₇H₄N₂OS[1][2]. This molecule belongs to a class of fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The thieno[2,3-b]pyrazine core is a key structural motif in a variety of compounds with potential therapeutic applications, including as antitumor and antiparasitic agents[3]. Accurate structural elucidation is a critical step in the development of new chemical entities, and Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose.
This technical guide provides a comprehensive overview of the ¹³C NMR spectroscopy of thieno[2,3-b]pyrazine-6-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who are utilizing this or similar compounds in their work. The guide will cover the fundamental principles of ¹³C NMR as they apply to this specific molecule, a detailed experimental protocol for acquiring high-quality spectra, and an in-depth analysis of the expected chemical shifts for each carbon atom in the structure.
The Molecular Structure of Thieno[2,3-b]pyrazine-6-carbaldehyde
The structure of thieno[2,3-b]pyrazine-6-carbaldehyde consists of a thiophene ring fused to a pyrazine ring, with a carbaldehyde (formyl) group attached to the pyrazine ring at position 6. The numbering of the carbon atoms in the heterocyclic core is crucial for the correct assignment of NMR signals.
Figure 1: Molecular structure of Thieno[2,3-b]pyrazine-6-carbaldehyde with atom numbering.
Principles of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule[4][5]. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus result in lower sensitivity compared to ¹H NMR[4]. However, several techniques are employed to overcome this limitation, such as broadband proton decoupling, which simplifies the spectrum to single lines for each unique carbon atom and enhances signal intensity through the Nuclear Overhauser Effect (NOE)[5].
The chemical shift (δ) of a carbon atom in a ¹³C NMR spectrum is highly dependent on its electronic environment. Electronegative atoms, such as oxygen and nitrogen, deshield the adjacent carbon nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups will shield the carbon nuclei, shifting their signals to lower chemical shifts (upfield). The chemical shifts in ¹³C NMR spectra are typically reported in parts per million (ppm) relative to a standard, usually tetramethylsilane (TMS).
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a generalized, step-by-step protocol for acquiring a ¹³C NMR spectrum of a solid organic compound like thieno[2,3-b]pyrazine-6-carbaldehyde.
I. Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of thieno[2,3-b]pyrazine-6-carbaldehyde.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or acetone-d₆. The choice of solvent can slightly influence the chemical shifts.
-
Transfer: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Standard: Add a small amount of TMS as an internal standard for referencing the chemical shifts to 0 ppm.
II. NMR Spectrometer Setup and Data Acquisition
Figure 2: A generalized workflow for acquiring and processing a ¹³C NMR spectrum.
-
Instrument Tuning: The NMR probe should be tuned to the ¹³C frequency.
-
Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling is typically used.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary[6].
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a large number of scans (from hundreds to thousands) are usually required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for most organic compounds.
-
III. Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced by setting the TMS peak to 0 ppm.
-
Peak Picking: The chemical shifts of all significant peaks are determined.
Spectral Interpretation and Predicted Chemical Shifts
The interpretation of the ¹³C NMR spectrum of thieno[2,3-b]pyrazine-6-carbaldehyde involves assigning each observed signal to a specific carbon atom in the molecule. Based on the known effects of substituents and the electronic nature of the heterocyclic rings, a prediction of the chemical shifts can be made. The presence of the electron-withdrawing pyrazine ring and the aldehyde group will significantly influence the chemical shifts of the carbon atoms.
The following table provides the predicted ¹³C NMR chemical shifts for thieno[2,3-b]pyrazine-6-carbaldehyde. These predictions are based on data from similar heterocyclic systems and general principles of ¹³C NMR spectroscopy[7][8].
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (aldehyde) | 185 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and typically appears in this downfield region. |
| C2 | 145 - 155 | Aromatic carbon adjacent to a nitrogen atom in a pyrazine ring. |
| C3 | 140 - 150 | Aromatic carbon adjacent to a nitrogen atom in a pyrazine ring. |
| C4a | 148 - 158 | Bridgehead carbon atom between the two rings and adjacent to a nitrogen atom. |
| C5 | 125 - 135 | Aromatic carbon in the thiophene ring, influenced by the adjacent fused pyrazine ring. |
| C6 | 130 - 140 | Aromatic carbon in the thiophene ring, directly attached to the electron-withdrawing aldehyde group, leading to a downfield shift. |
| C7 | 120 - 130 | Aromatic carbon in the thiophene ring, adjacent to the sulfur atom. |
| C7a | 135 - 145 | Bridgehead carbon atom between the two rings and adjacent to the sulfur atom. |
Note: The exact chemical shifts will vary depending on the solvent used and the specific experimental conditions. For unambiguous assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary to correlate the carbon signals with their attached protons[9].
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural characterization of thieno[2,3-b]pyrazine-6-carbaldehyde and its derivatives. A thorough understanding of the principles of ¹³C NMR, coupled with a robust experimental protocol, allows for the confident determination of the carbon skeleton of these important heterocyclic compounds. The predicted chemical shifts provided in this guide serve as a valuable reference for researchers working with this molecule, facilitating the interpretation of their experimental data and accelerating the pace of their research and development efforts.
References
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Gronowitz, S., et al. (1981). ¹³C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Available at: [Link]
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Core Facilities. (n.d.). Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance). Available at: [Link]
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Paudler, W. W., & Jovanovic, M. V. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Available at: [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
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Springer Nature. (n.d.). Practical Guidelines for ¹³C-Based NMR Metabolomics. Available at: [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]
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Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]
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ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
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ChemRxiv. (n.d.). Functional Dithienopyrazines – Structure-Property Relationships. Available at: [Link]
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YouTube. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. Available at: [Link]
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CNR-IRIS. (2023, May 17). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. Available at: [Link]
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PubMed. (2008, November 7). Synthesis and characterization of new 2,3-disubstituted thieno[3,4-b]pyrazines: tunable building blocks for low band gap conjugated materials. Available at: [Link]
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Schneller, S. W., Clough, F. W., & Hardee, L. E. (1976). A simple synthesis of thieno[2,3‐b]pyrazine and thieno[2,3‐b] pyridine. Journal of Heterocyclic Chemistry, 13(2), 273–275. Available at: [Link]
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PubChem. (n.d.). Thieno[2,3-b]pyrazine-6-carbaldehyde. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Available at: [Link]
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ACS Applied Materials & Interfaces. (n.d.). Novel Thieno-[3,4-b]-Pyrazines Cored Dendrimers with Carbazole Dendrons: Design, Synthesis, and Application in Solution-Processed Red Organic Light-Emitting Diodes. Available at: [Link]
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An In-Depth Technical Guide to the Fundamental Reactions of Thieno[2,3-b]pyrazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-b]pyrazine Scaffold in Medicinal Chemistry
The thieno[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an attractive building block for the design of novel therapeutic agents. Thieno[2,3-b]pyrazine derivatives have been explored for a range of biological activities, including their potential as kinase inhibitors and anticancer agents. The introduction of a carbaldehyde group at the 6-position provides a versatile synthetic handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures and the exploration of new chemical space in drug discovery programs.
This technical guide provides a comprehensive overview of the fundamental reactions of Thieno[2,3-b]pyrazine-6-carbaldehyde, offering insights into the reactivity of this important building block. While specific literature on the reactivity of this exact aldehyde is emerging, this guide draws upon established principles of heteroaromatic aldehyde chemistry to provide a robust framework for researchers. The protocols and mechanistic discussions herein are designed to be a valuable resource for scientists engaged in the synthesis and derivatization of thieno[2,3-b]pyrazine-based compounds.
I. Carbon-Carbon Bond Forming Reactions: Expanding the Core Structure
The aldehyde functionality of Thieno[2,3-b]pyrazine-6-carbaldehyde is a gateway for extending the carbon framework of the molecule through various condensation reactions. These reactions are fundamental in creating more complex structures with potential biological activities.
A. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction is particularly useful for synthesizing α,β-unsaturated nitriles, esters, and other electron-deficient alkenes, which are versatile intermediates in organic synthesis.
Mechanistic Insight:
The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of Thieno[2,3-b]pyrazine-6-carbaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product.
Knoevenagel Condensation Workflow
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Objective: To synthesize 2-(thieno[2,3-b]pyrazin-6-ylmethylene)malononitrile.
-
Materials:
-
Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve Thieno[2,3-b]pyrazine-6-carbaldehyde in ethanol in a round-bottom flask.
-
Add malononitrile to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure product.
-
Data Summary: Knoevenagel Condensation Reactants and Products
| Aldehyde | Active Methylene Compound | Product |
| Thieno[2,3-b]pyrazine-6-carbaldehyde | Malononitrile | 2-(Thieno[2,3-b]pyrazin-6-ylmethylene)malononitrile |
| Thieno[2,3-b]pyrazine-6-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(thieno[2,3-b]pyrazin-6-yl)acrylate |
| Thieno[2,3-b]pyrazine-6-carbaldehyde | Diethyl malonate | Diethyl 2-(thieno[2,3-b]pyrazin-6-ylmethylene)malonate |
B. Wittig Reaction: A Versatile Olefination Method
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[3][4][5] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to afford an alkene and triphenylphosphine oxide. This reaction is highly versatile and allows for the introduction of a wide variety of substituents at the newly formed double bond.
Mechanistic Insight:
The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide and the reaction conditions.
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An In-depth Technical Guide to the Solubility of Thieno[2,3-b]pyrazine-6-carbaldehyde in Organic Solvents
Introduction
Thieno[2,3-b]pyrazine-6-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the thienopyrazine scaffold, it serves as a crucial building block in the synthesis of novel compounds with potential therapeutic applications, including antitumor and antiparasitic activities.[1][2][3] The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of thieno[2,3-b]pyrazine-6-carbaldehyde, offering a robust framework for researchers, scientists, and drug development professionals.
Physicochemical Properties of Thieno[2,3-b]pyrazine-6-carbaldehyde
Understanding the inherent properties of thieno[2,3-b]pyrazine-6-carbaldehyde is fundamental to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂OS | [4][5] |
| Molecular Weight | 164.18 g/mol | [4] |
| Appearance | Solid (predicted) | |
| XlogP (predicted) | 1.0 - 1.2 | [5][6] |
| Monoisotopic Mass | 164.00444 Da | [5] |
The predicted XlogP value suggests that thieno[2,3-b]pyrazine-6-carbaldehyde has a relatively balanced lipophilic and hydrophilic character. The presence of the aldehyde group and the nitrogen atoms in the pyrazine ring introduces polarity and potential for hydrogen bonding, while the fused thiophene and pyrazine rings contribute to its aromatic and somewhat nonpolar nature. This structural duality is key to its solubility profile.
Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[7][8] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.
Several factors influence the solubility of thieno[2,3-b]pyrazine-6-carbaldehyde:
-
Polarity : The polarity of the solvent plays a crucial role. Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.[9] Given the structure of thieno[2,3-b]pyrazine-6-carbaldehyde, it is expected to exhibit moderate solubility in a range of solvents with varying polarities.
-
Hydrogen Bonding : The nitrogen atoms in the pyrazine ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility for this compound.
-
Temperature : For most solids, solubility increases with temperature as the dissolution process is often endothermic.[8][9][10] This is because the added thermal energy helps to overcome the lattice energy of the solid.[9]
-
Molecular Size and Shape : The relatively planar and compact structure of thieno[2,3-b]pyrazine-6-carbaldehyde may facilitate its interaction with solvent molecules. Larger molecules can sometimes be more difficult for solvent molecules to surround and dissolve.[9]
Experimental Determination of Solubility
A systematic approach is essential for accurately determining the solubility of thieno[2,3-b]pyrazine-6-carbaldehyde. The following is a standard protocol for qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment
A preliminary qualitative assessment can provide a rapid understanding of the compound's solubility in a range of solvents.
Protocol:
-
Preparation : Place a small, accurately weighed amount (e.g., 1-5 mg) of thieno[2,3-b]pyrazine-6-carbaldehyde into a series of clean, dry test tubes.
-
Solvent Addition : To each test tube, add a measured volume (e.g., 0.5 mL) of a different organic solvent. A suggested panel of solvents includes:
-
Nonpolar : Hexane, Toluene
-
Moderately Polar : Dichloromethane, Diethyl Ether, Ethyl Acetate
-
Polar Aprotic : Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic : Methanol, Ethanol, Isopropanol
-
-
Mixing : Vigorously agitate the test tubes for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Observation : Visually inspect each test tube for the dissolution of the solid. Classify the solubility as:
-
Soluble : No solid particles are visible.
-
Partially Soluble : Some, but not all, of the solid has dissolved.
-
Insoluble : The solid appears unchanged.
-
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A Technical Guide to the Reactivity of Thienopyrazine Aldehydes for Drug Discovery and Materials Science
Introduction: The Thienopyrazine Core and the Versatility of the Aldehyde Handle
The thienopyrazine scaffold, a fused bicyclic heterocycle comprising thiophene and pyrazine rings, represents a privileged structure in modern chemistry. Its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties, making them a focal point in medicinal chemistry.[1][2] Furthermore, the unique electronic nature of the thienopyrazine core has led to its use in developing advanced organic materials, such as near-infrared (NIR) fluorescent dyes and components for organic solar cells.[3][4][5]
At the heart of unlocking the synthetic potential of this scaffold lies the strategic incorporation of functional groups. Among these, the aldehyde (-CHO) group is of paramount importance. It serves as a versatile synthetic "handle," enabling chemists to elaborate the core structure through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the primary reactivity pathways of thienopyrazine aldehydes, offering both mechanistic insights and field-proven experimental protocols for researchers in drug development and materials science.
Part 1: Synthesis of Thienopyrazine Aldehydes
The reactivity of a thienopyrazine aldehyde is predicated on its successful synthesis. The introduction of a formyl group onto the thienopyrazine ring can be achieved through several established organometallic and electrophilic substitution methods. The choice of method depends on the substitution pattern of the starting thienopyrazine and the desired regioselectivity.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][6][7] The thienopyrazine nucleus is sufficiently electron-rich to undergo this electrophilic substitution. The reaction involves the in-situ formation of the "Vilsmeier reagent," a substituted chloroiminium ion, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][8] This electrophile then attacks the thienopyrazine ring, leading to the aldehyde after aqueous workup.
The regioselectivity is governed by the electronic and steric properties of the existing substituents on the thienopyrazine core. Substitution generally occurs at the most electron-rich and sterically accessible position.
Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of a thienopyrazine core.
Formylation via Ortho-Lithiation
For substrates bearing a directing metalating group (DMG), such as an amide or a protected amine, directed ortho-lithiation followed by quenching with an electrophilic formylating agent like DMF is a highly regioselective strategy.[2][9] This method involves deprotonation of the position ortho to the DMG using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. The resulting aryllithium species is then trapped with DMF to form a hemiaminal intermediate, which hydrolyzes upon workup to yield the desired aldehyde. This approach offers exquisite control over the position of formylation, which is crucial for multi-step syntheses.[10]
Part 2: Core Reactivity of the Aldehyde Group
The aldehyde functional group on the thienopyrazine core exhibits a rich and predictable reactivity profile, dominated by nucleophilic additions to the electrophilic carbonyl carbon and oxidation/reduction reactions.
Condensation Reactions: Building Molecular Complexity
Condensation reactions are cornerstone transformations for aldehydes, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds.
The Knoevenagel condensation is the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic acid, or diethyl malonate), typically catalyzed by a weak base like piperidine or an amine.[6][9] This reaction is exceptionally useful for synthesizing α,β-unsaturated systems, which are common motifs in pharmaceuticals and functional dyes.
For thienopyrazine aldehydes, the Knoevenagel condensation provides a direct route to introduce conjugated substituents. For instance, the reaction of a thienopyrazine aldehyde with cyanoacetic acid is a key step in the synthesis of dyes for dye-sensitized solar cells.[11] The electron-withdrawing nature of the thienopyrazine core can facilitate the condensation by enhancing the electrophilicity of the aldehyde carbonyl.
Diagram: Knoevenagel Condensation Mechanism
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
The Wittig reaction provides an unparalleled method for converting aldehydes into alkenes with absolute control over the double bond's location.[12][13] The reaction involves a phosphonium ylide (a Wittig reagent), which is typically prepared from the corresponding phosphonium salt and a strong base.[14] The ylide acts as a carbon nucleophile, attacking the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[13]
This reaction is highly valuable for introducing vinyl, styryl, or other unsaturated linkages onto the thienopyrazine scaffold. The stereochemical outcome (E/Z selectivity) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.[12]
Oxidation and Reduction
Standard transformations of the aldehyde group—oxidation to a carboxylic acid and reduction to a primary alcohol—are readily applicable to thienopyrazine aldehydes, providing access to two other important functional groups.
| Reaction Type | Common Reagents | Product Functional Group | Significance |
| Oxidation | Tollen's Reagent (Ag(NH₃)₂⁺), Jones Reagent (CrO₃/H₂SO₄), Pinnick Oxidation (NaClO₂) | Carboxylic Acid (-COOH) | Access to amides, esters, and other acid derivatives. |
| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Access to ethers, esters, and alkyl halides. |
| Table 1: Summary of Oxidation and Reduction Reactions. |
The choice of reagent is critical. For reduction, NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, tolerating other functional groups like esters. LiAlH₄ is a much stronger reducing agent and will reduce a wider range of functional groups. For oxidation, milder conditions like the Tollen's test or Pinnick oxidation are often preferred to avoid potential side reactions on the sensitive heterocyclic core.
Part 3: Experimental Protocols
The following protocols are provided as self-validating systems. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol 1: Knoevenagel Condensation of a Thienopyrazine Aldehyde
(Adapted from Parisi, M.L., et al., 2020)[11]
This protocol describes the condensation of a substituted thienopyrazine aldehyde with cyanoacetic acid.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thienopyrazine aldehyde (1.0 eq.) in chloroform (CHCl₃).
-
Causality: Using a dry flask under an inert atmosphere (if reactants are sensitive) prevents side reactions with atmospheric moisture. Chloroform is chosen as a solvent that dissolves the reactants and allows for heating.
-
-
Addition of Reagents: Add cyanoacetic acid (3.0 eq.) and piperidine (3.0 eq.) to the solution.
-
Causality: An excess of the active methylene compound and the base catalyst drives the reaction to completion according to Le Châtelier's principle. Piperidine acts as the base to deprotonate the cyanoacetic acid, forming the nucleophilic enolate.
-
-
Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the condensation and subsequent dehydration steps. TLC allows for real-time monitoring to determine when the starting material has been consumed.
-
-
Workup: Cool the mixture to room temperature. Dilute with additional CHCl₃ and transfer to a separatory funnel. Wash the organic layer with a dilute aqueous HCl solution (e.g., 0.3 M).
-
Causality: Dilution facilitates handling. The acid wash removes the basic piperidine catalyst, quenching the reaction and simplifying purification.
-
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the pure α,β-unsaturated product.
-
Causality: Drying removes residual water. Concentration isolates the crude product. Purification is essential to remove unreacted starting materials and byproducts.
-
Protocol 2: General Procedure for Wittig Olefination
This protocol provides a general workflow for the reaction of a thienopyrazine aldehyde with a non-stabilized phosphonium ylide.
Step-by-Step Methodology:
-
Ylide Formation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., Argon), suspend the appropriate alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are critical as the organolithium base is highly reactive with water. The inert atmosphere prevents degradation of the reagents.
-
-
Deprotonation: Add n-butyllithium (n-BuLi) (1.05 eq.) dropwise to the suspension. Allow the mixture to stir at 0 °C for 1 hour. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Causality:n-BuLi is a strong base that deprotonates the phosphonium salt to form the nucleophilic ylide. Stirring ensures complete formation.
-
-
Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of the thienopyrazine aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Causality: The reaction is performed at very low temperatures to control the reactivity and, in many cases, to enhance stereoselectivity. Slow addition of the aldehyde prevents localized heating and side reactions.
-
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.
-
Causality: The reaction is allowed to proceed to completion as it warms.
-
-
Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Causality: The NH₄Cl quench protonates any remaining ylide or base. Extraction isolates the product from the aqueous phase.
-
-
Purification: Purify the crude residue by column chromatography to separate the desired alkene product from the triphenylphosphine oxide byproduct.
-
Causality: Triphenylphosphine oxide is a major byproduct of the Wittig reaction and must be removed. Chromatography is the most common method for this separation.
-
Conclusion
Thienopyrazine aldehydes are powerful and versatile intermediates in organic synthesis. Their reactivity is characterized by a suite of high-yielding and predictable transformations at the carbonyl group, including Knoevenagel condensations, Wittig olefinations, oxidations, and reductions. A thorough understanding of these reactions, coupled with robust and well-validated protocols, empowers researchers to systematically modify the thienopyrazine scaffold. This capability is essential for generating novel molecular architectures with tailored electronic and biological properties, driving innovation in both medicinal chemistry and materials science.
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Jadhav, S. D., & Patil, U. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 456-473. [Link]
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Parisi, M. L., Dessì, A., Zani, L., Maranghi, S., Mohammadpourasl, S., Calamante, M., ... & Sinicropi, A. (2020). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. Molecules, 25(23), 5729. [Link]
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McNamara, L. E., Liyanage, N., Peddapuram, A., Murphy, J. S., Delcamp, J. H., & Hammer, N. I. (2016). Donor–Acceptor–Donor Thienopyrazines via Pd-Catalyzed C–H Activation as NIR Fluorescent Materials. The Journal of Organic Chemistry, 81(1), 32-42. [Link]
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Heravi, M. M., Feiz, A., & Bazgir, A. (2019). Recent Advances in the Chemistry and Synthesis of Thienopyrazine, Pyrrolopyrazine and Furopyrazine Derivatives. Current Organic Chemistry, 23(24), 2635-2663. [Link]
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Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Thieno [2, 3-d] pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & medicinal chemistry, 27(9), 1749-1760. [Link]
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Turk, C., & Schlosser, M. (2004). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. The Journal of Organic Chemistry, 69(13), 4410-4416. [Link]
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Request PDF. (n.d.). Thieno[3,4‐b]pyrazines and Their Applications to Low Band Gap Organic Materials. Retrieved from [Link]
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Dessì, A., Calamante, M., Reginato, G., & Mordini, A. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5489. [Link]
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
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Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619. [Link]
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Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
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A Theoretical Investigation of Thieno[2,3-b]pyrazine-6-carbaldehyde: A Computational Guide for Drug Discovery and Materials Science
Abstract
Thieno[2,3-b]pyrazine-6-carbaldehyde stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its heterocyclic core is a key pharmacophore in various developmental drugs, and its conjugated system hints at intriguing optoelectronic properties. This in-depth technical guide provides a comprehensive theoretical framework for the computational analysis of Thieno[2,3-b]pyrazine-6-carbaldehyde. In the absence of extensive experimental data for this specific molecule, this guide establishes a robust, predictive computational protocol. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will explore the molecule's structural, vibrational, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the theoretical underpinnings of this promising molecule and a practical workflow for its computational investigation.
Introduction: The Scientific Imperative for Theoretical Analysis
The thieno[2,3-b]pyrazine scaffold is a recurring motif in a variety of biologically active compounds, including antitumor agents. The introduction of a carbaldehyde group at the 6-position creates a versatile synthetic handle and a site for potential biological interactions, making Thieno[2,3-b]pyrazine-6-carbaldehyde a molecule of considerable interest. Understanding its fundamental structural and electronic properties is paramount for rational drug design and the development of novel organic materials.
This guide will detail a rigorous computational methodology for characterizing Thieno[2,3-b]pyrazine-6-carbaldehyde. We will focus on establishing a self-validating theoretical framework that, while predictive, is grounded in established computational practices for similar heterocyclic systems.
The Computational Microscope: A Methodological Deep Dive
The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that balances computational cost with accuracy for medium-sized organic molecules. For the prediction of excited-state properties, such as UV-Vis absorption, we will employ Time-Dependent DFT (TD-DFT).
Software and Hardware Considerations
All calculations outlined in this guide can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan. The computational resources required are modest and accessible to most research institutions.
Step-by-Step Computational Workflow
The following protocol provides a detailed workflow for the theoretical analysis of Thieno[2,3-b]pyrazine-
An In-depth Technical Guide to the Electrophilicity of the Aldehyde Group in Thieno[2,3-b]pyrazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. The introduction of a carbaldehyde group at the 6-position presents a versatile synthetic handle for molecular elaboration. This technical guide provides a comprehensive analysis of the electrophilic character of this aldehyde functionality. A theoretical framework is established by dissecting the opposing electronic influences of the fused thiophene and pyrazine rings. Based on this, we predict a significantly enhanced electrophilicity of the aldehyde compared to simpler aromatic aldehydes. To empirically validate this, detailed protocols for key nucleophilic addition reactions, namely the Wittig and Grignard reactions, are provided. Furthermore, a robust computational workflow utilizing Density Functional Theory (DFT) is proposed to quantitatively probe the electronic landscape of the molecule. This guide serves as a foundational resource for researchers seeking to understand and exploit the reactivity of thieno[2,3-b]pyrazine-6-carbaldehyde in synthetic applications.
Introduction: The Thieno[2,3-b]pyrazine Scaffold and the Significance of the 6-Carbaldehyde Moiety
The fusion of thiophene and pyrazine rings creates the thieno[2,3-b]pyrazine system, a heterocyclic scaffold of significant interest in contemporary chemical research. This framework is present in a variety of biologically active molecules, demonstrating its utility in the design of novel therapeutic agents. The introduction of a carbaldehyde group, specifically at the 6-position, transforms the otherwise relatively inert aromatic system into a versatile precursor for a myriad of chemical transformations. The electrophilicity of this aldehyde is a critical parameter that governs its reactivity and, consequently, its synthetic utility. A thorough understanding of the electronic factors that dictate this electrophilicity is paramount for the rational design of synthetic routes and the development of novel functional molecules.
Theoretical Analysis of Electrophilicity: A Tale of Two Rings
The electrophilic character of the aldehyde group in thieno[2,3-b]pyrazine-6-carbaldehyde is a direct consequence of the electronic interplay between the constituent thiophene and pyrazine rings.
-
The Thiophene Moiety: An Electron-Donating Influence Thiophene is an electron-rich aromatic heterocycle.[1][2] The sulfur atom, through the donation of a lone pair of electrons into the π-system, increases the electron density of the ring. This electron-donating effect, if considered in isolation, would be expected to decrease the electrophilicity of a directly attached aldehyde group by increasing the electron density on the carbonyl carbon.
-
The Pyrazine Moiety: A Potent Electron-Withdrawing Force In stark contrast, pyrazine is a π-deficient heteroaromatic system.[3][4] The two nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, significantly lowering the electron density of the ring system. This property makes pyrazines and their derivatives susceptible to nucleophilic attack.[3] An aldehyde group attached to a pyrazine ring would experience a substantial increase in its electrophilicity.
-
The Fused System: A Net Enhancement of Electrophilicity In the fused thieno[2,3-b]pyrazine system, these two opposing electronic effects are in direct competition. However, the potent electron-withdrawing nature of the diazine (pyrazine) is anticipated to dominate. The pyrazine ring effectively acts as an "electron sink," drawing electron density from the thiophene ring and, by extension, from the C-6 carbaldehyde. This results in a highly polarized carbonyl bond in the aldehyde, rendering its carbon atom significantly more electrophilic than that of benzaldehyde or even thiophene-2-carbaldehyde.
Caption: Electronic effects governing aldehyde electrophilicity.
Experimental Probes for Assessing Electrophilicity
To empirically test the hypothesized high electrophilicity of thieno[2,3-b]pyrazine-6-carbaldehyde, standard nucleophilic addition reactions can be employed. The facility and outcome of these reactions will provide direct evidence of its reactivity profile.
The Wittig Reaction: A Probe for Reactivity and Steric Hindrance
The Wittig reaction, which converts aldehydes and ketones to alkenes, is an excellent tool for assessing electrophilicity.[5][6][7][8][9] The reaction of thieno[2,3-b]pyrazine-6-carbaldehyde with both stabilized and non-stabilized ylides would be highly informative.
Experimental Protocol: Wittig Olefination
-
Preparation of the Ylide (Non-stabilized):
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF (10 mL/mmol) under an inert atmosphere (N2 or Ar) at 0 °C, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.
-
Allow the resulting deep red or orange solution to stir at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C.
-
Add a solution of thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 eq.) in anhydrous THF (5 mL/mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
The successful reaction with a less reactive, stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) under mild conditions would be a strong indicator of the aldehyde's high electrophilicity.
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The Stability of the Thienopyrazine Ring System: A Technical Guide for Researchers and Drug Development Professionals
The thienopyrazine ring system, a fascinating heterocyclic scaffold, has garnered significant attention in materials science and medicinal chemistry. Its unique electronic properties, arising from the fusion of an electron-rich thiophene ring with an electron-deficient pyrazine ring, give rise to a host of interesting applications, from organic electronics to novel therapeutics.[1][2][3][4] However, the successful translation of thienopyrazine-based compounds from the laboratory to real-world applications hinges on a thorough understanding of their stability. This technical guide provides an in-depth exploration of the stability of the thienopyrazine core, offering insights into its degradation pathways, factors influencing its robustness, and methodologies for its evaluation.
The Electronic Landscape of Thienopyrazine: The Foundation of its Stability
The inherent stability of the thienopyrazine ring system is deeply rooted in its electronic structure. The fusion of the π-excessive thiophene ring and the π-deficient pyrazine ring creates a unique intramolecular donor-acceptor character.[1] This electronic arrangement not only dictates the photophysical and electrochemical properties of thienopyrazine derivatives but also influences their susceptibility to chemical degradation.
The electron-withdrawing nature of the pyrazine ring can render the adjacent thiophene ring more susceptible to nucleophilic attack, while the electron-donating thiophene ring can influence the reactivity of the pyrazine moiety. The overall aromaticity of the fused system contributes significantly to its general stability. However, this delicate electronic balance can be perturbed by various external factors, leading to degradation.
Key Factors Influencing the Stability of Thienopyrazine Derivatives
The stability of a thienopyrazine-containing molecule is not solely determined by its core structure but is also significantly influenced by a variety of external and internal factors. A comprehensive understanding of these factors is crucial for the rational design of stable and robust thienopyrazine-based compounds.
Substituent Effects
The nature and position of substituents on the thienopyrazine ring system play a pivotal role in modulating its stability. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can either stabilize or destabilize the ring system by altering its electron density distribution. For instance, strategic placement of bulky substituents can provide steric hindrance, protecting the core from reactive species. Conversely, certain substituents may introduce new reactive sites, potentially leading to unforeseen degradation pathways.
Environmental Stressors
Several environmental factors can compromise the integrity of the thienopyrazine ring system. These include:
-
Temperature: Elevated temperatures can provide the activation energy required to initiate degradation reactions.[5][6][7] Thermal stability is a critical parameter, especially for applications in organic electronics where devices can experience significant temperature fluctuations.[8]
-
Light: Exposure to light, particularly in the UV region, can lead to photochemical degradation.[7][9][10] The strong absorption properties of many thienopyrazine derivatives make them potentially susceptible to photolytic cleavage or rearrangement.[1]
-
pH: The stability of thienopyrazine compounds in solution can be highly pH-dependent.[6][7] The nitrogen atoms in the pyrazine ring can be protonated under acidic conditions, which may alter the electronic properties and reactivity of the entire ring system.[11]
-
Oxidative and Reductive Environments: The presence of oxidizing or reducing agents can lead to the degradation of the thienopyrazine core.[7][9] The sulfur atom in the thiophene ring, for example, can be susceptible to oxidation.
The following diagram illustrates the interplay of these key factors on the stability of the thienopyrazine core.
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Methodological & Application
Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination on the Thieno[2,3-b]pyrazine Scaffold
Preamble: The Strategic Value of Thieno[2,3-b]pyrazines and the Buchwald-Hartwig Reaction
The thieno[2,3-b]pyrazine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant biological activity.[1] Its derivatives are prominent in medicinal chemistry, particularly as potent kinase inhibitors in oncology and for treating inflammatory and infectious diseases.[1][2][3][4] The ability to precisely install amino groups onto this nucleus is paramount for modulating pharmacological properties, including target affinity, selectivity, and pharmacokinetic profiles.
Historically, the formation of aryl C-N bonds required harsh conditions, such as the Ullmann condensation or nucleophilic aromatic substitution, which suffer from limited substrate scope and poor functional group tolerance. The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field.[5][6] It provides a robust, versatile, and mild method for constructing C(sp²)–N bonds, making it an indispensable tool in modern drug discovery and development.[7][8]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the Buchwald-Hartwig amination applied to halo-thieno[2,3-b]pyrazine derivatives, covering mechanistic principles, optimized protocols, and practical troubleshooting.
Core Concepts: Unpacking the Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a synergistic interplay between a palladium catalyst, a phosphine ligand, and a base. The generally accepted catalytic cycle proceeds through three fundamental steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[5][9][10]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halo-thieno[2,3-b]pyrazine, forming a Pd(II) intermediate.[6][11] The rate of this step is influenced by the halide's identity (I > Br > Cl) and the electron density of the heterocyclic ring.
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base facilitates the deprotonation of the coordinated amine to generate a palladium-amido complex.[6][12] The choice and strength of the base are critical and must be matched to the pKa of the amine.
-
Reductive Elimination : This final, product-forming step involves the formation of the new C-N bond, yielding the desired N-arylated thieno[2,3-b]pyrazine and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5][9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Critical Reaction Components:
-
Palladium Source : While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern pre-catalysts (e.g., G3- and G4-palladacycles) offer superior air-stability, well-defined catalyst-to-ligand ratios, and more reliable initiation of the active Pd(0) species, leading to more reproducible results.[10]
-
Ligand : The ligand is arguably the most critical variable. It stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition. For challenging heteroaromatic substrates like thieno[2,3-b]pyrazines, which can poison the catalyst through coordination of their ring nitrogens, bulky, electron-rich biarylmonophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required.[7][13] These ligands create a sterically hindered environment around the palladium, facilitating the desired reaction pathway over catalyst inhibition.[7]
-
Base : The base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause unwanted side reactions with sensitive functional groups. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[14] The choice often depends on the amine's pKa and the overall substrate tolerance.
-
Solvent : Anhydrous, deoxygenated solvents are mandatory. Toluene, 1,4-dioxane, and THF are commonly used, as they effectively dissolve the reagents and can be heated to the temperatures typically required (80-110 °C) for the reaction to proceed efficiently.[14][15]
Experimental Protocols & Workflow
Safety Precaution : All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous and degassed prior to use.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the halo-thieno[2,3-b]pyrazine (1.0 equiv), the palladium pre-catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol% relative to Pd), and the base (1.4-2.5 equiv).
-
Inert Atmosphere : Seal the vessel, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition : Under a positive pressure of inert gas, add the amine (1.1-1.5 equiv) if it is a solid. If the amine is a liquid, it can be added via syringe after the solvent. Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration relative to the limiting reagent).
-
Reaction Execution : Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification : Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aminated thieno[2,3-b]pyrazine product.
Caption: Standard experimental workflow for the amination protocol.
Table 1: Optimized Conditions for Amination of Thieno[2,3-b]pyrazines
| Entry | Aryl Halide | Amine | Catalyst System (mol%) | Base (equiv) | Solvent / Temp. | Yield (%) |
| 1 | 2-Chloro-thieno[2,3-b]pyrazine | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu (1.5) | Toluene / 110 °C | 92 |
| 2 | 3-Bromo-thieno[2,3-b]pyrazine | Aniline | XPhos-Pd-G3 (2) | K₃PO₄ (2.0) | Dioxane / 100 °C | 88 |
| 3 | 2-Chloro-6-methyl-thieno[2,3-b]pyrazine | Benzylamine | RuPhos-Pd-G3 (3) | LHMDS (1.8) | Toluene / 100 °C | 85 |
| 4 | 3-Bromo-thieno[2,3-b]pyrazine | tert-Butylamine | BrettPhos-Pd-G4 (1.5) | K₂CO₃ (2.5) | t-BuOH / 90 °C | 78 |
| 5 | 2-Iodo-thieno[2,3-b]pyrazine | Piperidine | Pd(OAc)₂ (5) / SPhos (10) | Cs₂CO₃ (2.0) | Dioxane / 100 °C | 95 |
Yields are representative and may vary based on specific substrate purity and reaction scale.
Application in Drug Discovery: Synthesis of a Kinase Inhibitor Core
The Buchwald-Hartwig amination is instrumental in synthesizing key intermediates for kinase inhibitors like Lapatinib and its analogues.[16][17] The following protocol details the coupling of 3-bromo-thieno[2,3-b]pyrazine with 3-chloro-4-(pyridin-2-ylmethoxy)aniline, a fragment common in advanced kinase inhibitor design.
Protocol: Synthesis of N-(3-chloro-4-((pyridin-2-yl)methoxy)phenyl)thieno[2,3-b]pyrazin-3-amine
-
Reagent Loading : In a glovebox, charge a 20 mL reaction vial with 3-bromo-thieno[2,3-b]pyrazine (215 mg, 1.0 mmol), 3-chloro-4-((pyridin-2-yl)methoxy)aniline (258 mg, 1.1 mmol), RuPhos-Pd-G3 (42 mg, 0.05 mmol, 5 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Solvent Addition : Add 10 mL of anhydrous, degassed toluene to the vial.
-
Reaction : Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a heating block set to 100 °C. Stir for 16 hours.
-
Work-up : After cooling, dilute the mixture with 20 mL of ethyl acetate and filter through a short plug of silica gel, eluting with an additional 50 mL of ethyl acetate.
-
Purification : Concentrate the combined filtrates and purify the residue via flash chromatography (20-60% ethyl acetate in hexanes) to yield the title compound as a pale yellow solid.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues encountered during the Buchwald-Hartwig amination of heteroaromatic systems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning : The pyrazine nitrogen coordinates to the Pd center, inhibiting catalysis.[13] 2. Inactive Catalyst : Poor quality Pd source; air/moisture contamination. 3. Suboptimal Conditions : Incorrect ligand, base, or solvent for the specific substrate combination. | 1. Switch to a bulkier ligand (e.g., RuPhos, BrettPhos) to sterically disfavor substrate coordination. Use a pre-catalyst for reliable Pd(0) formation. 2. Use a fresh, high-purity catalyst. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.[13][18] 3. Screen a panel of conditions . Vary the ligand, base (e.g., from NaOtBu to a weaker base like K₃PO₄), and solvent to find the optimal system. |
| Hydrodehalogenation | 1. β-Hydride Elimination : An undesired side reaction, particularly with primary aliphatic amines, leading to the removal of the halide and its replacement with hydrogen.[5][19] 2. Moisture : Water can be a proton source for this side reaction. | 1. Employ ligands specifically designed to suppress β-hydride elimination, such as sterically demanding bidentate (e.g., DtBPF) or monodentate (e.g., tBuBrettPhos) ligands.[19] 2. Use rigorously dried solvents and reagents. |
| Formation of Byproducts | 1. Homocoupling of Amine or Aryl Halide : Can occur if the catalytic cycle is inefficient. 2. Reaction with Solvent : Some solvents or additives can participate in side reactions at high temperatures. | 1. Re-optimize catalyst loading and ligand choice. Lowering the reaction temperature slightly after initiation may help. 2. Ensure the chosen solvent is stable under the reaction conditions. Avoid solvents known to coordinate to palladium, like acetonitrile or pyridine.[14] |
| Difficult Purification | 1. Residual Palladium : Can be difficult to remove from polar, nitrogen-containing products. 2. Persistent Impurities : Byproducts with similar polarity to the desired product. | 1. After filtration through Celite, consider a second filtration through a dedicated palladium scavenger resin or a short plug of activated carbon. 2. Re-evaluate the chromatography conditions. A change in the solvent system or the use of a different stationary phase (e.g., alumina) may be necessary. |
Conclusion
The Buchwald-Hartwig amination is a cornerstone technology for the functionalization of the medicinally vital thieno[2,3-b]pyrazine scaffold. Success in this transformation is not serendipitous but is achieved through a rational understanding of the catalytic mechanism and a systematic approach to optimizing reaction parameters. The careful selection of the palladium source, ligand, base, and solvent is critical to overcoming challenges inherent to heteroaromatic substrates, such as catalyst poisoning. By leveraging the protocols and troubleshooting guidance provided herein, researchers can confidently and efficiently synthesize novel thieno[2,3-b]pyrazine derivatives, accelerating the pace of drug discovery and development.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health (NIH). [Link]
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Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. National Institutes of Health (NIH). [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
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Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry. [Link]
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Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
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Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. [Link]
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Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. ResearchGate. [Link]
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Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. National Institutes of Health (NIH). [Link]
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A Convenient Synthesis, Reactions and Biological Activities of Some Novel Thieno[3,2-e]pyrazolo[3,4-b]pyrazine Compounds as Anti-microbial and Antiinflammatory Agents. Bentham Science. [Link]
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Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Institutes of Health (NIH). [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]
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Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. National Institutes of Health (NIH). [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). National Center for Biotechnology Information. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. ACS Publications. [Link]
- Synthetic method of lapatinib.
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - ResearchGate. ResearchGate. [Link]
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(PDF) Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]
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The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. PubMed. [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. National Center for Biotechnology Information. [Link]
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The Strategic Utility of Thieno[2,3-b]pyrazine-6-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Thieno[2,3-b]pyrazine Scaffold as a Privileged Heterocycle
The thieno[2,3-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of a variety of therapeutic agents. This fused ring system is a key component in molecules designed as inhibitors of serine/threonine kinases, such as B-Raf, which are crucial in cell signaling pathways that regulate growth and proliferation.[1] Derivatives of thieno[2,3-b]pyrazine have demonstrated potent antitumor and antiparasitic activities, highlighting their potential in oncology and infectious disease research.[1] The structural features of this scaffold allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities to achieve desired therapeutic profiles.
This guide focuses on a particularly versatile derivative, Thieno[2,3-b]pyrazine-6-carbaldehyde , as a pivotal building block for the synthesis of compound libraries aimed at drug discovery. The aldehyde functionality serves as a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, providing access to a wide array of molecular architectures.
Synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde: A Proposed Protocol
While Thieno[2,3-b]pyrazine-6-carbaldehyde is commercially available from some suppliers, a reliable synthetic route from a more common precursor, thieno[2,3-b]pyrazine-6-carboxylic acid, is invaluable for many research laboratories. The following two-step protocol is proposed, based on standard organic chemistry transformations.
Step 1: Reduction of Thieno[2,3-b]pyrazine-6-carboxylic acid to (Thieno[2,3-b]pyrazin-6-yl)methanol
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this purpose due to the stability of the carboxylate anion.
Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Carboxylic Acid: Dissolve thieno[2,3-b]pyrazine-6-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.
-
Work-up: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the crude (thieno[2,3-b]pyrazin-6-yl)methanol by flash column chromatography on silica gel.
Step 2: Oxidation of (Thieno[2,3-b]pyrazin-6-yl)methanol to Thieno[2,3-b]pyrazine-6-carbaldehyde
The selective oxidation of a primary alcohol to an aldehyde can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are common choices for this transformation.
Protocol (using PCC):
-
Preparation: To a round-bottom flask containing a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane (DCM), add a solution of (thieno[2,3-b]pyrazin-6-yl)methanol (1.0 equivalent) in DCM.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude Thieno[2,3-b]pyrazine-6-carbaldehyde by flash column chromatography on silica gel.
Application Notes: Thieno[2,3-b]pyrazine-6-carbaldehyde in Library Synthesis
The aldehyde group is a versatile functional group for the rapid diversification of the thieno[2,3-b]pyrazine scaffold. Two key reactions that enable the generation of compound libraries with potential biological activity are the Wittig reaction and reductive amination.
Application 1: Olefination via the Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This reaction allows for the introduction of a variety of substituted vinyl groups at the 6-position of the thieno[2,3-b]pyrazine core, which can be crucial for modulating interactions with biological targets.
Protocol for a Wittig Reaction with a Stabilized Ylide:
-
Ylide Formation: To a solution of the appropriate phosphonium salt (e.g., (triphenylphosphoranylidene)acetate, 1.1 equivalents) in a suitable solvent such as THF or DCM, add a base like triethylamine or potassium carbonate.
-
Reaction with Aldehyde: To the generated ylide, add a solution of Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 equivalent) in the same solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture can be concentrated and purified directly by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other byproducts.
Data Presentation: Expected Products from Wittig Reaction
| Ylide Precursor | Expected Alkene Product | Potential Biological Significance |
| (Carbethoxymethyl)triphenylphosphonium bromide | Ethyl 3-(thieno[2,3-b]pyrazin-6-yl)acrylate | Michael acceptor for covalent inhibitors |
| (Cyanomethyl)triphenylphosphonium chloride | 3-(Thieno[2,3-b]pyrazin-6-yl)acrylonitrile | Introduction of a polar, hydrogen bond acceptor group |
| Benzyltriphenylphosphonium chloride | 6-(Styryl)thieno[2,3-b]pyrazine | Lipophilic substituent for exploring hydrophobic pockets |
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig olefination of Thieno[2,3-b]pyrazine-6-carbaldehyde.
Application 2: Synthesis of Amines via Reductive Amination
Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by its reduction. This reaction is a cornerstone of medicinal chemistry for introducing diverse amine-containing side chains, which can significantly impact a compound's solubility, basicity, and ability to form key interactions with biological targets.
Protocol for Reductive Amination:
-
Imine Formation: In a round-bottom flask, dissolve Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: To this solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Representative Amines from Reductive Amination
| Amine | Product | Potential Biological Significance |
| Morpholine | 4-((Thieno[2,3-b]pyrazin-6-yl)methyl)morpholine | Introduction of a polar, water-solubilizing group |
| N-Boc-piperazine | tert-Butyl 4-((thieno[2,3-b]pyrazin-6-yl)methyl)piperazine-1-carboxylate | Versatile intermediate for further functionalization |
| Aniline | N-((Thieno[2,3-b]pyrazin-6-yl)methyl)aniline | Introduction of an aromatic substituent for π-stacking interactions |
Signaling Pathway Context: Kinase Inhibition
Caption: Simplified MAPK/ERK signaling pathway and the inhibitory role of thienopyrazine derivatives.
Conclusion
Thieno[2,3-b]pyrazine-6-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its strategic use in reactions such as the Wittig olefination and reductive amination allows for the efficient generation of diverse compound libraries. The resulting derivatives, with their varied physicochemical properties, are well-suited for screening against a range of biological targets, particularly protein kinases. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to leverage the potential of this important heterocyclic scaffold in the quest for novel therapeutics.
References
-
Martins, M. F., et al. (2024). Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. ResearchGate. [Link]
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Application Notes and Protocols for the Synthesis of Antitumor Agents from Thieno[2,3-b]pyrazine-6-carbaldehyde
Introduction: The Thieno[2,3-b]pyrazine Scaffold as a Privileged Heterocycle in Oncology
The thieno[2,3-b]pyrazine core, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry as a "privileged scaffold." This is due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets implicated in cancer progression.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent antitumor effects.[1][2][3][4] The strategic functionalization of the thieno[2,3-b]pyrazine nucleus offers a versatile platform for the development of novel therapeutic agents.
This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of Thieno[2,3-b]pyrazine-6-carbaldehyde , a key intermediate, into promising antitumor candidates. We will explore the chemical rationale behind the selected synthetic pathways and provide step-by-step instructions for the synthesis and characterization of these novel compounds.
Strategic Derivatization of Thieno[2,3-b]pyrazine-6-carbaldehyde: A Gateway to Bioactive Molecules
The aldehyde functional group at the 6-position of the thieno[2,3-b]pyrazine core is a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse pharmacophores and the modulation of the molecule's physicochemical properties to enhance its anticancer activity and drug-like characteristics. Key synthetic strategies include:
-
Formation of Chalcones: The Claisen-Schmidt condensation of Thieno[2,3-b]pyrazine-6-carbaldehyde with various acetophenones yields chalcones. These α,β-unsaturated ketones are known to possess significant cytotoxic and pro-apoptotic activities.[3][5][6][7][8]
-
Synthesis of Hydrazones: The condensation of the carbaldehyde with hydrazides produces hydrazones. This class of compounds has been extensively studied for their diverse biological activities, including anticancer effects.[9]
-
Generation of Pyrazolines: Cyclization of the synthesized chalcones with hydrazine derivatives affords pyrazolines, a class of five-membered heterocyclic compounds with well-documented antitumor properties.[5][7][10]
These synthetic routes provide a robust platform for generating a library of novel thieno[2,3-b]pyrazine derivatives for screening and optimization as potential anticancer drugs.
Synthetic Protocols and Methodologies
Protocol 1: Synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde Chalcones
Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and introducing an α,β-unsaturated carbonyl system, a key pharmacophore in many anticancer agents.[5][7][8] The choice of substituted acetophenones allows for the exploration of structure-activity relationships (SAR).
Reaction Scheme:
Figure 1: General scheme for the synthesis of Thieno[2,3-b]pyrazine chalcones.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Thieno[2,3-b]pyrazine-6-carbaldehyde | 164.18 | 1.0 | 164 mg |
| Substituted Acetophenone | Varies | 1.0 | Varies |
| Sodium Hydroxide (10% aqueous) | 40.00 | - | 2 mL |
| Ethanol | 46.07 | - | 10 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (10 mL).
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add the 10% aqueous sodium hydroxide solution (2 mL) dropwise to the reaction mixture with continuous stirring.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (disappearance of the starting materials), pour the reaction mixture into ice-cold water (50 mL).
-
Acidify the mixture with dilute hydrochloric acid (1 M) to a pH of ~5-6.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or methanol) to obtain the purified product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde Hydrazones
Rationale: The formation of a hydrazone linkage is a straightforward and efficient way to introduce a new pharmacophore with potential for hydrogen bonding and coordination with biological targets.[9]
Reaction Scheme:
Figure 2: General scheme for the synthesis of Thieno[2,3-b]pyrazine hydrazones.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Thieno[2,3-b]pyrazine-6-carbaldehyde | 164.18 | 1.0 | 164 mg |
| Substituted Hydrazide | Varies | 1.0 | Varies |
| Glacial Acetic Acid | 60.05 | Catalytic | 2-3 drops |
| Ethanol | 46.07 | - | 15 mL |
Procedure:
-
To a solution of Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask, add the substituted hydrazide (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Dry the product in a vacuum oven.
-
Recrystallize from a suitable solvent if further purification is required.
-
Characterize the synthesized hydrazone by spectroscopic methods.
Protocol 3: Synthesis of Thieno[2,3-b]pyrazine-based Pyrazolines
Rationale: Pyrazolines are synthesized from chalcones via a cyclization reaction with a hydrazine source. This five-membered heterocyclic ring is a common feature in many biologically active compounds, including anticancer agents.[5][7][10]
Reaction Scheme:
Figure 3: General scheme for the synthesis of Thieno[2,3-b]pyrazine pyrazolines.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Thieno[2,3-b]pyrazine Chalcone | Varies | 1.0 | Varies |
| Hydrazine Hydrate (80%) | 50.06 | 2.0 | ~0.1 mL |
| Ethanol | 46.07 | - | 20 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve the Thieno[2,3-b]pyrazine chalcone derivative (1.0 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (2.0 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the crude product.
-
Recrystallize from ethanol to obtain the pure pyrazoline derivative.
-
Characterize the final product using appropriate analytical techniques.
Biological Evaluation: In Vitro Anticancer Screening
The newly synthesized thieno[2,3-b]pyrazine derivatives should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth) for each compound.
Table of Expected Activities:
Based on literature for analogous compounds, the synthesized derivatives are expected to exhibit a range of cytotoxic activities.
| Compound Type | Expected IC₅₀ Range (µM) | Reference Cancer Cell Lines |
| Thieno[2,3-b]pyrazine Chalcones | 1 - 50 | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) |
| Thieno[2,3-b]pyrazine Hydrazones | 5 - >100 | HeLa (Cervical), PC-3 (Prostate), K562 (Leukemia) |
| Thieno[2,3-b]pyrazine Pyrazolines | 0.5 - 20 | U87 (Glioblastoma), AsPC-1 (Pancreatic) |
Note: The actual IC₅₀ values will depend on the specific substitutions on the aromatic rings.
Conclusion and Future Directions
The synthetic protocols outlined in this application note provide a robust framework for the generation of a diverse library of novel antitumor agents derived from Thieno[2,3-b]pyrazine-6-carbaldehyde. The strategic incorporation of chalcone, hydrazone, and pyrazoline moieties is a well-established approach for enhancing the anticancer potential of heterocyclic scaffolds. Further optimization of the lead compounds identified through these synthetic and screening efforts, guided by comprehensive structure-activity relationship studies, holds significant promise for the development of next-generation targeted cancer therapeutics. Future work should also focus on elucidating the mechanism of action of the most potent compounds, including their effects on cell cycle progression, apoptosis, and specific signaling pathways.
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Synthesis and cytotoxic activity of chalcone analogues containing a thieno[2,3-d]pyrimidin-2-yl group as the A-ring or B-ring. PubMed, [Link].
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Application Notes and Protocols for the Preparation of Novel Antiparasitic Compounds from Thieno[2,3-b]pyrazine-6-carbaldehyde
Introduction: The Thieno[2,3-b]pyrazine Scaffold as a Privileged Motif in Antiparasitic Drug Discovery
The thieno[2,3-b]pyrazine core is a significant heterocyclic motif that has garnered substantial interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] This fused ring system is a key component in compounds targeting a range of therapeutic areas, including oncology and infectious diseases.[1][2] Recent studies have highlighted the potential of thieno[2,3-b]pyrazine derivatives as promising agents against parasitic diseases such as Leishmaniasis and Trypanosomiasis.[1][2] The development of novel antiparasitic agents is a critical global health priority, given the widespread impact of these diseases and the emergence of drug resistance.[3][4]
Thieno[2,3-b]pyrazine-6-carbaldehyde is a versatile starting material, offering a reactive aldehyde functionality that can be readily transformed into a variety of chemical entities with potential biological activity. This document provides detailed application notes and protocols for the synthesis of novel antiparasitic compound libraries based on this scaffold. We will explore the preparation of Schiff bases, hydrazones, and chalcone-like compounds, classes of molecules known for their antiparasitic properties.[3][4] The protocols are designed to be robust and adaptable, providing a solid foundation for further derivatization and optimization in a drug discovery setting.
Strategic Approach to Compound Synthesis
Our synthetic strategy leverages the reactivity of the aldehyde group of Thieno[2,3-b]pyrazine-6-carbaldehyde to introduce molecular diversity. The primary synthetic routes detailed in these notes are:
-
Formation of Schiff Bases: Condensation of the aldehyde with various aromatic and heterocyclic amines to generate a library of imines. Schiff bases are known to possess a broad spectrum of biological activities, including antiparasitic effects.[3][5]
-
Synthesis of Hydrazones: Reaction of the aldehyde with different hydrazides to produce hydrazones. This class of compounds has shown notable activity against parasites like Plasmodium and Trypanosoma, often attributed to their metal-chelating properties.[4][6]
-
Knoevenagel Condensation: Base-catalyzed condensation with active methylene compounds to create α,β-unsaturated systems, which are precursors to various bioactive molecules.[7][8]
These approaches allow for the systematic exploration of the chemical space around the thieno[2,3-b]pyrazine core to identify novel and potent antiparasitic lead compounds.
Experimental Protocols
Protocol 1: Synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde Schiff Base Derivatives
Rationale: Schiff bases (or imines) are formed through the condensation of a primary amine with an aldehyde.[5] This reaction provides a straightforward method to introduce a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule. Heterocyclic Schiff bases, in particular, have demonstrated significant antimicrobial and antiparasitic activities.[3] The imine linkage is often crucial for biological activity.
General Procedure:
-
To a solution of Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask, add the desired substituted aniline or heterocyclic amine (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base derivative.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Data Presentation: Representative Schiff Base Derivatives
| Amine Reactant | Product Structure (Representative) | Reaction Time (h) | Yield (%) |
| 4-Fluoroaniline | 4 | 85 | |
| 2-Aminopyridine | 5 | 82 | |
| 4-Aminophenol | 4 | 88 |
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of Schiff base derivatives.
Protocol 2: Synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde Hydrazone Derivatives
Rationale: Hydrazones are synthesized by the reaction of an aldehyde with a hydrazine derivative.[9] This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including antimalarial, antitrypanosomal, and antileishmanial properties.[6][10][11] The mechanism of action for some antiparasitic hydrazones is believed to involve the chelation of essential metal ions, such as iron, thereby disrupting parasitic metabolic processes.[4]
General Procedure:
-
Dissolve Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add the selected hydrazide (e.g., isonicotinohydrazide, benzohydrazide) (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
The solid product that precipitates is collected by filtration, washed with a small amount of cold methanol, and dried.
-
If necessary, the product can be recrystallized from a suitable solvent like ethanol or methanol to obtain a pure crystalline solid.
Data Presentation: Representative Hydrazone Derivatives
| Hydrazide Reactant | Product Structure (Representative) | Reaction Time (h) | Yield (%) |
| Isonicotinohydrazide | 2 | 92 | |
| 4-Chlorobenzohydrazide | 3 | 89 | |
| 2-Furoic hydrazide | 2.5 | 90 |
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of hydrazone derivatives.
Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
Rationale: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond.[12] This reaction is a powerful tool for creating α,β-unsaturated systems, which are versatile intermediates for the synthesis of various heterocyclic compounds with potential biological activities. The resulting electron-deficient alkenes can act as Michael acceptors and are key building blocks in drug synthesis.
General Procedure:
-
In a round-bottom flask, combine Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 mmol), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol), and a catalytic amount of piperidine or ammonium acetate (0.1 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to yield the desired α,β-unsaturated derivative.
Data Presentation: Representative Knoevenagel Products
| Active Methylene Compound | Product Structure (Representative) | Reaction Time (h) | Yield (%) |
| Malononitrile | 1 | 95 | |
| Ethyl Cyanoacetate | 2 | 91 | |
| Diethyl Malonate | 3 | 85 |
Visualization of Synthetic Workflow
Caption: General workflow for the Knoevenagel condensation.
Antiparasitic Activity of Thieno[2,3-b]pyrazine Derivatives
While the direct antiparasitic evaluation of derivatives from Thieno[2,3-b]pyrazine-6-carbaldehyde is an emerging area, promising activity has been observed for closely related analogues. A study on tricyclic lactone derivatives of thieno[2,3-b]pyrazine demonstrated notable activity against Trypanosoma brucei and Leishmania infantum, with some compounds exhibiting IC50 values below 11 µM.[1][2] This provides a strong rationale for the exploration of other derivatives of the thieno[2,3-b]pyrazine scaffold as potential antiparasitic agents.
Table of Reported Antiparasitic Activity for Thieno[2,3-b]pyrazine Analogs
| Compound Class | Parasite | IC50 (µM) | Reference |
| Tricyclic Lactones | Trypanosoma brucei | < 11 | [1][2] |
| Tricyclic Lactones | Leishmania infantum | < 11 | [1][2] |
Proposed Mechanism of Action
The precise mechanism of action for thieno[2,3-b]pyrazine derivatives against parasites is not yet fully elucidated. However, based on the known mechanisms of the compound classes being synthesized, several hypotheses can be proposed:
-
Schiff Bases: The imine group in Schiff bases is often crucial for their biological activity. They can interfere with cellular processes through chelation of metal ions or by interacting with biological macromolecules.[3][13]
-
Hydrazones: Many hydrazones exert their antiparasitic effects by acting as iron chelators.[4] This disrupts iron-dependent metabolic pathways in the parasite, such as ribonucleotide reductase activity, which is essential for DNA synthesis.[4]
-
α,β-Unsaturated Systems: The electrophilic nature of the double bond in Knoevenagel condensation products makes them susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in enzymes, leading to irreversible inhibition of key parasitic enzymes.
Visualization of Potential Mechanisms
Caption: Plausible mechanisms of antiparasitic action for the synthesized compounds.
Conclusion and Future Directions
The synthetic protocols outlined in this application note provide a robust framework for the generation of diverse libraries of thieno[2,3-b]pyrazine derivatives starting from the readily available Thieno[2,3-b]pyrazine-6-carbaldehyde. The established antiparasitic potential of related thieno[2,3-b]pyrazine compounds, coupled with the known bioactivities of Schiff bases, hydrazones, and α,β-unsaturated systems, strongly supports the exploration of these novel compounds as potential antiparasitic drug candidates. Future work should focus on the comprehensive biological evaluation of these synthesized libraries against a panel of relevant parasites, followed by structure-activity relationship (SAR) studies to guide the optimization of hit compounds towards potent and selective antiparasitic agents.
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Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
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Martins, M. F., Ribeiro, F., Borges, A. M., Calhelha, R. C., Santarém, N., Cordeiro-da-Silva, A., & Queiroz, M. J. R. P. (2025). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Biblioteca Digital do IPB. Retrieved January 11, 2026, from [Link]
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Martins, M. F., Ribeiro, F., Borges, A. M., Calhelha, R. C., Santarém, N., Cordeiro-da-Silva, A., & Queiroz, M. J. R. P. (2025). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. Retrieved January 11, 2026, from [Link]
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Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. Retrieved January 11, 2026, from [Link]
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Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Novel hydrazone compounds with broad-spectrum antiplasmodial activity and synergistic interactions with antimalarial drugs. (2024, April 19). Malaria World. Retrieved January 11, 2026, from [Link]
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Multi-Anti-Parasitic Activity of Arylidene Ketones and Thiazolidene Hydrazines against Trypanosoma cruzi and Leishmania spp. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. (2020, November 13). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
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A review exploring biological activities of hydrazones. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
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Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. (n.d.). Synthetic Communications. Retrieved January 11, 2026, from [Link]
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Scheme 2. Preparation of Schiff bases with aromatic and heterocyclic ring. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved January 11, 2026, from [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Biological Activities of Hydrazone Derivatives. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
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Schiff bases complexed with iron and their relation with the life cycle and infection by Schistosoma mansoni. (2022, December 21). NIH. Retrieved January 11, 2026, from [Link]
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Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 11, 2026, from [Link]
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Multi-Anti-Parasitic Activity of Arylidene Ketones and Thiazolidene Hydrazines against Trypanosoma cruzi and Leishmania spp. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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A simple synthesis of thieno[2,3‐b]pyrazine and thieno[2,3‐b] pyridine. (n.d.). Journal of Heterocyclic Chemistry. Retrieved January 11, 2026, from [Link]
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[Synthesis of new diheterocyclic derivatives of imidazole with antiparasitic activity]. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
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Nanoformulations for Hydrazones; Synthesis, Characterization, Parasitology, and Histopathology Investigations. (2025, May 15). ACS Omega. Retrieved January 11, 2026, from [Link]
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Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. (2019, November 9). PubMed. Retrieved January 11, 2026, from [Link]
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Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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A Convenient Synthesis, Reactions and Biological Activities of Some Novel Thieno[3,2-e]pyrazolo[3,4-b]pyrazine Compounds as Anti-microbial and Antiinflammatory Agents. (n.d.). Bentham Science Publisher. Retrieved January 11, 2026, from [Link]
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Application Notes and Protocols: The Reaction of Thieno[2,3-b]pyrazine-6-carbaldehyde with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of the Thieno[2,3-b]pyrazine Scaffold
The thieno[2,3-b]pyrazine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including kinase inhibition and antitumor properties.[1][2] The strategic functionalization of this scaffold is paramount for the development of novel therapeutic agents and advanced organic materials. The aldehyde group at the 6-position of the thieno[2,3-b]pyrazine ring system serves as a versatile synthetic handle for introducing molecular diversity through carbon-carbon bond formation.
This comprehensive guide provides detailed application notes and protocols for the reaction of Thieno[2,3-b]pyrazine-6-carbaldehyde with three major classes of organometallic reagents: Grignard reagents, organolithium reagents, and the Reformatsky reagent. As a Senior Application Scientist, this document aims to equip researchers with both the theoretical understanding and practical insights necessary to successfully synthesize novel derivatives for applications in drug discovery and beyond.
Characterization of the Starting Material: Thieno[2,3-b]pyrazine-6-carbaldehyde
A thorough understanding of the starting material is crucial for reaction planning and product analysis.
Structure:
Caption: Key properties of Thieno[2,3-b]pyrazine-6-carbaldehyde.
Spectroscopic Data (Predicted/Typical):
Part 1: Grignard Addition for the Synthesis of Secondary Alcohols
The addition of Grignard reagents (R-MgX) to aldehydes is a cornerstone of organic synthesis, providing a reliable method for the formation of secondary alcohols with a new carbon-carbon bond.[3]
Reaction Principle and Mechanism
The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of Thieno[2,3-b]pyrazine-6-carbaldehyde. This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the corresponding secondary alcohol.
Caption: General workflow for the Grignard addition to an aldehyde.
Protocol: Synthesis of (Thieno[2,3-b]pyrazin-6-yl)(phenyl)methanol
This protocol provides a representative example using phenylmagnesium bromide as the Grignard reagent.
Materials:
-
Thieno[2,3-b]pyrazine-6-carbaldehyde
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 eq) and dissolve in anhydrous THF (10 mL per mmol of aldehyde). Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add phenylmagnesium bromide (1.2 eq) dropwise from the addition funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired secondary alcohol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent.
-
Low Temperature: The initial addition is performed at 0 °C to control the exothermicity of the reaction and minimize side reactions.
-
Saturated NH4Cl Quench: A saturated solution of ammonium chloride is a mild acid source used to protonate the alkoxide intermediate without causing potential acid-catalyzed side reactions on the heterocyclic core.
| Reagent | Molar Equiv. | Purpose |
| Thieno[2,3-b]pyrazine-6-carbaldehyde | 1.0 | Substrate |
| Phenylmagnesium bromide | 1.2 | Nucleophile |
| Anhydrous THF | - | Solvent |
| Saturated aq. NH4Cl | - | Quenching agent |
Part 2: Organolithium Addition for Diverse Secondary Alcohols
Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts and offer a powerful alternative for the synthesis of secondary alcohols.[4]
Reaction Principle and Mechanism
Similar to Grignard reagents, organolithium reagents act as potent nucleophiles, adding to the carbonyl carbon of the aldehyde to form a lithium alkoxide intermediate. Subsequent acidic workup yields the secondary alcohol.
Caption: Reaction pathway for organolithium addition.
Protocol: Synthesis of 1-(Thieno[2,3-b]pyrazin-6-yl)ethanol
This protocol details the addition of methyllithium to prepare the corresponding secondary alcohol.
Materials:
-
Thieno[2,3-b]pyrazine-6-carbaldehyde
-
Methyllithium (1.6 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Dichloromethane
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 eq) in anhydrous diethyl ether (15 mL per mmol of aldehyde). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Organolithium Addition: Add methyllithium (1.1 eq) dropwise to the cooled solution while maintaining the temperature at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
-78 °C Reaction Temperature: The high reactivity of organolithium reagents necessitates very low temperatures to prevent side reactions, such as deprotonation at other sites on the heterocyclic ring.
-
Saturated NaHCO3 Quench: A mild basic quench is used to neutralize the reaction and protonate the alkoxide without the risk of acid-promoted degradation of the product.
| Reagent | Molar Equiv. | Purpose |
| Thieno[2,3-b]pyrazine-6-carbaldehyde | 1.0 | Substrate |
| Methyllithium | 1.1 | Nucleophile |
| Anhydrous diethyl ether | - | Solvent |
| Saturated aq. NaHCO3 | - | Quenching agent |
Part 3: The Reformatsky Reaction for the Synthesis of β-Hydroxy Esters
The Reformatsky reaction provides a method for the synthesis of β-hydroxy esters by reacting an aldehyde with an α-halo ester in the presence of zinc metal.[4][5][6][7] This reaction is particularly useful as the organozinc reagent formed in situ is less reactive than Grignard or organolithium reagents, leading to higher functional group tolerance.[5]
Reaction Principle and Mechanism
Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then adds to the carbonyl group of the aldehyde. Subsequent acidic workup furnishes the β-hydroxy ester.[5]
Caption: Key stages of the Reformatsky reaction.
Protocol: Synthesis of Ethyl 3-hydroxy-3-(thieno[2,3-b]pyrazin-6-yl)propanoate
This protocol describes the reaction of Thieno[2,3-b]pyrazine-6-carbaldehyde with ethyl bromoacetate.
Materials:
-
Thieno[2,3-b]pyrazine-6-carbaldehyde
-
Ethyl bromoacetate
-
Zinc dust (activated)
-
Anhydrous benzene or toluene
-
Iodine (a small crystal)
-
10% Aqueous sulfuric acid (H2SO4)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Zinc Activation: In a flame-dried flask, add zinc dust (2.0 eq) and a small crystal of iodine. Heat the flask gently until the iodine vapor is visible, then cool to room temperature under a stream of nitrogen.
-
Reaction Initiation: Add anhydrous benzene or toluene to the activated zinc. Add a small portion of a mixture of Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 eq) and ethyl bromoacetate (1.5 eq) dissolved in the same solvent.
-
Reaction Progression: Gently warm the mixture to initiate the reaction, which is indicated by a color change and gentle reflux. Once initiated, add the remainder of the aldehyde/ester mixture dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature and then to 0 °C. Cautiously add 10% aqueous H2SO4 until the zinc salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO3 solution, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude β-hydroxy ester by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Zinc Activation: The surface of zinc metal is often coated with a layer of zinc oxide, which can inhibit the reaction. Activation with iodine removes this oxide layer.
-
Reflux Conditions: The formation of the organozinc reagent and its subsequent addition to the aldehyde typically require heating to proceed at a reasonable rate.
-
Acidic Workup: A dilute acid is used to hydrolyze the zinc alkoxide intermediate and to dissolve the remaining zinc and zinc salts.
| Reagent | Molar Equiv. | Purpose |
| Thieno[2,3-b]pyrazine-6-carbaldehyde | 1.0 | Substrate |
| Ethyl bromoacetate | 1.5 | Precursor to the nucleophile |
| Zinc dust | 2.0 | Formation of the organozinc reagent |
| Iodine | Catalytic | Zinc activation |
| 10% aq. H2SO4 | - | Workup and hydrolysis |
References
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M.-J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. [Link]
-
Reformatsky reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Organolithium reagent - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M.-J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 26(16), 4823. [Link]
-
thieno[2,3-b]pyrazine-6-carbaldehyde (C007B-429976). (n.d.). Cenmed Enterprises. Retrieved January 11, 2026, from [Link]
-
Thieno[2,3-b]pyrazine-6-carbaldehyde (C7H4N2OS) - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. (2021). Molecules, 26(16), 4823. [Link]
-
Reformatsky Reaction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Chemistry Reformatsky Reaction. (n.d.). Sathee NEET. Retrieved January 11, 2026, from [Link]
-
Reformatsky Reaction - Chemistry LibreTexts. (2023). Retrieved January 11, 2026, from [Link]
-
Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. (2021). PubMed. [Link]
-
Organolithium compounds in reactions of nucleophilic substitution of hydrogen in arenes and hetarenes. (2015). ResearchGate. [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved January 11, 2026, from [Link]
-
5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. (2025). Chemistry LibreTexts. [Link]
-
Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. Retrieved January 11, 2026, from [Link]
-
Reactions of pyrazines with organolithium compounds. | Download Table. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
- 1. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of the Aldehyde Group of Thieno[2,3-b]pyrazine-6-carbaldehyde
Introduction: The Thieno[2,3-b]pyrazine Scaffold - A Privileged Heterocycle in Modern Chemistry
The thieno[2,3-b]pyrazine core is a significant heterocyclic scaffold that has garnered considerable attention in the fields of medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it an attractive building block for the synthesis of novel compounds with diverse biological activities and intriguing photophysical characteristics. Thieno[2,3-b]pyrazine derivatives have been investigated for their potential as antitumor, antiparasitic, and kinase inhibitory agents.[1][3][4] The derivatization of this core structure is a key strategy for modulating its physicochemical properties and biological targets.
Thieno[2,3-b]pyrazine-6-carbaldehyde is a versatile intermediate, with its aldehyde functionality serving as a prime handle for a wide array of chemical transformations. The electrophilic nature of the aldehyde carbon allows for nucleophilic attack, paving the way for the introduction of diverse molecular fragments and the construction of more complex molecular architectures. This guide provides detailed protocols and expert insights into the derivatization of the aldehyde group of Thieno[2,3-b]pyrazine-6-carbaldehyde, empowering researchers to explore the chemical space around this promising scaffold.
Core Derivatization Strategies: A Practical Guide
The aldehyde group of Thieno[2,3-b]pyrazine-6-carbaldehyde can be transformed into a variety of other functional groups through several reliable and well-established synthetic methodologies. This section details the protocols for some of the most synthetically useful transformations.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
Scientific Rationale: The choice of a mild reducing agent is crucial to prevent the reduction of the starting aldehyde. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an excellent choice for this purpose as it is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated imine intermediate. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid unwanted side reactions.
Protocol: Synthesis of N-Benzyl-1-(thieno[2,3-b]pyrazin-6-yl)methanamine
Materials:
-
Thieno[2,3-b]pyrazine-6-carbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
Data Presentation: Representative Reductive Amination Reactions
| Amine Substrate | Product | Typical Yield (%) |
| Aniline | N-Phenyl-1-(thieno[2,3-b]pyrazin-6-yl)methanamine | 85-95 |
| Morpholine | 4-((Thieno[2,3-b]pyrazin-6-yl)methyl)morpholine | 80-90 |
| Piperidine | 1-((Thieno[2,3-b]pyrazin-6-yl)methyl)piperidine | 82-92 |
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of Thieno[2,3-b]pyrazine-6-carbaldehyde.
Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-Carbon Double Bond Formation
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable tools for the synthesis of alkenes from aldehydes.[5][6] These reactions involve the reaction of the aldehyde with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) to generate an alkene and a phosphorus-containing byproduct.
Scientific Rationale: The key difference between the Wittig and HWE reactions lies in the nature of the phosphorus reagent and the stereochemical outcome. The Wittig reaction can be tuned to produce either the (E)- or (Z)-alkene depending on the stability of the ylide.[5] In contrast, the HWE reaction with stabilized phosphonates generally affords the (E)-alkene with high stereoselectivity.[7][8][9] The water-soluble phosphate byproduct of the HWE reaction often simplifies the purification process compared to the triphenylphosphine oxide generated in the Wittig reaction.
Protocol: Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-Ethyl 3-(thieno[2,3-b]pyrazin-6-yl)acrylate
Materials:
-
Thieno[2,3-b]pyrazine-6-carbaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes), indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (E)-alkene.
Data Presentation: Comparison of Olefination Reactions
| Reaction | Phosphorus Reagent | Typical Stereoselectivity | Byproduct |
| Wittig (unstabilized ylide) | Ph₃P=CHR | Z-selective | Triphenylphosphine oxide |
| Wittig (stabilized ylide) | Ph₃P=CHCO₂Et | E-selective | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et | E-selective | Diethyl phosphate |
Experimental Workflow: Horner-Wadsworth-Emmons Reaction
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a versatile C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a base.[10] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable intermediates in organic synthesis.
Scientific Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which is sufficient to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. The choice of solvent can influence the reaction rate and yield. In some cases, the reaction can be performed under solvent-free conditions, offering a greener alternative.
Protocol: Knoevenagel Condensation with Malononitrile
Materials:
-
Thieno[2,3-b]pyrazine-6-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, providing a key intermediate for further derivatization, such as amide bond formation.
Scientific Rationale: Several oxidizing agents can be employed for this transformation. A mild and efficient method involves the use of sodium chlorite (NaClO₂) in the presence of a scavenger for the hypochlorite byproduct, such as 2-methyl-2-butene. This method is generally high-yielding and tolerates a variety of functional groups.
Protocol: Synthesis of Thieno[2,3-b]pyrazine-6-carboxylic acid
Materials:
-
Thieno[2,3-b]pyrazine-6-carbaldehyde
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Slowly add the aqueous solution of the oxidizing agent to the aldehyde solution at room temperature.
-
Stir the reaction mixture until the starting aldehyde is consumed (monitor by TLC).
-
Upon completion, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Reduction to Alcohol
The aldehyde can be easily reduced to the corresponding primary alcohol, which can serve as a precursor for ethers, esters, and other derivatives.
Scientific Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.
Protocol: Synthesis of (Thieno[2,3-b]pyrazin-6-yl)methanol
Materials:
-
Thieno[2,3-b]pyrazine-6-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) in small portions.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the desired alcohol.
Characterization of Derivatives
The successful synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde derivatives should be confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The disappearance of the characteristic aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new signals corresponding to the introduced functional group are key indicators of a successful reaction. For example, in the case of reductive amination, the appearance of a new N-H proton signal and signals for the newly introduced alkyl or aryl group will be observed.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the synthesized compounds.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence or absence of key functional groups. For instance, the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the appearance of a C=C stretching band for an alkene derivative would confirm the success of a Wittig or HWE reaction.[12]
Conclusion and Future Perspectives
The derivatization of the aldehyde group of Thieno[2,3-b]pyrazine-6-carbaldehyde opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a diverse library of derivatives. The choice of derivatization strategy will depend on the desired target molecule and its intended application. Further exploration of these derivatives, including the evaluation of their biological activities and material properties, is a promising avenue for future research.
References
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules. [Link]
-
A Facile and Convenient Synthesis of some Novel Hydrazones, Schiff's Base and Pyrazoles Incorporating Thieno[2,3-b]thiophenes. Molecules. [Link]
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. National Institutes of Health. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health. [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. National Institutes of Health. [Link]
-
A Facile and Convenient Synthesis of some Novel Hydrazones, Schiff's Base and Pyrazoles Incorporating Thieno[2,3-b]thiophenes. Molecules. [Link]
-
Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Thieno[2,3-b]pyrazine-6-carbaldehyde (C7H4N2OS). PubChem. [Link]
-
thieno[2,3-b]pyrazine-6-carbaldehyde (C007B-429976). Cenmed Enterprises. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
Grignard reagent. Wikipedia. [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]
-
Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Derivatives. Connect Journals. [Link]
-
A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. BYJU'S. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
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Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. [Link]
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Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and. MDPI. [Link]
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Grignard Reagent Formation & Reaction. Scribd. [Link]
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Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
pounds.[1–3] Allylic Grignard reagents. Science of Synthesis. [Link]
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Organomagnesium compounds. Bartleby. [Link]
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A simple synthesis of thieno[2,3‐b]pyrazine and thieno[2,3‐b] pyridine. Heterocycles. [Link]
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Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Institutes of Health. [Link]
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Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. ResearchGate. [Link]
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19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]
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Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. National Institutes of Health. [Link]
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Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. ResearchGate. [Link]
-
19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax. [Link]
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Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. ResearchGate. [Link]
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Application Notes and Protocols: Thieno[2,3-b]pyrazine-6-carbaldehyde in Advanced Materials Synthesis
Foreword: Unlocking the Potential of a Versatile Heterocyclic Building Block
Thieno[2,3-b]pyrazine-6-carbaldehyde stands as a pivotal precursor in the rational design of novel organic functional materials. Its unique molecular architecture, characterized by the fusion of an electron-rich thiophene ring and an electron-deficient pyrazine ring, imparts desirable electrochemical and photophysical properties to its derivatives. The presence of a reactive carbaldehyde moiety further extends its utility, offering a versatile handle for the synthesis of complex molecular structures tailored for specific applications in materials science.
This document serves as a comprehensive guide for researchers, materials scientists, and organic chemists, providing detailed insights and actionable protocols for leveraging Thieno[2,3-b]pyrazine-6-carbaldehyde in the development of next-generation organic electronic and optoelectronic materials. The methodologies described herein are grounded in established chemical principles and supported by findings from the broader field of thienopyrazine chemistry.
Core Concepts: The Thieno[2,3-b]pyrazine Advantage
The thieno[2,3-b]pyrazine core is a compelling building block for functional organic materials for several key reasons:
-
Electron-Deficient Nature: The pyrazine ring acts as an electron-withdrawing unit, which can facilitate n-type or ambipolar charge transport in organic field-effect transistors (OFETs). This property is crucial for the development of complementary logic circuits.
-
Planar Structure: The fused ring system promotes planarity, which in turn encourages intermolecular π-π stacking in the solid state. This is a critical factor for efficient charge transport in organic semiconductors.[1][2]
-
Tunable Energetics: The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be readily tuned through chemical modification.[3] The introduction of various substituents allows for the precise engineering of the material's bandgap and charge injection/extraction properties.
-
Versatile Reactivity: The aldehyde functional group on Thieno[2,3-b]pyrazine-6-carbaldehyde is a gateway to a multitude of chemical transformations, enabling the construction of a diverse library of materials.
The strategic derivatization of this core structure is key to unlocking its full potential in materials science.
Application in Organic Field-Effect Transistors (OFETs)
The electron-deficient nature of the thieno[2,3-b]pyrazine core makes it an attractive candidate for the development of n-type and ambipolar organic semiconductors for OFETs. The aldehyde functionality of Thieno[2,3-b]pyrazine-6-carbaldehyde can be utilized to synthesize extended π-conjugated systems necessary for efficient charge transport.
Synthesis of a Novel Donor-Acceptor (D-A) Copolymer for OFETs
This protocol outlines the synthesis of a D-A copolymer where the thieno[2,3-b]pyrazine unit acts as the acceptor and a donor unit, such as a fluorene derivative, is introduced via a Knoevenagel condensation reaction.
Workflow for D-A Copolymer Synthesis:
Caption: Synthetic workflow for a D-A copolymer.
Experimental Protocol:
-
Monomer Synthesis (Knoevenagel Condensation):
-
In a nitrogen-purged Schlenk flask, dissolve Thieno[2,3-b]pyrazine-6-carbaldehyde (1 eq.) and a suitable donor-bis(acetonitrile) derivative (e.g., 2,7-bis(cyanomethyl)-9,9-dioctylfluorene) (1 eq.) in anhydrous toluene.
-
Add a catalytic amount of potassium tert-butoxide (t-BuOK) (0.1 eq.).
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (DCM), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting D-A monomer by column chromatography on silica gel.
-
-
Polymerization (Suzuki Coupling):
-
To a solution of the purified D-A monomer (1 eq.) and a suitable distannyl or diboronic acid ester co-monomer in anhydrous and degassed toluene, add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Heat the mixture to reflux under a nitrogen atmosphere for 48-72 hours.
-
After cooling, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, hexane, and chloroform to remove catalyst residues and low molecular weight oligomers.
-
Dry the final D-A copolymer under vacuum.
-
OFET Device Fabrication and Characterization
Protocol for Device Fabrication:
-
Prepare a heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer to serve as the gate electrode and dielectric, respectively.
-
Clean the substrate by sonicating in acetone and isopropyl alcohol, followed by drying under a stream of nitrogen.
-
Treat the SiO₂ surface with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film.
-
Dissolve the synthesized D-A copolymer in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit a thin film of the polymer onto the treated substrate using a solution-based technique like spin-coating or solution shearing.[4]
-
Anneal the film at an optimized temperature to improve crystallinity and molecular ordering.
-
Deposit the source and drain electrodes (e.g., gold) through a shadow mask by thermal evaporation to complete the top-contact, bottom-gate OFET structure.
Characterization:
-
The electrical characteristics of the fabricated OFETs should be measured under ambient conditions or in a nitrogen-filled glovebox using a semiconductor parameter analyzer.
-
Key performance metrics to be extracted from the transfer and output curves include charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).
Expected Performance of Thieno[2,3-b]pyrazine-based Polymers:
| Property | Expected Value |
| Charge Carrier Mobility (µ) | 0.01 - 1 cm²/Vs |
| On/Off Current Ratio (Ion/Ioff) | > 10⁵ |
| Channel Type | n-type or Ambipolar |
Application in Dye-Sensitized Solar Cells (DSSCs)
The strong electron-accepting nature of the thieno[2,3-b]pyrazine moiety makes it a valuable component in the design of D-π-A (Donor-π-bridge-Acceptor) organic dyes for DSSCs.[5] Thieno[2,3-b]pyrazine-6-carbaldehyde can be elaborated to incorporate donor and anchoring groups, creating a molecule with tailored light-harvesting and electron-injection properties.
Synthesis of a D-π-A Dye
This protocol describes the synthesis of a D-π-A dye where a triphenylamine donor is coupled to the thieno[2,3-b]pyrazine π-bridge, which is further functionalized with a cyanoacrylic acid acceptor/anchoring group.
Workflow for D-π-A Dye Synthesis:
Caption: Synthetic workflow for a D-π-A dye.
Experimental Protocol:
-
Synthesis of the Donor-π Intermediate:
-
Synthesize a suitable phosphonium salt or phosphonate ester of a donor group (e.g., triphenylamine).
-
In a nitrogen-purged flask, react the phosphonium salt/phosphonate ester with a strong base (e.g., n-BuLi or NaH) in an anhydrous solvent like THF to generate the ylide.
-
Add a solution of Thieno[2,3-b]pyrazine-6-carbaldehyde (1 eq.) in THF to the ylide solution at 0 °C and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the intermediate by column chromatography.
-
-
Final Dye Synthesis (Knoevenagel Condensation):
-
Dissolve the Donor-Thienopyrazine Aldehyde Intermediate (1 eq.) and cyanoacetic acid (1.5 eq.) in a mixture of acetonitrile and chloroform.
-
Add a catalytic amount of piperidine and reflux the mixture for 8-12 hours.
-
After cooling, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final D-π-A dye.
-
DSSC Fabrication and Performance Evaluation
Protocol for DSSC Assembly:
-
Prepare a transparent conducting oxide (TCO) glass substrate (e.g., FTO glass) and deposit a mesoporous layer of TiO₂ nanoparticles by screen printing or doctor-blading.
-
Sinter the TiO₂ film at high temperatures (e.g., 450-500 °C) to ensure good particle necking and remove organic binders.
-
Immerse the cooled TiO₂ electrode in a solution of the synthesized D-π-A dye in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) for 12-24 hours to allow for dye adsorption.
-
Rinse the dye-sensitized photoanode with fresh solvent to remove non-adsorbed dye molecules.
-
Assemble the solar cell by placing a platinum-coated counter electrode over the photoanode, separated by a thin polymer sealant.
-
Introduce a liquid electrolyte, typically containing an I⁻/I₃⁻ redox couple, into the space between the electrodes through pre-drilled holes in the counter electrode.
-
Seal the holes to complete the device fabrication.
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the DSSC under simulated AM 1.5G solar irradiation.
-
Determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Measure the incident photon-to-current conversion efficiency (IPCE) to evaluate the spectral response of the dye.
Spectroscopic and Electrochemical Properties of Thieno[2,3-b]pyrazine-based Dyes:
| Property | Method | Expected Outcome |
| UV-Vis Absorption (λmax) | UV-Vis Spectroscopy | Broad absorption in the visible region |
| HOMO Energy Level | Cyclic Voltammetry (CV) | Sufficiently low for efficient dye regeneration |
| LUMO Energy Level | CV and Absorption Edge | Higher than the conduction band of TiO₂ for efficient electron injection |
Conclusion and Future Outlook
Thieno[2,3-b]pyrazine-6-carbaldehyde is a promising and versatile building block for the synthesis of advanced organic materials. The protocols detailed in this guide provide a solid foundation for its application in organic field-effect transistors and dye-sensitized solar cells. The true potential of this compound lies in the creativity of researchers to design and synthesize novel derivatives with tailored properties for a wide range of applications in materials science, including but not limited to organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and chemical sensors. Future research should focus on exploring diverse donor and acceptor moieties to further fine-tune the electronic and optical properties of materials derived from this valuable heterocyclic core.
References
- Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. (2023). CNR-IRIS.
- Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (n.d.). MDPI.
- Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. (n.d.). NIH.
- Schneller, S. W., Clough, F. W., & Hardee, L. E. (1976). A simple synthesis of thieno[2,3‐b]pyrazine and thieno[2,3‐b] pyridine. Journal of Heterocyclic Chemistry, 13(2), 273–275.
- thieno[2,3-b]pyrazine-6-carbaldehyde (C007B-429976). (n.d.). Cenmed Enterprises.
- Thieno[3,4-b]pyrazines and their applications to low band gap organic materials. (n.d.). Semantic Scholar.
- Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (n.d.). NIH.
- Martins, M. F., et al. (2024). Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. ResearchGate.
- Thieno[3,4-b]pyrazines and their applications to low band gap organic materials. (n.d.). Chemical Communications (RSC Publishing).
- 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine and its ruthenium(II) complexes. (2024). RSC Publishing.
- Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
- Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (2025). NIH.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing.
- Liyanage, N. P., Yella, A., & Delcamp, J. (2016). Thieno[3,4-b]pyrazine as an Electron Deficient π-Bridge in D-A-π-A DSCs. ACS Applied Materials & Interfaces.
- Thieno(2,3-b)pyrazine. (n.d.). PubChem.
- Thieno[2,3-b]pyrazine-6-carbaldehyde. (n.d.). BLD Pharm.
- thieno[2, 3-b]pyrazine-6-carbaldehyde, min 97%, 100 mg. (n.d.). CP Lab Safety.
- Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023). MDPI.
- A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors. (2023). NIH.
- thieno[2,3-b]pyrazine-6-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
- Synthesis of Thieno[3,4-b]pyrazine-Based and 2,1,3-Benzothiadiazole-Based Donor−Acceptor Copolymers and their Application in Photovoltaic Devices. (2025). ResearchGate.
- Thieno[2,3-b]pyrazine-6-carboxylic acid, 90%, Thermo Scientific 250 mg. (n.d.). Fisher Scientific.
- High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. (2022). ResearchGate.
- Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. (n.d.). MDPI.
- Synthesis and characterization of new 2,3-disubstituted thieno[3,4-b]pyrazines: tunable building blocks for low band gap conjugated materials. (2008). PubMed.
- High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
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Application Notes and Protocols: Laboratory-Scale Synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde
Introduction: The Significance of the Thieno[2,3-b]pyrazine Scaffold
The thieno[2,3-b]pyrazine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it an attractive scaffold for the development of novel pharmaceuticals and organic electronic materials. Thieno[2,3-b]pyrazine derivatives have demonstrated a wide range of biological activities, including antitumor and antiparasitic properties. The introduction of a carbaldehyde functional group at the 6-position provides a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse chemical libraries for drug discovery and the development of advanced materials.
This document provides a comprehensive guide for the laboratory-scale synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde, intended for researchers, scientists, and professionals in the field of drug development. The outlined synthetic strategy is a multi-step process commencing with the well-established Gewald reaction to construct the thiophene precursor, followed by the formation of the pyrazine ring, and culminating in a regioselective formylation via the Vilsmeier-Haack reaction.
Overall Synthetic Strategy
The synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde is approached in a logical three-stage sequence. This methodology was designed to utilize commercially available starting materials and robust, well-documented chemical transformations to ensure reproducibility and scalability.
Caption: Overall workflow for the synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde.
Stage 1: Synthesis of the 2-Aminothiophene Precursor via the Gewald Reaction
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[2][3][4] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. For this synthesis, we will utilize an α-ketoester and cyanoacetamide to generate a 2-aminothiophene with the necessary functionalities for subsequent transformations.
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Ethyl acetoacetate | 130.14 | 13.0 g | 100 |
| Cyanoacetamide | 84.08 | 8.4 g | 100 |
| Sulfur | 32.06 | 3.2 g | 100 |
| Diethylamine | 73.14 | 10.1 mL | 100 |
| Ethanol | 46.07 | 100 mL | - |
Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), ethyl acetoacetate (13.0 g, 100 mmol), and cyanoacetamide (8.4 g, 100 mmol).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add elemental sulfur (3.2 g, 100 mmol) to the solution.
-
Carefully add diethylamine (10.1 mL, 100 mmol) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to yield pure ethyl 2-amino-4-methylthiophene-3-carboxylate as a crystalline solid.
Stage 2: Construction of the Thieno[2,3-b]pyrazine Core
This stage involves the conversion of the 2-aminothiophene precursor into 2,3-diaminothiophene, followed by condensation with a 1,2-dicarbonyl compound to form the pyrazine ring.
Protocol 2: Synthesis of 2,3-Diaminothiophene
This protocol involves a multi-step sequence of hydrolysis, Curtius rearrangement, and subsequent hydrolysis of the resulting isocyanate.
Step A: Hydrolysis of the Ester
-
Suspend ethyl 2-amino-4-methylthiophene-3-carboxylate (from Protocol 1) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 2-amino-4-methylthiophene-3-carboxylic acid.
-
Filter, wash with water, and dry the solid.
Step B: Curtius Rearrangement
-
Suspend the carboxylic acid from Step A in an inert solvent such as toluene.
-
Add diphenylphosphoryl azide (DPPA) and triethylamine.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction and use the resulting isocyanate solution directly in the next step.
Step C: Hydrolysis to the Diamine
-
Carefully add the isocyanate solution from Step B to a stirred solution of 2 M hydrochloric acid.
-
Heat the mixture to reflux for 2 hours.
-
Cool the solution and basify with a concentrated sodium hydroxide solution until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3-diaminothiophene.
Protocol 3: Synthesis of Thieno[2,3-b]pyrazine
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2,3-Diaminothiophene | 114.17 | 1.14 g | 10 |
| Glyoxal (40% in water) | 58.04 | 1.45 mL | 10 |
| Ethanol | 46.07 | 50 mL | - |
Methodology:
-
Dissolve 2,3-diaminothiophene (1.14 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add a 40% aqueous solution of glyoxal (1.45 mL, 10 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure thieno[2,3-b]pyrazine.
Stage 3: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).
Caption: Mechanism of the Vilsmeier-Haack formylation of Thieno[2,3-b]pyrazine.
Protocol 4: Synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Thieno[2,3-b]pyrazine | 136.18 | 1.36 g | 10 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.4 mL | 15 |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |
| 1,2-Dichloroethane (DCE) | 98.96 | 20 mL | - |
Methodology:
-
In a flame-dried 100 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous 1,2-dichloroethane (20 mL) and anhydrous N,N-dimethylformamide (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.4 mL, 15 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of thieno[2,3-b]pyrazine (1.36 g, 10 mmol) in anhydrous 1,2-dichloroethane (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford Thieno[2,3-b]pyrazine-6-carbaldehyde as a solid.
Characterization of Thieno[2,3-b]pyrazine-6-carbaldehyde
The structure and purity of the final product should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₄N₂OS |
| Molecular Weight | 164.18 g/mol |
| Appearance | Yellow to orange solid |
| Purity (by HPLC) | >97%[4] |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~10.0 (s, 1H, -CHO), ~8.8 (d, 1H, Ar-H), ~8.6 (d, 1H, Ar-H), ~7.8 (s, 1H, Ar-H). Note: Exact chemical shifts may vary slightly.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~185.0 (CHO), ~155.0, ~145.0, ~142.0, ~140.0, ~135.0, ~120.0. Note: These are predicted chemical shifts based on analogous structures.
-
Mass Spectrometry (ESI-MS): m/z calculated for C₇H₅N₂OS [M+H]⁺: 165.01.
Conclusion
This application note provides a detailed and robust protocol for the laboratory-scale synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde. By following the outlined procedures, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The multi-step synthesis is based on well-established and high-yielding reactions, ensuring its practicality in a standard organic chemistry laboratory.
References
-
The Gewald reaction in dye chemistry. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Gewald reaction. (2023, September 26). In Wikipedia. [Link]
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (2021). National Institutes of Health. [Link]
- Schneller, S. W., Clough, F. W., & Hardee, L. E. (1976). A simple synthesis of thieno[2,3‐b]pyrazine and thieno[2,3‐b] pyridine. Journal of Heterocyclic Chemistry, 13(2), 273–275.
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI. [Link]
-
Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. (2021). MDPI. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
-
Thieno[2,3-b]pyrazine-6-carbaldehyde. PubChem. Retrieved January 11, 2026, from [Link]
-
thieno[2,3-b]pyrazine-6-carbaldehyde. Cenmed Enterprises. Retrieved January 11, 2026, from [Link]
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Supporting Information for The first thieno[3,4-b]pyrazine based small molecular acceptor with linear A2-A1-D-A1-A2 skeleton for. The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Thieno[2,3-b]pyrazine-6-carboxylic acid. PubChem. Retrieved January 11, 2026, from [Link]
-
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (1981). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Functional Dithienopyrazines – Structure-Property Relationships. (2019). ChemRxiv. [Link]
-
Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). SpringerLink. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2012). International Journal of Pharmacy and Biological Sciences. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
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Application Note: High-Purity Thieno[2,3-b]pyrazine-6-carbaldehyde via Optimized Silica Gel Column Chromatography
Introduction
Thieno[2,3-b]pyrazine derivatives are a significant class of aromatic heterocyclic compounds, recognized for their diverse biological activities.[1] The aldehyde functional group at the 6-position of the Thieno[2,3-b]pyrazine core serves as a versatile handle for further synthetic transformations, making Thieno[2,3-b]pyrazine-6-carbaldehyde a key intermediate in the synthesis of novel therapeutic agents and functional organic materials.[1][2]
The purity of this starting material is paramount, as impurities can lead to side reactions, reduced yields, and complications in downstream applications. Column chromatography is a widely employed purification technique in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] This application note details an optimized protocol for the purification of Thieno[2,3-b]pyrazine-6-carbaldehyde using silica gel column chromatography, ensuring the high purity required for subsequent synthetic endeavors.
Principles of Separation
The successful purification of Thieno[2,3-b]pyrazine-6-carbaldehyde by column chromatography hinges on the principles of adsorption and polarity. The stationary phase, silica gel, is a highly polar adsorbent due to the presence of surface silanol groups. The mobile phase, a less polar solvent system, flows through the column, carrying the sample with it.
The separation occurs because the components of the crude mixture have different affinities for the stationary phase. Thieno[2,3-b]pyrazine-6-carbaldehyde, a moderately polar molecule, will adsorb to the silica gel. By carefully selecting a mobile phase of appropriate polarity, the aldehyde can be selectively eluted from the column, leaving behind more polar and less polar impurities. The choice of solvent system is critical; a solvent that is too polar will elute all compounds too quickly, resulting in poor separation, while a solvent that is not polar enough will result in very slow elution of the desired product.
Materials and Methods
Materials and Reagents
-
Crude Thieno[2,3-b]pyrazine-6-carbaldehyde
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether (or Hexane)
-
Diethyl ether
-
Dichloromethane
-
Ethyl acetate
-
TLC plates (silica gel coated)
-
Glass column for chromatography
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
Equipment
-
Fume hood
-
Glassware (beakers, flasks, graduated cylinders)
-
Magnetic stirrer and stir bars
-
UV lamp for TLC visualization
-
Heating mantle or water bath (for solvent removal)
Experimental Protocol
Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will allow for the visualization of the separation and the determination of the retention factor (Rf) of the target compound.
-
Spotting: Dissolve a small amount of the crude Thieno[2,3-b]pyrazine-6-carbaldehyde in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a mixture of petroleum ether and diethyl ether. Start with a low polarity mixture (e.g., 9:1 petroleum ether:diethyl ether) and gradually increase the polarity.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: The ideal solvent system should give the Thieno[2,3-b]pyrazine-6-carbaldehyde an Rf value of approximately 0.2-0.3. This will ensure good separation on the column. Based on literature for similar compounds, a starting point could be a 7:3 mixture of petroleum ether and diethyl ether.[3]
Column Preparation
Proper packing of the column is crucial for achieving good separation. The "wet slurry" method is recommended for silica gel.
-
Column Setup: Secure a glass column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand on top of the plug.
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 95:5 petroleum ether:diethyl ether) to form a slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Packing the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove any air bubbles.
-
Equilibration: Once the silica gel has settled, add a thin layer of sand on top to protect the surface. Continuously run the mobile phase through the column until the packing is stable and equilibrated. Never let the solvent level drop below the top of the sand.
Sample Loading and Elution
-
Sample Preparation: Dissolve the crude Thieno[2,3-b]pyrazine-6-carbaldehyde in a minimal amount of a suitable solvent, such as dichloromethane.
-
Loading: Carefully add the dissolved sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent mixture and gradually increase the polarity (gradient elution). For instance, start with 95:5 petroleum ether:diethyl ether and slowly increase the proportion of diethyl ether.
-
Fraction Collection: Collect the eluent in small fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Product Identification: Combine the fractions that contain the pure Thieno[2,3-b]pyrazine-6-carbaldehyde.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Workflow Diagram
Caption: Workflow for the purification of Thieno[2,3-b]pyrazine-6-carbaldehyde.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Purity | >98% (as determined by NMR and/or HPLC) | Poor Separation: Adjust the solvent gradient; ensure proper column packing. |
| Yield | 80-95% (depending on the purity of the crude material) | Low Yield: Check for product decomposition on silica (if the compound is unstable); ensure all pure fractions are collected. |
| Appearance | White to off-white solid | Colored Impurities: Ensure complete removal of baseline impurities during chromatography. |
Conclusion
This application note provides a comprehensive and reliable protocol for the purification of Thieno[2,3-b]pyrazine-6-carbaldehyde by silica gel column chromatography. By following the detailed steps for TLC analysis, column packing, and gradient elution, researchers can consistently obtain a high-purity product, which is essential for the successful synthesis of more complex molecules in drug discovery and materials science. The principles and techniques described herein are also applicable to the purification of other structurally related heterocyclic aldehydes.
References
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University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno[2,3-b]pyrazine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Supporting Information for The first thieno[3,4-b]pyrazine based small molecular acceptor with linear A2-A1-D-A1-A2 skeleton for. Retrieved from [Link]
-
MDPI. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. PubMed Central. Retrieved from [Link]
-
MDPI. (2021). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of Thieno[3,4-b]pyrazine Oligomers as Precursors to Low Band Gap Materials and Models of Effective Conjugation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. PubMed Central. Retrieved from [Link]
-
PubMed. (2008). Synthesis and characterization of new 2,3-disubstituted thieno[3,4-b]pyrazines: tunable building blocks for low band gap conjugated materials. Retrieved from [Link]
Sources
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- 2. Synthesis and characterization of new 2,3-disubstituted thieno[3,4-b]pyrazines: tunable building blocks for low band gap conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Experimental Procedure for the Synthesis of Thieno[2,3-b]pyrazine Derivatives
An Application Note for Medicinal Chemists and Synthetic Researchers
Introduction
Thieno[2,3-b]pyrazine derivatives represent a vital class of heterocyclic compounds, forming the structural core of numerous molecules with significant biological activities. Their unique electronic and structural properties have made them attractive scaffolds in drug discovery, with applications ranging from antitumor to antiparasitic agents.[1] This application note provides a detailed guide for the synthesis of these valuable compounds, targeting researchers, scientists, and professionals in drug development. We will move beyond simple procedural lists to explain the underlying causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Two primary strategies will be detailed: the de novo construction of the thieno[2,3-b]pyrazine core and the subsequent functionalization of this scaffold using modern cross-coupling methodologies.
Part A: De Novo Synthesis of the Thieno[2,3-b]pyrazine Scaffold via Condensation
The most direct method for constructing the bicyclic thieno[2,3-b]pyrazine system is through the condensation of a 2,3-diaminothiophene precursor with a 1,2-dicarbonyl compound. This approach is an extension of the classical Hinsberg synthesis used for quinoxalines and related pyrazine systems.
Causality and Mechanistic Insight
The reaction proceeds via a double nucleophilic attack mechanism. The more nucleophilic amino groups of the diaminothiophene attack the electrophilic carbonyl carbons of the α-dicarbonyl compound (e.g., benzil or 2,3-butanedione). This is followed by a dehydration cascade, ultimately leading to the formation of the aromatic pyrazine ring fused to the thiophene core. The choice of solvent and catalyst (often a mild acid) is critical to facilitate both the initial condensation and the subsequent dehydration steps while minimizing side reactions. Acetic acid is a common choice as it serves as both a slightly acidic catalyst and a polar solvent capable of solubilizing the reactants.
Visualizing the Workflow: Condensation Reaction
Caption: General workflow for the condensation synthesis of the thieno[2,3-b]pyrazine core.
Detailed Experimental Protocol: Synthesis of 2,3-Diphenylthieno[3,4-b]pyrazine
This protocol is adapted from established procedures for synthesizing 2,3-disubstituted thieno[3,4-b]pyrazines, which follows the same principle.[2]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminothiophene (1.14 g, 10 mmol) and benzil (2.10 g, 10 mmol).
-
Solvent Addition: Add glacial acetic acid (30 mL) to the flask. The acetic acid acts as both the solvent and a catalyst to promote the condensation and subsequent dehydration.
-
Reaction Execution: Heat the mixture to reflux (approximately 118 °C) and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials indicates reaction completion.
-
Workup - Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product should form. The mixture can be further cooled in an ice bath to maximize precipitation.
-
Workup - Filtration: Collect the solid product by vacuum filtration. Wash the collected solid sequentially with cold water (2 x 20 mL) and cold ethanol (2 x 15 mL) to remove residual acetic acid and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel if necessary.[3]
-
Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques.
Part B: Functionalization via Palladium-Catalyzed Cross-Coupling
Once the core thieno[2,3-b]pyrazine scaffold is synthesized and halogenated (e.g., via bromination[4]), it serves as a versatile platform for introducing molecular diversity through cross-coupling reactions. The electron-deficient nature of the pyrazine ring can influence the reactivity of halogen substituents on the thiophene ring.
Protocol 1: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[1]
This reaction involves a synergistic catalytic cycle. The palladium catalyst (e.g., Pd(PPh₃)₄) undergoes oxidative addition with the bromo-thienopyrazine. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic. A transmetalation step then transfers the acetylide group to the palladium center, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The choice of base (e.g., Et₃N) is crucial for neutralizing the HBr formed during the reaction and facilitating the formation of the copper acetylide.[1]
Caption: Workflow for Sonogashira cross-coupling on a bromo-thienopyrazine scaffold.
This protocol is based on the synthesis of methyl 7-(phenylethynyl)thieno[2,3-b]pyrazine-6-carboxylate.[1]
-
Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1a) (0.100 g, 0.366 mmol), Pd(PPh₃)₂Cl₂ (0.0128 g, 0.0183 mmol), and CuI (0.0035 g, 0.0183 mmol).
-
Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (Et₃N) (5 mL). Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene (0.0460 g, 0.403 mmol) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 3.5 hours, monitoring by TLC.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with THF. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a solvent gradient (e.g., ether/petroleum ether) to isolate the desired product.[1]
| Entry | Alkyne | Product Yield | Melting Point (°C) |
| 1 | Phenylacetylene | 65% | 145–147 |
| 2 | 4-Ethynyltoluene | 55% | 146–147 |
| 3 | 4-Ethynylanisole | 75% | 150–152 |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[4]
This palladium-catalyzed reaction involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, forming a Pd(II) complex. The amine then coordinates to this complex. A strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu) is essential; it deprotonates the coordinated amine, forming an amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst. The choice of ligand (e.g., Xantphos) is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.[4]
This protocol is adapted from the synthesis of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates.[4]
-
Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b) (1 equiv.), the desired arylamine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (2 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane as the solvent.
-
Reaction Execution: Seal the tube and heat the mixture at 100 °C for 12-24 hours, or until TLC analysis indicates full consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through Celite®.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to obtain the pure product.
General Characterization
The structural elucidation of thieno[2,3-b]pyrazine derivatives relies on standard spectroscopic methods.
-
¹H NMR: Protons on the pyrazine ring typically appear as doublets in the downfield region (δ 8.8-9.1 ppm), while thiophene protons are also in the aromatic region. Chemical shifts are highly dependent on the substitution pattern.[1]
-
¹³C NMR: The spectra will show characteristic signals for the carbons of the fused heterocyclic system and any substituents. For example, in Sonogashira products, the alkyne carbons appear around δ 82-93 ppm.[1]
-
High-Resolution Mass Spectrometry (HRMS): Provides confirmation of the elemental composition and molecular formula.[1]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as carbonyls (C=O), nitriles (C≡N), or amines (N-H).[5][6]
Conclusion
The synthetic routes outlined in this application note provide robust and versatile methods for accessing a wide range of thieno[2,3-b]pyrazine derivatives. The initial construction of the heterocyclic core via condensation offers a direct entry to the scaffold, while subsequent palladium-catalyzed cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig couplings, allow for extensive late-stage functionalization. By understanding the mechanisms behind these reactions, researchers can rationally select conditions to optimize yields and synthesize novel derivatives for evaluation in drug discovery and materials science programs.
References
-
P.S.S. Lacerda, M.F.C. Martins, et al. (2022). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules. Available at: [Link]
-
S. W. Schneller, F. W. Clough, & L. E. Hardee. (1976). A simple synthesis of thieno[2,3‐b]pyrazine and thieno[2,3‐b] pyridine. Journal of Heterocyclic Chemistry, 13(2), 273–275. Available at: [Link]
-
A. C. B. Rodrigues, F. G. F. Santos, et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Chemosensors. Available at: [Link]
-
M.F.C. Martins, R.C. Calhelha, et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and Their Antitumor Potential. Molecules. Available at: [Link]
-
A. A. Fadda, H. A. Etman, et al. (2010). Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. Journal of the Korean Chemical Society. Available at: [Link]
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Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
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M. F. Martins, et al. (2024). Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. ResearchGate. Available at: [Link]
-
K. L. Konkol, W. D. Wilcox, & S. C. Rasmussen. (2024). 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine and its ruthenium(II) complexes: a new bidentate bridging ligand for enhanced metal–metal communication. Dalton Transactions. Available at: [Link]
-
A. C. B. Rodrigues, et al. (2023). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. Molecules. Available at: [Link]
-
S. M. Riyadh, I. A. Abdel-Gawad, et al. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules. Available at: [Link]
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B. Çelik, et al. (2024). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen. Available at: [Link]
-
S. C. Rasmussen, et al. (2002). Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. The Journal of Organic Chemistry. Available at: [Link]
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O. Hinsberg. (1910). Synthetische Versuche mit Thiodiglykolsäureester. European Journal of Inorganic Chemistry. Available at: [Link]
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E. A. Bakhite, A. A. O. Abeed, & O. E. A. Ahmed. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc. Available at: [Link]
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J. Li, et al. (2015). The unprecedented ring transformation from thiazoline-spiro-thiophene to thieno[2,3-b]pyrazine involved in the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate. Chemical Communications. Available at: [Link]
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Troubleshooting & Optimization
common side products in the synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde
Welcome to the technical support center for the synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. My insights are drawn from established reaction mechanisms and practical laboratory observations to ensure scientific integrity and experimental success.
Introduction to the Synthetic Pathway
The synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde is a sequential process that typically involves three key stages. Each stage presents unique challenges and potential for the formation of unwanted byproducts. Understanding the causality behind these side reactions is crucial for optimizing your synthesis and achieving high purity of the target molecule.
Part 1: Troubleshooting the Gewald Aminothiophene Synthesis (Precursor Formation)
The initial and critical step is the formation of a substituted 2,3-diaminothiophene, a key precursor to the thieno[2,3-b]pyrazine core. The Gewald reaction is a powerful and commonly employed method for this transformation.[1][2] However, it is not without its complexities.
Frequently Asked Questions (FAQs): Gewald Reaction
Q1: My reaction mixture has turned into a dark, tarry substance. What is the likely cause and how can I prevent this?
A1: The formation of a dark brown or tarry mixture is a common issue in the Gewald synthesis and is typically indicative of either polymerization of starting materials or intermediates, or the formation of complex polysulfides.[3] This is often exacerbated by excessive reaction temperatures. To mitigate this, precise temperature control is paramount. Additionally, the purity of your starting materials is critical, as impurities can catalyze these undesirable side reactions. A thorough workup and purification procedure will be necessary to remove these colored impurities.
Q2: I'm observing a significant byproduct with a mass corresponding to a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?
A2: Dimerization of the Knoevenagel-Cope condensation product is a significant competing reaction.[3] The propensity for this side reaction is highly dependent on the reaction conditions. To favor the desired intramolecular cyclization over intermolecular dimerization, consider the following:
-
Slower addition of the sulfur and base: This can help to keep the concentration of the reactive intermediate low.
-
Lower reaction temperature: While this may slow down the desired reaction, it can disproportionately reduce the rate of dimerization.
-
Choice of base: The nature of the base can influence the reaction pathway. An empirical screening of bases may be beneficial.
Q3: My yield is consistently low, and I have a significant amount of unreacted starting materials. What are the key parameters to check?
A3: Low conversion can often be traced back to an inefficient Knoevenagel-Cope condensation, which is the initial step of the Gewald reaction.[1] Key factors to investigate include:
-
Base selection: The choice and stoichiometry of the base are critical. For less reactive ketones, a stronger base or a different class of base (e.g., piperidine, morpholine, triethylamine) might be necessary.
-
Water removal: The condensation step generates water, which can inhibit the reaction equilibrium. The use of a Dean-Stark apparatus or a drying agent can be beneficial.
Troubleshooting Guide: Gewald Reaction Side Products
| Observed Issue | Potential Side Product | Probable Cause | Recommended Solution |
| Dark, tarry reaction mixture | Complex polysulfides, Polymers | Excessively high reaction temperature; Impure starting materials | Maintain strict temperature control; Use highly pure reagents. |
| Significant byproduct with 2x mass of intermediate | Dimer of α,β-unsaturated nitrile | High concentration of intermediate; Suboptimal reaction conditions | Slow addition of reagents; Optimize temperature and base. |
| Low yield, unreacted starting material | Unreacted ketone/aldehyde and active methylene nitrile | Inefficient Knoevenagel-Cope condensation | Screen different bases; Employ methods for water removal. |
| Difficulty with sterically hindered ketones | Low conversion to the desired aminothiophene | Steric hindrance impeding the one-pot reaction | Adopt a two-step procedure: first, isolate the α,β-unsaturated nitrile, then react the purified intermediate with sulfur and base.[3] |
Part 2: Navigating the Cyclocondensation to Form the Thieno[2,3-b]pyrazine Core
The second stage involves the cyclocondensation of the 2,3-diaminothiophene precursor with a 1,2-dicarbonyl compound, most commonly glyoxal, to form the bicyclic thieno[2,3-b]pyrazine system.
Frequently Asked Questions (FAQs): Cyclocondensation
Q1: My final product is a complex mixture, and the yield of the thieno[2,3-b]pyrazine is low. What are the likely side reactions?
A1: Cyclocondensation reactions with glyoxal can be sensitive and lead to multiple products. Potential side reactions include:
-
Incomplete cyclization: This can leave you with mono-substituted intermediates.
-
Self-condensation of the diaminothiophene: This can lead to dimeric or polymeric materials.
-
Side reactions involving the solvent: Acid-catalyzed condensations in solvents like THF have been reported to yield byproducts from the solvent's participation in the reaction.[4]
-
Oxidation: The diaminothiophene precursor can be susceptible to oxidation, leading to colored impurities.
Q2: How can I improve the selectivity and yield of the cyclocondensation reaction?
A2: To enhance the desired cyclocondensation, consider the following strategies:
-
Control of stoichiometry: Precise control over the molar ratio of the diaminothiophene and glyoxal is crucial.
-
pH control: The pH of the reaction medium can significantly influence the rate of cyclization versus side reactions. An acidic catalyst is often employed, but its concentration should be optimized.
-
Reaction temperature and time: Gradual heating and careful monitoring of the reaction progress by TLC or LC-MS can help to minimize the formation of degradation products.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.
Troubleshooting Workflow: Cyclocondensation
Caption: Troubleshooting workflow for cyclocondensation.
Part 3: The Vilsmeier-Haack Formylation: Introducing the Carbaldehyde
The final step is the introduction of the carbaldehyde group at the 6-position of the thieno[2,3-b]pyrazine core, a transformation commonly achieved via the Vilsmeier-Haack reaction.[5][6][7] This electrophilic aromatic substitution is generally regioselective for electron-rich heterocycles.
Frequently Asked Questions (FAQs): Vilsmeier-Haack Reaction
Q1: I am getting a mixture of mono- and di-formylated products. How can I improve the selectivity for mono-formylation?
A1: While the thieno[2,3-b]pyrazine system has a preferred site of formylation, over-formylation can occur if the reaction conditions are too harsh or if there are multiple activated positions. To favor mono-formylation:
-
Stoichiometry of the Vilsmeier reagent: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the Vilsmeier reagent.
-
Reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, this reaction is carried out at 0 °C to room temperature.
-
Reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction.
Q2: Besides the desired product, I am isolating a significant amount of a dark, insoluble material. What could this be?
A2: The Vilsmeier reagent itself can be unstable and may decompose to form colored, often polymeric, byproducts.[8] To minimize this:
-
Freshly prepare the Vilsmeier reagent: Prepare the reagent in situ at a low temperature (e.g., 0 °C) and use it immediately.
-
Purity of reagents: Ensure that the DMF and phosphorus oxychloride (or other activating agent) are of high purity and anhydrous.
Q3: Is it possible for the Vilsmeier-Haack reaction to result in regioisomers?
A3: The formation of regioisomers is possible if there are multiple positions on the heterocyclic ring with similar electronic and steric environments. For the unsubstituted thieno[2,3-b]pyrazine, formylation is expected to occur on the thiophene ring. Computational studies or careful analysis of literature on related systems can provide insight into the most likely site of electrophilic attack. If regioisomers are formed, they will likely require careful chromatographic separation.
Potential Side Products in Vilsmeier-Haack Formylation
| Side Product | Formation Pathway | Prevention/Mitigation |
| Di-formylated Thieno[2,3-b]pyrazine | Over-reaction with excess Vilsmeier reagent or harsh conditions. | Use stoichiometric amounts of the Vilsmeier reagent; maintain low reaction temperatures. |
| Chlorinated Byproducts | Substitution of other functional groups (less common for this substrate). | Generally not an issue for the thieno[2,3-b]pyrazine core, but be aware if other sensitive functional groups are present. |
| Polymeric materials | Decomposition of the Vilsmeier reagent. | Prepare the Vilsmeier reagent fresh at low temperatures and use it immediately. |
| Oxidative Dimers | Although less common for the Vilsmeier-Haack reaction itself, oxidative side reactions can occur if the reaction is exposed to air, especially during workup. This has been observed in related thieno-fused systems.[9] | Maintain an inert atmosphere during the reaction and workup. |
Reaction Scheme: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of thieno[2,3-b]pyrazine.
References
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (URL not available)
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (URL not available)
-
Vilsmeier–Haack reaction. Wikipedia. ([Link])
-
Gewald reaction. Wikipedia. ([Link])
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. ([Link])
-
Vilsmeier-Haack Reaction. Chemistry Steps. ([Link])
-
Vilsmeier-Haack Reaction. YouTube. ([Link])
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. ([Link])
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. ([Link])
-
Gewald Reaction. Organic Chemistry Portal. ([Link])
-
The Gewald reaction in dye chemistry. ResearchGate. ([Link])
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. NIH. ([Link])
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. ([Link])
-
The unprecedented ring transformation from thiazoline-spiro-thiophene to thieno[2,3-b]pyrazine involved in the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate. Chemical Communications (RSC Publishing). ([Link])
-
Synthesis and characterization of new 2,3-disubstituted thieno[3,4-b]pyrazines: tunable building blocks for low band gap conjugated materials. PubMed. ([Link])
-
Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. ResearchGate. ([Link])
-
Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. MDPI. ([Link])
-
Thieno(2,3-b)pyrazine. PubChem. ([Link])
-
Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials. PubMed. ([Link])
-
Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. ([Link])
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. ([Link])
- Furo- and thieno[2,3-b]pyrazines. Part 1.
-
The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). ([Link])
-
NEW SYNTHESES OF THIENO(2,3‐B)PYRAZINE. Wiley Online Library. ([Link])
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. MDPI. ([Link])
-
ChemInform Abstract: Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier—Haack Conditions. ResearchGate. ([Link])
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- 9. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thieno[2,3-b]pyrazine Derivatives
Welcome to the technical support center for the purification of Thieno[2,3-b]pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of heterocyclic compounds. Thieno[2,3-b]pyrazines are a cornerstone in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anticancer agents.[1][2] However, their unique chemical properties can present significant challenges during purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them, empowering you to adapt and troubleshoot effectively in your own research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of Thieno[2,3-b]pyrazine derivatives?
A1: Common impurities often include unreacted starting materials, residual catalysts (e.g., palladium or copper from cross-coupling reactions), and side products from competing reaction pathways.[1] Depending on the synthetic route, regioisomers or over-alkylated/acylated products can also be present. A thorough analysis of your crude product by LC-MS and ¹H NMR is crucial before attempting purification.
Q2: My Thieno[2,3-b]pyrazine derivative appears to be degrading on the silica gel column. What is happening?
A2: Thieno[2,3-b]pyrazine derivatives are nitrogen-containing heterocycles, making them basic in nature. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[3] These acidic sites can interact strongly with the basic nitrogen atoms of your compound, leading to irreversible adsorption, peak tailing, or even acid-catalyzed degradation.
Q3: I'm struggling to find a suitable single solvent for recrystallization. What should I do?
A3: It is not uncommon for a single solvent to be unsuitable for recrystallization. A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. If you cannot find such a solvent, a mixed-solvent system is an excellent alternative.[4] This typically involves a "soluble solvent" in which your compound is highly soluble and an "insoluble solvent" in which it is poorly soluble.[4]
Q4: Are there alternatives to silica gel for the purification of basic compounds like Thieno[2,3-b]pyrazines?
A4: Yes, several alternative stationary phases can be more suitable for basic compounds. Alumina (neutral or basic) is a common choice and is less acidic than silica.[5] Other options include florisil (magnesium silicate) or chemically modified silica, such as amino- or cyano-functionalized silica.[6][7] For highly polar compounds, reverse-phase chromatography on C18-functionalized silica is also a powerful technique.[3]
Troubleshooting Guides
Problem 1: Poor Separation and Peak Tailing in Column Chromatography
You Observe: Your compound streaks down the column, and you collect many mixed fractions with poor separation from impurities.
The Cause (Expertise & Experience): This is a classic sign of strong interaction between your basic Thieno[2,3-b]pyrazine derivative and the acidic silanol groups on the silica gel surface. This interaction leads to a non-ideal equilibrium during elution, causing the compound to "tail" instead of moving in a sharp band.
Solution: Deactivation of Silica Gel or Use of Alternative Phases
You have two main strategies to counter this issue: neutralize the silica gel or use a different stationary phase.
Workflow for Selecting a Purification Strategy
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Deactivation of Silica Gel with Triethylamine (TEA)
This protocol involves adding a small amount of a basic additive, like triethylamine, to the mobile phase to neutralize the acidic sites on the silica gel.[8]
Step-by-Step Methodology:
-
Solvent System Selection: Develop a suitable solvent system for your compound using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product.
-
Mobile Phase Preparation: To your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate), add 1-2% triethylamine by volume.
-
Column Packing: Pack the column using the TEA-containing mobile phase.
-
Equilibration: Flush the packed column with at least two column volumes of the mobile phase to ensure the silica is fully neutralized before loading your sample.
-
Sample Loading and Elution: Load your crude sample (preferably dry-loaded onto a small amount of silica) and run the column as usual with the TEA-containing eluent.
Trustworthiness: This method is highly reliable for a wide range of basic compounds. The TEA will compete with your product for binding to the acidic sites, allowing your compound to elute symmetrically.
Protocol 2: Using Alumina as the Stationary Phase
Alumina is a good alternative to silica for the purification of basic compounds.[5] Neutral or basic alumina should be used.
Step-by-Step Methodology:
-
TLC Analysis: Use alumina TLC plates to develop a suitable solvent system. Note that the polarity of alumina is different from silica, so you may need to adjust your eluent.
-
Column Packing: Pack a column with neutral alumina.
-
Elution: Run the column with the predetermined solvent system.
Data Presentation: Comparison of Stationary Phases
| Stationary Phase | Acidity | Best For | Potential Issues |
| Silica Gel | Acidic | General purpose, neutral and acidic compounds | Tailing and decomposition of basic compounds[3] |
| Deactivated Silica | Neutralized | Acid-sensitive and basic compounds | Requires addition of a basic modifier to the eluent |
| Alumina (Neutral) | Neutral | Basic compounds, amines | Can have different selectivity compared to silica[5] |
| Reverse-Phase (C18) | N/A | Polar compounds | Requires aqueous mobile phases[3] |
Problem 2: Difficulty in Achieving Crystallization
You Observe: After column chromatography, your product is an oil or amorphous solid, and attempts to recrystallize from a single solvent fail.
The Cause (Expertise & Experience): The planar and often rigid structure of Thieno[2,3-b]pyrazine derivatives can lead to challenging crystallization behavior. Finding a single solvent that provides the ideal solubility profile (high solubility when hot, low solubility when cold) can be difficult.
Solution: Mixed-Solvent Recrystallization
Using a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble, can induce crystallization.[4]
Protocol 3: Mixed-Solvent Recrystallization
Step-by-Step Methodology:
-
Solvent Selection: Identify a "soluble solvent" and an "insoluble solvent" that are miscible with each other.[4] This can be done on a small scale in test tubes.
-
Dissolution: Dissolve your crude product in the minimum amount of the hot "soluble solvent".
-
Induce Cloudiness: While the solution is still hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "insoluble solvent".[10]
Trustworthiness: This is a standard and highly effective method for crystallizing difficult compounds. The gradual change in solvent polarity allows for controlled precipitation, which is more likely to form an ordered crystal lattice.
Data Presentation: Common Mixed-Solvent Systems for Recrystallization
| Soluble Solvent | Insoluble Solvent | Polarity Difference | Common Applications |
| Dichloromethane (DCM) | Hexane | Large | Non-polar to moderately polar compounds |
| Ethyl Acetate | Hexane | Medium | Moderately polar compounds[11] |
| Acetone | Water | Large | Polar compounds[11] |
| Methanol | Water | Medium | Polar compounds that can hydrogen bond[11] |
| Tetrahydrofuran (THF) | Hexane | Medium | Wide range of polarities |
Problem 3: Co-elution with a Persistent Impurity
You Observe: Despite optimizing your column chromatography conditions, a stubborn impurity consistently co-elutes with your product.
The Cause (Expertise & Experience): The impurity may have a very similar polarity and structure to your desired compound, making separation by normal-phase chromatography challenging. This is common with regioisomers or byproducts from closely related starting materials.
Solution: Preparative Thin Layer Chromatography (Prep TLC)
For small-scale purifications (<100 mg) of compounds with very similar Rf values, preparative TLC can offer superior resolution compared to flash column chromatography.[12][13]
Protocol 4: Purification by Preparative TLC
Step-by-Step Methodology:
-
Plate Selection: Use a preparative TLC plate with a thick layer of silica (e.g., 1000-2000 µm).
-
Sample Application: Dissolve your sample in a minimal amount of a volatile solvent (e.g., DCM). Using a capillary tube or syringe, carefully apply the solution as a thin, continuous line across the origin of the plate.[14] Allow the solvent to evaporate completely between applications.
-
Development: Place the plate in a developing chamber with your chosen eluent. For closely eluting spots, multiple developments can improve separation.
-
Visualization: Visualize the separated bands under a UV lamp and circle the band corresponding to your product with a pencil.
-
Extraction: Carefully scrape the silica from the circled band onto a piece of weighing paper.
-
Elution: Place the collected silica in a small fritted funnel or a pipette plugged with cotton wool. Wash the silica with a polar solvent in which your compound is highly soluble (e.g., ethyl acetate or acetone) to elute your product.[13]
-
Solvent Removal: Collect the filtrate and remove the solvent under reduced pressure to obtain your purified compound.
Trustworthiness: Preparative TLC is a powerful technique for difficult separations because the finer silica particles and thinner solvent front can provide higher resolution. It is particularly useful for final "polishing" of a nearly pure compound.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
ResearchGate. Deactivation of silica gel? (2019). [Link]
-
Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). [Link]
-
YouTube. How To Neutralize Silica Gel? (2025). [Link]
-
Unknown Source. Recrystallization. [Link]
-
ResearchGate. Are there alternatives for silica for column chromatography? (2025). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Oxford Academic. Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Journal of Chromatographic Science (2014). [Link]
-
u-select-it. Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. (2025). [Link]
-
National Institutes of Health. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. (2022). [Link]
-
Reddit. Alternative stationary phases. (2022). [Link]
-
University of York. Mixed-solvent recrystallisation. [Link]
-
Chemistry LibreTexts. 3.3F: Mixed Solvents. (2022). [Link]
-
Reddit. Go-to recrystallization solvent mixtures. (2023). [Link]
-
The Royal Society of Chemistry. Supporting Information for The first thieno[3,4-b]pyrazine based small molecular acceptor with linear A2-A1-D-A1-A2 skeleton for. [Link]
-
ChemRxiv. Giving preparative thin layer chromatography some tender loving care. (2021). [Link]
-
University of Rochester, Department of Chemistry. How To: Run a Prep TLC. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]
-
YouTube. Recrystallization and Melting Point Analysis. (2022). [Link]
-
Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
ResearchGate. How to do preparative tlc or prep tlc??? (2019). [Link]
-
ElectronicsAndBooks. Studies of Thieno[2,3-b]pyrazines in Preparation of Pyrazino[2',3'. [Link]
-
National Institutes of Health. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (2025). [Link]
-
National Institutes of Health. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. [Link]
-
YouTube. How to purify sample when in less amount by using preparative TLC card method. (2023). [Link]
-
Cytiva. Protein purification troubleshooting guide. [Link]
-
The Royal Society of Chemistry. Supporting Information Thieno[3,4-b]pyrazine as an Electron Deficient π-Bridge in D-A-π-A DSCs. [Link]
-
MDPI. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. [Link]
-
ResearchGate. Synthesis of Thieno[3,4-b]pyrazine Oligomers as Precursors to Low Band Gap Materials and Models of Effective Conjugation. [Link]
-
National Institutes of Health. Thieno(2,3-b)pyrazine. [Link]
-
MDPI. Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. [Link]
-
Chemsrc. Thieno[2,3-b]pyrazine. [Link]
-
PubMed. Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials. [Link]
-
ResearchGate. Novel red-emitting thieno-[3,4-b]-pyrazine derivatives suitable for vacuum evaporation and solution method to fabricate non-doped OLEDs. [Link]
-
RSC Publishing. Novel soluble thieno[3,2-b]thiophene fused porphyrazine. [Link]cc/b709569g)
Sources
- 1. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation | MDPI [mdpi.com]
- 3. Chromatography [chem.rochester.edu]
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- 5. researchgate.net [researchgate.net]
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- 12. chemrxiv.org [chemrxiv.org]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde. It addresses common experimental challenges through a troubleshooting-focused, question-and-answer format. The protocols and insights provided are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction to Synthetic Strategies
Thieno[2,3-b]pyrazine-6-carbaldehyde is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis can be approached through several strategic routes, each with its own set of advantages and potential difficulties. The two primary strategies involve:
-
Post-assembly Formylation: Construction of the core thieno[2,3-b]pyrazine ring system followed by the introduction of the aldehyde functionality at the 6-position.
-
Pre-functionalized Thiophene Annulation: Synthesis of a thiophene precursor already bearing the aldehyde group (or a masked equivalent), followed by the annulation of the pyrazine ring.
This guide will dissect these pathways, offering solutions to common problems encountered during their execution.
Route 1: Post-assembly Formylation of the Thieno[2,3-b]pyrazine Core
This is a convergent approach where the heterocyclic core is first assembled and then functionalized.
Diagram: General Workflow for Post-assembly Formylation
Caption: Workflow for the post-assembly formylation route.
Frequently Asked Questions (FAQs) and Troubleshooting: Route 1
Q1: My yield for the thieno[2,3-b]pyrazine core synthesis is low. How can I improve it?
A1: The formation of the thieno[2,3-b]pyrazine core often relies on the condensation of a 1,2-dicarbonyl compound with a 2,3-diaminothiophene derivative. Low yields can stem from several factors:
-
Instability of 2,3-Diaminothiophene: This precursor can be unstable and prone to oxidation or polymerization. It is often best to generate it in situ and use it immediately in the subsequent condensation step.
-
Reaction Conditions: The condensation reaction is typically sensitive to pH. An acidic catalyst is often required, but strongly acidic conditions can lead to degradation of the starting materials. A systematic screen of catalysts (e.g., acetic acid, p-toluenesulfonic acid) and solvents (e.g., ethanol, toluene, DMF) is recommended.
-
Alternative Starting Materials: Consider synthesizing the pyrazine ring first. For example, the reaction of diaminomaleonitrile with an α-dicarbonyl compound can yield a dinitrile-substituted pyrazine, which can then be further elaborated to form the fused thiophene ring.[1]
Troubleshooting Guide: Low Yield in Core Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Starting material is consumed, but multiple spots on TLC and low yield of desired product. | Decomposition of 2,3-diaminothiophene. | Generate the diaminothiophene in situ from a stable precursor and perform the condensation in a one-pot fashion. Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar). |
| Low conversion of starting materials. | Inefficient condensation. | Optimize the reaction temperature and time. Screen different acid catalysts and solvents. Consider using microwave irradiation to potentially improve yields and reduce reaction times. |
| Formation of a dark, insoluble material (polymerization). | Instability of intermediates. | Lower the reaction temperature and ensure efficient stirring. Add the reagents slowly to control the reaction rate. |
Q2: I am having trouble with the Vilsmeier-Haack formylation of the thieno[2,3-b]pyrazine core. What are the common issues?
A2: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles. However, the thieno[2,3-b]pyrazine system is relatively electron-deficient due to the presence of the pyrazine ring, which can lead to challenges.[2][3]
-
Low Reactivity: The electron-withdrawing nature of the pyrazine ring deactivates the thiophene ring towards electrophilic substitution. Harsher reaction conditions (e.g., higher temperatures, longer reaction times, larger excess of Vilsmeier reagent) may be necessary compared to more electron-rich systems.
-
Regioselectivity: Formylation can potentially occur at different positions on the thiophene ring. While the 6-position is often favored electronically, mixtures of isomers can be formed. Careful analysis of the product mixture by NMR is crucial.
-
Hydrolysis of the Intermediate: The reaction proceeds via an iminium salt intermediate, which is hydrolyzed to the aldehyde during aqueous workup. Incomplete hydrolysis can lead to impurities.
Troubleshooting Guide: Vilsmeier-Haack Formylation
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion. | Low reactivity of the substrate. | Increase the reaction temperature (e.g., from room temperature to 60-80 °C).[4] Increase the excess of the Vilsmeier reagent (POCl₃ and DMF). |
| Formation of multiple products. | Lack of regioselectivity. | Modify the reaction conditions (temperature, solvent) to favor the desired isomer. If inseparable, consider a different synthetic route where the aldehyde is introduced earlier. |
| Product is contaminated with a water-soluble impurity. | Incomplete hydrolysis of the iminium salt. | Ensure the pH of the aqueous workup is basic (e.g., by adding Na₂CO₃ or NaOH solution) to facilitate complete hydrolysis.[4] |
Q3: As an alternative to the Vilsmeier-Haack reaction, can I use a lithiation-formylation approach? What are the potential pitfalls?
A3: Yes, ortho-lithiation followed by quenching with an electrophilic formylating agent (like N,N-dimethylformamide, DMF) is a viable alternative. This method relies on the deprotonation of the most acidic proton on the ring.
-
Site of Lithiation: The regioselectivity of the deprotonation is crucial. Protons adjacent to the sulfur atom are generally more acidic. You will need to determine the most acidic proton on the thieno[2,3-b]pyrazine ring, which may require experimental optimization or computational analysis.
-
Reaction Conditions: Lithiation reactions require strictly anhydrous and anaerobic conditions. Traces of water will quench the organolithium reagent. The choice of base (e.g., n-BuLi, LDA) and temperature is critical to avoid side reactions.
-
Side Reactions: Potential side reactions include metal-halogen exchange if a halogenated precursor is used, or in some cases, ring-opening of the thiophene.
Troubleshooting Guide: Lithiation-Formylation
| Symptom | Possible Cause | Suggested Solution |
| No reaction or recovery of starting material. | Incomplete lithiation. | Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas. Use freshly titrated n-BuLi or freshly prepared LDA. |
| Formation of a complex mixture of products. | Non-selective deprotonation or side reactions. | Screen different lithium bases and reaction temperatures (e.g., -78 °C). Consider the use of a directing group if regioselectivity is poor. |
| Low yield after quenching with DMF. | Inefficient trapping of the organolithium intermediate. | Add the DMF slowly at low temperature and allow the reaction to warm to room temperature gradually. |
Route 2: Pre-functionalized Thiophene Annulation
This approach involves synthesizing a thiophene with the aldehyde group already in place, followed by the construction of the pyrazine ring.
Diagram: General Workflow for Pre-functionalized Thiophene Annulation
Caption: Workflow for the pre-functionalized thiophene route.
Frequently Asked Questions (FAQs) and Troubleshooting: Route 2
Q4: How can I efficiently synthesize a 2,3-diaminothiophene precursor that already contains an aldehyde group?
A4: This is a challenging but powerful strategy. The Gewald reaction is a cornerstone for synthesizing substituted 2-aminothiophenes and can be adapted for this purpose.[5][6][7]
-
Gewald Reaction with an Aldehyde-Containing Ketone: One could envision a Gewald reaction using a starting material that already contains a protected aldehyde. The reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.
-
Stepwise Functionalization: A more common approach is to start with a substituted thiophene, introduce the aldehyde, and then install the two amino groups. For example, starting with a thiophene-2-carbaldehyde, one could perform a nitration reaction, followed by reduction to obtain the aminothiophene. The second amino group can be introduced through various methods, although this can be complex.
Troubleshooting Guide: Synthesis of Functionalized Diaminothiophene
| Symptom | Possible Cause | Suggested Solution |
| Low yield in the Gewald reaction. | Incompatible functional groups. | Protect the aldehyde group (e.g., as an acetal) before performing the Gewald reaction. The protecting group can be removed later in the synthesis. |
| Difficulty in introducing the second amino group. | Deactivation of the ring by the aldehyde group. | Consider converting the aldehyde to a less deactivating group temporarily. Alternatively, explore routes that form the diaminothiophene moiety in a single cascade of reactions. |
Q5: What are the best practices for the final ring-closing condensation to form the pyrazine ring?
A5: The final annulation step involves the condensation of your 2,3-diaminothiophene-carbaldehyde with a 1,2-dicarbonyl compound (e.g., glyoxal).
-
Purity of the Diamine: The purity of the diaminothiophene precursor is critical. Impurities can lead to side reactions and difficult purifications.
-
Reaction Conditions: As with the core synthesis in Route 1, careful control of pH and temperature is essential. The reaction is often carried out in an alcoholic solvent with a catalytic amount of acid.
-
Work-up and Purification: The product, Thieno[2,3-b]pyrazine-6-carbaldehyde, may be a solid that can be purified by recrystallization or column chromatography.
Troubleshooting Guide: Final Annulation Step
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the final product. | Incomplete reaction or degradation. | Optimize reaction time and temperature. Ensure the 1,2-dicarbonyl reagent is of high quality. |
| Product is difficult to purify. | Formation of closely-related byproducts. | Use high-resolution TLC to develop an optimal solvent system for column chromatography. Consider derivatization of the aldehyde to a more easily purifiable compound, followed by deprotection. |
Summary of Key Reaction Conditions
| Reaction | Reagents & Conditions | Potential Issues | Key References |
| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur, Base (e.g., Morpholine, Triethylamine), Solvent (e.g., Ethanol, DMF) | Low yields, side reactions. | [5][6][7] |
| Vilsmeier-Haack Formylation | POCl₃, DMF, 0 °C to 80 °C | Low reactivity, regioselectivity issues. | [4][8][9][10] |
| Lithiation-Formylation | n-BuLi or LDA, Anhydrous THF or Et₂O, -78 °C; Quench with DMF | Strict anhydrous/anaerobic conditions required, regioselectivity. | [11] |
| Pyrazine Ring Formation | 2,3-Diaminothiophene, 1,2-Dicarbonyl compound, Acid catalyst (e.g., Acetic Acid), Solvent (e.g., Ethanol) | Instability of the diamine, side reactions. | [1] |
References
-
Putrov, D., & Kikelj, D. (2019). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 84(15), 9498-9506. [Link]
-
Wikipedia. (2023). Gewald reaction. [Link]
-
Dobosz, A., & Wujec, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Martins, M. F., et al. (2024). Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. ResearchGate. [Link]
-
Gewald Reaction - Organic Chemistry Portal. (n.d.). [Link]
-
Aasen, A. J., et al. (2000). o-Quinonoid Heterocycles: Synthesis and Crystal Structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine. Molecules, 5(3), 435-442. [Link]
-
El-Sayed, R. (2021). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Chemistry & Biology Interface, 11(1), 1-24. [Link]
-
El-Sayed, R. (2021). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). ResearchGate. [Link]
-
Martins, M. F., et al. (2021). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 26(15), 4635. [Link]
-
Senge, M. O. (2013). Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials. The Journal of Organic Chemistry, 78(11), 5453-5462. [Link]
-
Martins, M. F., et al. (2018). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 23(11), 2993. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27393. [Link]
-
Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 14(1), e202500060. [Link]
-
van der Plas, H. C., et al. (1983). Furo- and thieno[2,3-b]pyrazines. Part 1. Synthesis of 2-substituted derivatives. Journal of Heterocyclic Chemistry, 20(4), 961-966. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27365-27393. [Link]
-
Martins, M. F., et al. (2024). Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. ResearchGate. [Link]
-
Albericio, F., et al. (2013). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 18(5), 5947-5960. [Link]
-
Synthesis of Thienothiophenes. (2022). Encyclopedia.pub. [Link]
-
Kysil, A., et al. (2022). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules, 27(21), 7289. [Link]
-
Raposo, M. M., et al. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Molecules, 25(22), 5329. [Link]
-
Eroğlu, K., Günkara, Ö. T., & Dehaen, W. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 14(1), e202500060. [Link]
-
Site-selective benzylic C-H hydroxylation in electron-deficient azaheterocycles. (2024). Organic & Biomolecular Chemistry, 22(24), 4888-4894. [Link]
-
Selective direct C–H polyfluoroarylation of electron-deficient N-heterocyclic compounds. (2020). Organic Chemistry Frontiers, 7(14), 1846-1851. [Link]
-
Hawkins, D. W., et al. (1995). Synthesis of Thieno-(2,3-b)-, -(3,2-b)- and -(3,4-b)-thiophenes and Thieno-(3′,2′:4,5)-, -(2′,3′:4,5)- and -(3′,4′:4,5)-thieno(3,2-d) pyrimidin-7(6H)-ones Starting from Thiophene. ChemInform, 26(15). [Link]
-
Albericio, F., et al. (2013). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. ResearchGate. [Link]
-
El-Kushef, H. S., et al. (1998). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Pharmazie, 53(5), 295-297. [Link]
-
Moody, C. J., & Rees, C. W. (1990). Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. Journal of the Chemical Society, Perkin Transactions 1, (11), 329-333. [Link]
Sources
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- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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Technical Support Center: Investigating the Degradation Pathways of Thieno[2,3-b]pyrazine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[2,3-b]pyrazine compounds. This guide is designed to provide expert insights and practical, field-tested protocols to help you anticipate, identify, and troubleshoot issues related to the chemical stability of this important heterocyclic scaffold. Given that specific degradation pathways for many novel derivatives are often uncharted, this document focuses on empowering you to design, execute, and interpret forced degradation studies effectively.
Part 1: Frequently Asked Questions (FAQs) on Thieno[2,3-b]pyrazine Stability
This section addresses common initial questions regarding the inherent stability of the thieno[2,3-b]pyrazine core, drawing from fundamental chemical principles and data on related heterocyclic systems.
Question: How stable is the fused thieno[2,3-b]pyrazine ring system itself?
Answer: The core thieno[2,3-b]pyrazine structure is generally stable. Fused aromatic systems benefit from resonance stabilization. The pyrazine ring, in particular, is known to be relatively robust and resistant to cleavage under typical laboratory conditions.[1] The thiophene ring is also aromatic, but the sulfur atom introduces unique reactivity. Therefore, while the core scaffold is not intrinsically fragile, it possesses specific sites—primarily the sulfur atom—that can be susceptible to certain degradation pathways, particularly oxidation. The ultimate stability of your specific compound will be heavily influenced by the nature and position of its substituents.
Question: What are the most likely points of failure or degradation on a substituted thieno[2,3-b]pyrazine molecule?
Answer: Degradation is almost always initiated at the most chemically reactive sites. For a typical thieno[2,3-b]pyrazine derivative, these are, in order of commonality:
-
Labile Functional Groups: Ester, amide, or ether linkages attached to the core are prime candidates for hydrolysis under acidic or basic conditions. Many synthetic routes for these compounds involve building blocks with such functionalities.[2][3]
-
The Thiophene Sulfur Atom: The sulfur is nucleophilic and can be readily oxidized to a sulfoxide and then to a sulfone under oxidative stress. This is a classic degradation pathway for sulfur-containing heterocycles. Studies on the related thieno[2,3-b]pyridine scaffold have shown susceptibility to oxidative reactions.[4]
-
The Pyrazine Nitrogen Atoms: While less reactive than the sulfur, the nitrogen atoms can undergo N-oxidation, especially with strong oxidizing agents.
-
Activated Ring Positions: Substituents can electronically activate certain carbon atoms on the rings, making them more susceptible to attack. Furthermore, the entire pi-system's absorption of UV/Vis light can lead to photolytic degradation.[5]
Part 2: A Practical Guide to Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of understanding a molecule's stability. The goal is to induce degradation at a controlled rate to produce relevant degradants for identification and analytical method validation. This section provides troubleshooting guides and protocols for the most common stress conditions.
Overall Experimental Workflow
Before diving into specific conditions, it is crucial to have a clear workflow. The process involves subjecting the compound to stress, neutralizing the sample, and analyzing the results by a stability-indicating method, typically HPLC-UV and LC-MS.
Caption: General workflow for a forced degradation study.
Hydrolytic Degradation: Troubleshooting & Protocol
Hydrolysis targets bonds susceptible to cleavage by water, a process catalyzed by acid or base. For thieno[2,3-b]pyrazines, this is most relevant for peripheral functional groups.
Troubleshooting Q&A
-
Question: I've subjected my compound to 0.1 M HCl at 60°C for 24 hours and see less than 2% degradation. What should I do? Answer: This indicates high stability of the parent compound to acid hydrolysis. If your goal is to generate degradants, you need to increase the stress. First, try increasing the temperature (e.g., to 80°C). If that is insufficient, you can cautiously increase the acid concentration (e.g., to 1 M HCl). Always monitor early time points to ensure the degradation is not uncontrollably fast. The stability of the core itself means that if you have no hydrolyzable functional groups, you may not see significant degradation under these conditions, which is a valid and important result.
-
Question: After adding 0.1 M NaOH, my sample immediately turned a dark color and my parent peak disappeared completely at the first time point. How can I study this pathway? Answer: Your compound is highly base-labile. To slow the reaction down for proper analysis, you must reduce the stress level. Try one or more of the following:
-
Reduce Temperature: Perform the experiment at room temperature or even in an ice bath (0-4°C).
-
Reduce Base Concentration: Use a lower concentration of NaOH (e.g., 0.01 M or even 0.001 M).
-
Take Earlier Time Points: Analyze the reaction mixture within minutes (e.g., t=0, 5, 15, 30 min).
-
Caption: Hypothesized hydrolytic degradation of a side chain.
Experimental Protocol: Hydrolytic Stress Testing
-
Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
In a vial, mix 0.5 mL of the stock solution with 0.5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a control sample with 0.5 mL of stock and 0.5 mL of water.
-
Place the vials in a thermostated bath at 60°C.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as above, but use 0.2 M NaOH instead of HCl.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of parent compound remaining and the peak areas of any new degradant peaks.
Oxidative Degradation: Troubleshooting & Protocol
Oxidation is a highly relevant degradation pathway for thieno[2,3-b]pyrazines due to the presence of the electron-rich sulfur atom.
Troubleshooting Q&A
-
Question: What is the primary product I should expect from oxidative stress? Answer: The most likely initial product is the Thieno[2,3-b]pyrazine S-oxide. Under more strenuous conditions or with prolonged exposure, this can be further oxidized to the S,S-dioxide (sulfone). You may also see N-oxides forming on the pyrazine ring nitrogens. LC-MS is critical here, as you should look for masses corresponding to the parent compound +16 amu (addition of one oxygen) and +32 amu (addition of two oxygens).
-
Question: My compound seems unreactive to 3% hydrogen peroxide at room temperature. Should I heat it? Answer: Caution: Heating hydrogen peroxide solutions can be dangerous and lead to uncontrolled, rapid decomposition. Before increasing temperature, try a higher concentration of H₂O₂ (e.g., 10% or 30%), but perform this on a small scale in a well-ventilated hood with appropriate personal protective equipment. Alternatively, you can introduce a catalyst. A small amount of Fe(II) or Cu(II) can initiate Fenton-type chemistry, which is much more aggressive. Another option is to use a radical initiator like AIBN, which requires heating but avoids the direct hazards of heating peroxide.
Caption: Hypothesized oxidative degradation pathways.
Experimental Protocol: Oxidative Stress Testing
-
Preparation: Prepare a 1 mg/mL stock solution of your compound.
-
Procedure:
-
In a vial protected from light, mix 0.5 mL of the stock solution with 0.5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Prepare a control sample with 0.5 mL of stock and 0.5 mL of water.
-
Keep the vials at room temperature.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot. There is typically no need to quench H₂O₂ as it is diluted in the mobile phase, but if degradation is very rapid, quenching can be done with a small amount of sodium sulfite solution.
-
-
Analysis: Analyze immediately by HPLC and LC-MS to identify potential oxygenated products.
Photolytic Degradation: Troubleshooting & Protocol
Photostability is crucial for any compound that may be exposed to light during its lifecycle. Thieno[2,3-b]pyrazines, as conjugated aromatic systems, are expected to absorb UV radiation and are potentially photosensitive.
Troubleshooting Q&A
-
Question: How do I set up a scientifically valid photostability study? Answer: A valid study requires a calibrated light source and a control sample. The standard approach follows ICH Q1B guidelines. You should expose your compound (both in solid state and in solution) to a light source that provides both cool white fluorescent and near-UV light. A common setup uses a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter. Crucially, a dark control (sample wrapped in aluminum foil) must be placed in the same chamber to differentiate between light-induced and thermal degradation.
-
Question: My solution turned yellow upon light exposure, but the HPLC chromatogram shows no new peaks and the parent peak area is unchanged. What is happening? Answer: This is a classic issue. It suggests the formation of a photodegradant that is either:
-
Not UV-active at the wavelength you are monitoring. Run a photodiode array (PDA) detector to screen all wavelengths.
-
Highly retained or not eluted from your HPLC column. Try running a steep gradient or a column flush to check for late-eluting peaks.
-
An oligomer or polymer that is precipitating out of solution or is too large to analyze by conventional HPLC. Check for sample turbidity.
-
Experimental Protocol: Photostability Testing
-
Preparation:
-
Solution: Prepare a solution of your compound (e.g., 0.5 mg/mL) in a photochemically inert solvent (like water or acetonitrile) in a quartz cuvette or a clear glass vial.
-
Solid: Place a thin layer of the solid compound in a clear glass dish.
-
-
Procedure:
-
Prepare two sets of samples (solution and solid). Wrap one set completely in aluminum foil to serve as the dark control.
-
Place both sets in a calibrated photostability chamber.
-
Expose the samples until the specified light dosage is reached.
-
For the solution samples, analyze aliquots at intermediate time points. For the solid samples, dissolve a portion of the powder for analysis after the full exposure.
-
-
Analysis: Compare the chromatograms of the exposed samples to the dark controls. Any new peak present only in the light-exposed sample is a photodegradant.
Part 3: Summary of Recommended Stress Conditions
This table provides a starting point for forced degradation studies. The goal is typically to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are formed and can be adequately characterized.
| Stress Type | Reagent/Condition | Temperature | Duration | Typical Goal |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 24 - 72 hours | Degradation of labile groups |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | RT - 60 °C | 8 - 24 hours | Degradation of labile groups |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 8 - 24 hours | Formation of S/N-oxides |
| Thermal | Dry Heat (Solid/Solution) | 80 °C (or 20°C above storage) | 48 - 72 hours | Assess thermal lability |
| Photolytic | ICH Q1B Option 1 or 2 | Controlled Ambient | Per guideline | Assess light sensitivity |
References
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.
- Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evalu
- Synthesis of Novel Methyl 7-[(Hetero)
- Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology.
- Low-lying Electronic States and Their Nonradiative Deactivation of thieno[3,4-b]pyrazine: An Ab Initio Study. The Journal of Physical Chemistry A.
Sources
- 1. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-lying electronic states and their nonradiative deactivation of thieno[3,4-b]pyrazine: an ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor reactivity of Thieno[2,3-b]pyrazine-6-carbaldehyde
Technical Support Center: Thieno[2,3-b]pyrazine-6-carbaldehyde
Welcome to the technical support center for Thieno[2,3-b]pyrazine-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile yet challenging heterocyclic aldehyde. Here, we address common experimental issues, provide in-depth troubleshooting advice, and answer frequently asked questions to help you overcome the synthetic hurdles associated with its unique reactivity profile. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve your synthetic targets efficiently.
Part 1: Understanding the Core Reactivity Challenge
The primary difficulty in utilizing thieno[2,3-b]pyrazine-6-carbaldehyde stems from the electronic nature of its fused heterocyclic core. The pyrazine ring is strongly electron-withdrawing, which significantly deactivates the aldehyde group towards nucleophilic attack. This effect is a double-edged sword: while it can prevent unwanted side reactions, it often leads to sluggish or incomplete conversions in standard transformations.
The electron density distribution in thieno[2,3-b]pyrazine-6-carbaldehyde can be visualized as follows:
Caption: Electron-withdrawing nature of the heterocyclic system.
Part 2: Troubleshooting Common Synthetic Transformations
This section provides a detailed, question-and-answer style guide to troubleshoot common reactions involving thieno[2,3-b]pyrazine-6-carbaldehyde.
Wittig Reaction
Question: My Wittig reaction with thieno[2,3-b]pyrazine-6-carbaldehyde is giving very low yields or failing completely. I'm using standard conditions (n-BuLi or NaH to generate the ylide). What's going wrong?
Answer: This is a frequent issue. The poor electrophilicity of the aldehyde is the primary culprit. Standard, non-stabilized ylides may not be nucleophilic enough to react efficiently. Additionally, the basic conditions of ylide generation can lead to decomposition of the starting material.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting Wittig reactions.
Recommended Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is often a superior alternative for unreactive aldehydes. The phosphonate carbanions are more nucleophilic than the corresponding Wittig ylides.
Step-by-Step HWE Protocol:
-
Phosphonate Ester Preparation: If not commercially available, synthesize the required phosphonate ester from the corresponding alkyl halide and triethyl phosphite.
-
Carbanion Generation:
-
Dissolve the phosphonate ester (1.1 eq.) in anhydrous THF under an inert atmosphere (N2 or Ar).
-
Cool the solution to -78 °C.
-
Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LHMDS) (1.05 eq.) dropwise.
-
Stir for 30-60 minutes at -78 °C.
-
-
Reaction with Aldehyde:
-
Dissolve thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 eq.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold phosphonate carbanion solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Parameter | Standard Wittig | Modified HWE |
| Nucleophile | Phosphonium Ylide | Phosphonate Carbanion |
| Reactivity | Lower | Higher |
| Base | n-BuLi, NaH | NaHMDS, LHMDS |
| Typical Yield | < 20% | > 70% |
Reductive Amination
Question: I am attempting a reductive amination with thieno[2,3-b]pyrazine-6-carbaldehyde and a primary/secondary amine, but the reaction is slow and incomplete. I'm using NaBH4 as the reducing agent.
Answer: The initial imine formation is likely the rate-limiting step due to the aldehyde's poor reactivity. Furthermore, NaBH4 can reduce the starting aldehyde before the imine has a chance to form in significant quantities.
Troubleshooting and Optimization:
-
Catalyze Imine Formation: The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation. Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic.
-
Use a pH-Sensitive Reducing Agent: Switch to a reducing agent that is more selective for the iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are excellent choices.[1] STAB is generally preferred due to the lower toxicity of its byproducts.
-
One-Pot Procedure: A one-pot procedure is often most effective. Combine the aldehyde, amine, and a mild dehydrating agent (e.g., molecular sieves) in a suitable solvent (e.g., dichloroethane, THF). Stir for 1-2 hours to facilitate imine formation before adding the reducing agent.
Optimized Reductive Amination Protocol:
-
To a solution of thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 eq.) and the desired amine (1.2 eq.) in 1,2-dichloroethane (DCE), add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-16 hours).
-
Filter off the molecular sieves and quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography.
Aldol and Knoevenagel Condensations
Question: My base-catalyzed aldol or Knoevenagel condensation with thieno[2,3-b]pyrazine-6-carbaldehyde is not proceeding. I've tried standard bases like NaOH and piperidine.
Answer: The deactivated aldehyde requires more forcing conditions or a more strategic catalytic approach to overcome the high activation energy of these condensations.
Strategies for Improvement:
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the aldehyde carbonyl towards nucleophilic attack. TiCl4 in the presence of a tertiary amine (e.g., triethylamine) can be effective for promoting aldol-type additions.
-
Doebner Modification (for Knoevenagel): For Knoevenagel condensations with active methylene compounds containing a carboxylic acid moiety (e.g., malonic acid), the Doebner modification, which uses pyridine as both the base and solvent, can be effective.[2][3] The reaction often proceeds with concomitant decarboxylation.
-
Microwave Irradiation: For sluggish reactions, microwave heating can significantly reduce reaction times and improve yields by providing efficient and rapid heating.
Example Protocol: Knoevenagel Condensation with Diethyl Malonate
-
Combine thieno[2,3-b]pyrazine-6-carbaldehyde (1.0 eq.), diethyl malonate (1.5 eq.), and a catalytic amount of piperidine (0.1 eq.) and acetic acid (0.1 eq.) in toluene.
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction to reflux for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture, wash with water and brine, dry over MgSO4, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the poor reactivity of the aldehyde group?
A1: The thieno[2,3-b]pyrazine ring system is highly electron-deficient. Both the pyrazine and thiophene rings act as electron-withdrawing groups, which pull electron density away from the aldehyde's carbonyl carbon.[4][5] This reduces its electrophilicity, making it less susceptible to attack by nucleophiles compared to simple aromatic or aliphatic aldehydes.[6][7]
Q2: Are there any activating strategies for this aldehyde in Grignard or organolithium reactions?
A2: Yes. Direct addition of Grignard or organolithium reagents can be sluggish.[8][9] The use of a Lewis acid that can coordinate to the carbonyl oxygen can enhance its electrophilicity. For example, pre-complexing the aldehyde with a Lewis acid like MgBr2·OEt2 or CeCl3 before the addition of the organometallic reagent can significantly improve reaction rates and yields. This is a common strategy for additions to less reactive carbonyls.
Q3: Can I use this aldehyde in photocatalytic reactions?
A3: Heteroaromatic aldehydes are indeed used in various photocatalytic transformations.[10] For instance, they can participate in hydroxyalkylation reactions with N-heteroarenes under photoredox catalysis.[10] The specific conditions would need to be optimized for the thieno[2,3-b]pyrazine scaffold.
Q4: How should I store thieno[2,3-b]pyrazine-6-carbaldehyde?
A4: Like many aldehydes, it should be stored in a cool, dry place, away from light and air to prevent oxidation to the corresponding carboxylic acid. Storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
Q5: What are the expected 1H NMR chemical shifts for the aldehyde proton and the ring protons?
A5: The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons on the heterocyclic system will have distinct chemical shifts. For example, published data for a related compound, methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, shows the pyrazine protons at δ 8.87 and 8.97 ppm.[11] The specific shifts for the carbaldehyde will vary slightly but will be in a similar aromatic region.
References
-
BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. BrainKart. [Link]
-
Unacademy. (n.d.). Relative Reactivities of Aldehydes and Ketones. Unacademy. [Link]
-
Wikipedia. (2023, November 29). Knoevenagel condensation. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. MSU Chemistry. [Link]
-
LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081–1091. [Link]
-
American Chemical Society. (2026, January 5). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. ACS Publications. [Link]
-
Ferreira, I. C. F. R., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 26(16), 4887. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2023, January 31). Reactions of Organometallic Reagents with Ketones and Aldehydes [Video]. YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. brainkart.com [brainkart.com]
- 5. Relative Reactivities of Aldehyde and Ketones. Note on Relative reactivities of Aldehyde and Ketones by Unacademy [unacademy.com]
- 6. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 7. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Synthesis of Thienopyrazine Derivatives
This technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of thienopyrazine derivatives. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to address common experimental challenges, with a core focus on the critical influence of solvent selection on reaction outcomes.
PART 1: CORE DIRECTIVE: Troubleshooting & FAQs
The synthesis of thienopyrazines, typically through the condensation of a 3,4-diaminothiophene with a 1,2-dicarbonyl compound, is a foundational reaction in the development of materials for optoelectronics and pharmaceuticals.[1][2][3] However, the success of this synthesis is highly sensitive to the chosen reaction medium. This guide will explore the causality behind common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My thienopyrazine synthesis is resulting in a very low yield. What are the most common causes related to the solvent?
A1: Low yields are a frequent challenge and can often be traced back to the reaction solvent. Several factors may be at play:
-
Poor Solubility of Reactants: The condensation reaction requires the 3,4-diaminothiophene and the 1,2-dicarbonyl compound to be in solution to react efficiently. If either starting material has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.
-
Suboptimal Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing intermediates and transition states.[4][5][6]
-
Protic Solvents (e.g., Ethanol, Methanol): These can be effective by participating in hydrogen bonding, but may also lead to the formation of side products or slow reaction rates. Refluxing in absolute ethanol is a common method, though it can require long reaction times, sometimes up to three days.[1]
-
Aprotic Polar Solvents (e.g., DMF, Dioxane, Chloroform): These are often good choices as they can dissolve a range of reactants.[7][8][9] However, the reaction may still be slow at room temperature.
-
-
Harsh Reaction Conditions: While high temperatures can increase reaction rates, they can also lead to the degradation of starting materials or the final product, especially in the presence of strong acids or bases.[10]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yields.
Q2: I'm observing significant side product formation. How can my choice of solvent be contributing to this?
A2: Side product formation is a strong indication that the reaction conditions are not optimized, and the solvent is a key parameter to investigate.
-
Self-Condensation: The 1,2-dicarbonyl starting material can undergo self-condensation (an aldol-type reaction), especially at higher temperatures.[10] The solvent can influence the rate of this competing reaction.
-
Oxidative Degradation: Thiophene rings can be susceptible to oxidation. The choice of solvent can impact the stability of the thiophene moiety.
-
Incomplete Cyclization: The reaction proceeds through a Schiff base intermediate. If the final ring-closing step is slow, this intermediate can potentially undergo other reactions, leading to impurities.
Solutions to Mitigate Side Products:
-
Solvent and Temperature Optimization: A systematic approach to screen different solvents and temperatures is often necessary.[7][8][11] Sometimes, a lower temperature can favor the desired reaction over side reactions.[7]
-
Catalyst Selection: The use of a mild acid catalyst, such as p-toluenesulfonic acid, can promote the desired condensation reaction at lower temperatures, minimizing side product formation.[9]
-
Solvent-Free Conditions: In some cases, solvent-free reactions can provide a more environmentally friendly and efficient alternative, potentially reducing side reactions.[12]
Q3: My reaction is not going to completion, even after an extended period. What solvent-related adjustments can I make?
A3: An incomplete reaction, even with sufficient time, often points to an energy barrier that is not being overcome or an equilibrium that is not being driven towards the product.
-
Increase Temperature: If the reaction is being run at room temperature or a moderate temperature, increasing the temperature to the reflux point of the solvent can provide the necessary activation energy.
-
Switch to a Higher-Boiling Solvent: If you are already at the reflux temperature of your current solvent, switching to a higher-boiling solvent (e.g., from ethanol to toluene, though this may not be ideal for polarity) can allow for higher reaction temperatures.
-
Use of Microwave Irradiation: Microwave-assisted synthesis can be a highly effective method to drive reactions to completion in a much shorter timeframe, often with improved yields.[1]
-
Water Removal: The condensation reaction produces water as a byproduct. In some cases, removing this water (e.g., with a Dean-Stark apparatus) can help to drive the equilibrium towards the product.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Causality Behind Experimental Choices
The selection of a solvent is not arbitrary but is based on fundamental chemical principles. A successful synthesis of thienopyrazine derivatives relies on a solvent that can:
-
Effectively Dissolve Reactants: As a prerequisite, both the 3,4-diaminothiophene and the 1,2-dicarbonyl compound must be soluble in the reaction medium to allow for molecular interactions.
-
Facilitate the Reaction Mechanism: The reaction is a condensation followed by a cyclization.[13] Solvents that can stabilize the charged intermediates through polarity or hydrogen bonding can accelerate the reaction.[5] For instance, polar protic solvents can facilitate the proton transfer steps inherent in the mechanism.
-
Minimize Competing Reactions: The ideal solvent will favor the desired reaction pathway over potential side reactions such as self-condensation of the dicarbonyl compound or degradation of the thiophene ring.[10]
Self-Validating Protocols
Every protocol should include checkpoints to validate the progress and outcome of the reaction.
-
Reaction Monitoring: Regularly monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the optimal reaction time and identify the formation of any significant side products.
-
Product Characterization: The final product should be thoroughly characterized using techniques such as NMR (1H and 13C), Mass Spectrometry, and possibly single-crystal X-ray diffraction to confirm its structure and purity.[14]
Experimental Protocol: Synthesis of a 2,3-Disubstituted Thienopyrazine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3,4-Diaminothiophene dihydrochloride
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Triethylamine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend the 3,4-diaminothiophene dihydrochloride in absolute ethanol.
-
Add triethylamine to the suspension to generate the free 3,4-diaminothiophene in situ.[1]
-
Add the 1,2-dicarbonyl compound to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed. This may take several hours to days.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Solvent Screening for a Model Reaction
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| Ethanol | 78 (reflux) | 72 | 65 | Clean reaction, but slow |
| DMF | 80 | 24 | 75 | Faster reaction, some impurities |
| Acetic Acid | 100 | 8 | 85 | Fast reaction, product precipitates on cooling |
| Toluene | 110 (reflux) | 48 | <20 | Poor solubility of starting materials |
PART 3: VISUALIZATION & FORMATTING
Reaction Mechanism
The synthesis of thienopyrazines from 3,4-diaminothiophene and a 1,2-dicarbonyl compound is a two-step process:
-
Condensation: The two amino groups of the thiophene react with the two carbonyl groups of the dicarbonyl compound to form a di-imine (Schiff base) intermediate.
-
Cyclization: An intramolecular cyclization occurs to form the final thienopyrazine ring system.
Caption: Generalized reaction pathway for thienopyrazine synthesis.
References
-
Synthesis of thienopyrazine series 3a-f. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of reaction conditions. a. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of reaction conditions. a. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Optimization of reaction conditions a. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). (2021). MDPI. Retrieved from [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Properties of Novel Low-Band-Gap Thienopyrazine-Based Poly(heteroarylenevinylene)s. (n.d.). ResearchGate. Retrieved from [Link]
-
Donor–Acceptor–Donor Thienopyrazines via Pd-Catalyzed C–H Activation as NIR Fluorescent Materials. (2015). ACS Publications. Retrieved from [Link]
-
The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol). (n.d.). ResearchGate. Retrieved from [Link]
-
Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. (n.d.). ACS Publications. Retrieved from [Link]
-
Solvent-Free Heterocyclic Synthesis. (n.d.). ACS Publications. Retrieved from [Link]
-
Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. (2023). CNR-IRIS. Retrieved from [Link]
-
Thiophene-rich fused-aromatic thienopyrazine acceptor for donor–acceptor low band-gap polymers for OTFT and polymer solar cell applications. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (n.d.). MDPI. Retrieved from [Link]
-
Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. (n.d.). MDPI. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-rich fused-aromatic thienopyrazine acceptor for donor–acceptor low band-gap polymers for OTFT and polymer solar cell applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion | MDPI [mdpi.com]
Technical Support Center: Catalyst Poisoning in Reactions Involving Thienopyrazines
Welcome to the Technical Support Center dedicated to troubleshooting catalyst poisoning in synthetic reactions involving thienopyrazine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic transformations of these important heterocyclic compounds. Our focus is on providing practical, field-proven insights to enhance the efficiency and success of your chemical syntheses.
Introduction to Catalyst Poisoning in Thienopyrazine Synthesis
Thienopyrazines are a critical class of fused heterocyclic compounds prevalent in medicinal chemistry and materials science. Their synthesis often relies on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, direct C-H arylation) to build molecular complexity. However, the inherent chemical nature of the thienopyrazine core, containing both sulfur and nitrogen atoms, presents a significant challenge: catalyst poisoning.
Catalyst poisoning refers to the deactivation of a catalyst by strong chemisorption of chemical species, known as poisons, onto its active sites.[1] In the context of thienopyrazine chemistry, the sulfur atom of the thiophene ring and the nitrogen atoms of the pyrazine ring can act as potent poisons for palladium and other transition metal catalysts.[2][3] This deactivation leads to sluggish or incomplete reactions, reduced product yields, and difficulty in purification.
This guide provides a structured approach to identifying, mitigating, and, where possible, reversing catalyst poisoning in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common visual cues of catalyst poisoning in my thienopyrazine reaction?
A1: Several visual and observational clues can indicate catalyst poisoning:
-
Stalled Reaction: The most common sign is a reaction that starts but fails to proceed to completion, even with extended reaction times or heating.
-
Color Change: A rapid change in the color of the reaction mixture, particularly the formation of black precipitates (palladium black), can suggest catalyst agglomeration and deactivation.[4]
-
Inconsistent Results: High variability in yield and reaction time between seemingly identical batches can point to trace impurities acting as poisons.
-
Formation of Side Products: An increase in byproducts, such as homocoupling of starting materials or dehalogenation, can indicate that the desired catalytic cycle is being inhibited.[5]
Q2: How do the sulfur and nitrogen atoms in thienopyrazines poison the catalyst?
A2: The sulfur and nitrogen atoms in the thienopyrazine core possess lone pairs of electrons that can strongly coordinate to the metal center of the catalyst (e.g., palladium).[2][3] This strong binding occupies the active sites, preventing the substrate from coordinating and participating in the catalytic cycle. This is a form of competitive inhibition that can lead to temporary or permanent deactivation of the catalyst.
Q3: Can impurities in my starting materials or solvents be a source of catalyst poisons?
A3: Absolutely. Common sources of catalyst poisons include:
-
Sulfur Impurities: Thiol- or sulfide-containing impurities in solvents or reagents can be potent poisons for palladium catalysts.[6]
-
Water and Oxygen: While not always poisons in the classical sense, their presence can lead to undesirable side reactions and catalyst degradation, especially in Suzuki-Miyaura couplings.[7][8] Rigorous degassing of solvents is crucial.
-
Residual Amines or Other Coordinating Ligands: If your thienopyrazine starting material was synthesized using nitrogen-containing reagents, trace amounts of these can carry over and inhibit the subsequent catalytic step.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Catalyst Poisoning in Suzuki-Miyaura Cross-Coupling of Thienopyrazines
The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation in thienopyrazine synthesis. However, its efficiency can be hampered by catalyst poisoning.
Troubleshooting Workflow:
Troubleshooting Workflow for Suzuki Reactions
Protocol for Troubleshooting a Failing Suzuki-Miyaura Reaction:
-
Verify Catalyst Activity:
-
Action: Use a fresh bottle of palladium catalyst, preferably a pre-catalyst like a Buchwald G3 precatalyst, which is more stable and efficient at generating the active Pd(0) species.[9]
-
Rationale: Palladium catalysts, especially those in the Pd(0) state like Pd(PPh₃)₄, can degrade upon exposure to air and moisture.[9]
-
-
Evaluate the Base:
-
Action: Screen a variety of bases. While K₂CO₃ or Cs₂CO₃ are common, for heteroaromatic substrates, a weaker base like K₃PO₄ or an organic base might be more suitable to prevent side reactions.
-
Rationale: The choice of base is critical for the transmetalation step and can influence the stability of the catalyst and substrates.
-
-
Assess Reagent and Solvent Purity:
-
Action: Ensure your thienopyrazine starting material is free from coordinating impurities by recrystallization or column chromatography. Use anhydrous, degassed solvents.
-
Rationale: Trace impurities can act as potent catalyst poisons. Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides.
-
-
Optimize Reaction Conditions:
-
Action: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 20-30 minutes. Ensure a positive pressure of inert gas is maintained throughout the reaction.[4]
-
Rationale: Removing dissolved oxygen is critical to prevent catalyst deactivation.
-
-
Consider Ligand Modification:
-
Action: If using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and sterically bulky ligand, such as those from the Buchwald or Josiphos families. N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[10][11]
-
Rationale: Bulky, electron-donating ligands can stabilize the palladium center, promote the desired catalytic steps (oxidative addition and reductive elimination), and reduce the inhibitory effect of the thienopyrazine core.[10]
-
Guide 2: Addressing Catalyst Deactivation in Direct C-H Arylation of Thienopyrazines
Direct C-H arylation is an atom-economical method for functionalizing thienopyrazines. However, the reaction is often more sensitive to catalyst poisoning due to the direct interaction of the catalyst with the heterocycle.
Mechanism of Deactivation and Mitigation Strategy:
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. researchgate.net [researchgate.net]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Identifying Byproducts in Thienopyrazine Synthesis by LC-MS
Welcome to the technical support center for the identification of byproducts in thienopyrazine synthesis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction monitoring and impurity profiling. Here, we address common challenges and provide in-depth troubleshooting strategies in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that are frequently encountered during the synthesis and analysis of thienopyrazine derivatives.
Q1: We are observing several unexpected peaks in our LC-MS chromatogram during the synthesis of a novel thienopyrazine derivative. What are the most probable sources of these byproducts?
A1: The formation of byproducts in thienopyrazine synthesis is often attributed to several factors inherent to the reaction chemistry. Common sources include:
-
Incomplete Cyclization: The core synthesis of thienopyrazines often involves the condensation of a 3,4-diaminothiophene precursor with an α-dione.[1] Incomplete or inefficient cyclization can leave unreacted starting materials or partially cyclized intermediates in the reaction mixture.
-
Side Reactions of Starting Materials: The 3,4-diaminothiophene precursor can be susceptible to oxidation or other side reactions, especially if not handled under inert conditions. Similarly, the α-dione can undergo self-condensation or other undesirable reactions.
-
Over-oxidation: If the synthesis involves oxidation steps, for instance, in the formation of precursors, there is a risk of over-oxidation of the thiophene ring, leading to sulfoxides or sulfones.[2]
-
Reactions with Solvents or Reagents: At elevated temperatures, solvents like DMF can decompose and react with intermediates. Other reagents present in the reaction mixture can also lead to unexpected adducts.
-
Degradation of the Thienopyrazine Core: The thienopyrazine ring system itself can be susceptible to degradation under harsh reaction conditions (e.g., strong acid/base, high temperature), leading to ring-opened products or other rearranged structures.[2] Forced degradation studies are often employed to intentionally produce and identify such degradants.[3][4][5][6]
Q2: How can we use LC-MS to tentatively identify an unknown peak in our chromatogram?
A2: LC-MS is a powerful tool for the initial characterization of unknown impurities.[7][8] A systematic approach is key:
-
Determine the Molecular Weight: The mass spectrometer provides the mass-to-charge ratio (m/z) of the ions. For singly charged ions, this directly corresponds to the molecular weight of the byproduct (plus or minus the mass of the ionizing adduct, e.g., H+). High-resolution mass spectrometry (HRMS) is particularly valuable here as it provides a highly accurate mass, which can be used to predict the elemental composition.[9][10]
-
Analyze the Isotope Pattern: The presence and relative abundance of isotopes (e.g., 34S in sulfur-containing compounds) can provide crucial clues about the elemental composition of the unknown.
-
Study the Fragmentation Pattern (MS/MS): By subjecting the molecular ion of the unknown peak to collision-induced dissociation (CID) or other fragmentation techniques, you can obtain a fragmentation spectrum.[11][12] This pattern is a fingerprint of the molecule's structure and can be used to deduce structural motifs and compare against known fragmentation pathways of thienopyrazines.[13][14][15]
-
Utilize UV Data: If you are using a photodiode array (PDA) or diode array detector (DAD) in conjunction with your LC-MS system, the UV spectrum of the unknown peak can provide information about its chromophores.[9][16] Comparing this to the UV spectrum of your target compound can indicate if the core chromophore is intact.
Q3: We have a proposed structure for a byproduct based on MS data. How can we confirm its identity?
A3: While LC-MS provides excellent tentative identification, definitive structural confirmation often requires additional techniques:
-
Isolation and NMR Spectroscopy: The most definitive method for structure elucidation is to isolate the impurity using preparative HPLC and then analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and various 2D techniques).[9]
-
Synthesis of the Suspected Byproduct: If the structure of the byproduct is hypothesized, synthesizing a reference standard of that compound and comparing its retention time, mass spectrum, and fragmentation pattern with the unknown peak provides strong evidence for its identity.
-
High-Resolution Mass Spectrometry (HRMS): As mentioned, HRMS provides a very accurate mass measurement, which can significantly narrow down the possible elemental compositions and increase confidence in the proposed structure.[10]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Investigating an Unexpectedly High Abundance of a Byproduct
Problem: A known byproduct, previously observed at trace levels, is now appearing as a major peak in the LC-MS analysis of your thienopyrazine synthesis.
dot
Caption: Troubleshooting workflow for high byproduct abundance.
Step-by-Step Troubleshooting Protocol:
-
Verify Analytical Method Performance:
-
Action: Inject a previously characterized batch or a reference standard of your target thienopyrazine.
-
Rationale: This will confirm that the LC-MS system is performing as expected and that the observed increase in the byproduct is not an analytical artifact, such as carryover or a change in detector response.[17] Common issues to check for include retention time shifts and changes in peak shape.[17]
-
-
Scrutinize the Synthesis Protocol and Reagent History:
-
Action: Compare the current synthesis protocol with previous successful batches. Note any changes in reagent supplier, lot number, or solvent grade.
-
Rationale: Impurities in starting materials or reagents are a frequent cause of unexpected side reactions. A change in supplier could introduce a new impurity that participates in the reaction.
-
-
Analyze Starting Materials:
-
Action: If a new batch of a key starting material (e.g., 3,4-diaminothiophene or the α-dione) was used, analyze it by LC-MS.
-
Rationale: This will determine if the starting material itself is impure or has degraded during storage.
-
-
Evaluate Reaction Conditions:
-
Action: Double-check the reaction temperature, time, and atmosphere (e.g., inert gas).
-
Rationale: Deviations from the optimized reaction conditions can significantly impact the reaction pathway and favor the formation of byproducts. For example, an air leak into a reaction that should be under nitrogen can lead to oxidative side products.
-
-
Forced Degradation Study:
-
Action: Subject your pure target compound to the reaction conditions (solvent, temperature, reagents) but without the other starting materials.
-
Rationale: This will help determine if the byproduct is a degradation product of your desired thienopyrazine.
-
Guide 2: Characterizing a Completely Unknown Peak
Problem: A significant, completely unknown peak has appeared in your LC-MS chromatogram that does not correspond to any expected starting materials, intermediates, or known byproducts.
dot
Caption: Workflow for identifying an unknown peak.
Step-by-Step Characterization Protocol:
-
Comprehensive Data Acquisition:
-
Action: Re-inject the sample using an LC-MS method that acquires high-resolution mass spectrometry (HRMS) data for the unknown peak and performs tandem MS (MS/MS) to obtain its fragmentation pattern.[8] Ensure the UV spectrum is also recorded.[16]
-
Rationale: This initial dataset is crucial for generating hypotheses about the structure of the unknown.
-
-
Data Interpretation and Hypothesis Generation:
-
Action:
-
Use the accurate mass to calculate the most likely elemental formulas.
-
Analyze the MS/MS fragmentation pattern to identify characteristic losses and fragments. For example, the loss of specific side chains or ring fragments can provide structural clues.[11][13][14]
-
Compare the UV spectrum of the unknown to your target thienopyrazine. A similar spectrum might suggest the core structure is intact.
-
Based on this information, propose one or more potential structures for the byproduct. Consider plausible side reactions that could have occurred.
-
-
Rationale: This systematic approach allows you to move from raw data to a testable hypothesis about the unknown's identity.
-
-
Hypothesis Confirmation:
-
Action:
-
If possible, isolate the unknown compound using preparative HPLC.
-
Acquire NMR spectra (1H, 13C, COSY, HSQC, HMBC) of the isolated material to definitively determine its structure.[9]
-
Alternatively, if a structure is strongly suspected, synthesize a reference standard and compare its analytical data (retention time, MS, MS/MS) with the unknown.
-
-
Rationale: This provides unambiguous confirmation of the byproduct's structure, which is essential for understanding its formation and controlling its presence in future syntheses.
-
Section 3: Data Presentation
Table 1: Common Byproducts in Thienopyrazine Synthesis and Their Mass Spectrometric Signatures
| Potential Byproduct | Plausible Origin | Expected [M+H]+ (relative to a hypothetical thienopyrazine of MW 250) | Key MS/MS Fragments |
| Unreacted 3,4-diaminothiophene | Incomplete reaction | Varies based on precursor | Fragments corresponding to the diaminothiophene structure |
| Thienopyrazine N-oxide | Oxidation | 267 | Loss of 16 Da (Oxygen) |
| Thienopyrazine Sulfoxide | Oxidation | 267 | Loss of 16 Da (Oxygen) from the thiophene ring |
| Dimerized Thienopyrazine | Side reaction | 501 | Fragmentation into the monomeric unit (m/z 251) |
| Ring-Opened Product | Hydrolysis/Degradation | Varies | Loss of fragments corresponding to the pyrazine or thiophene ring |
Note: The exact masses and fragmentation patterns will depend on the specific substituents on the thienopyrazine core.
References
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central.
- Troubleshooting LC–MS Peak Assignment for Degrad
- Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Guide to achieving reliable quantit
- HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. SGS.
- Identifying "Known Unknowns" in Commercial Products by Mass Spectrometry.
- Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis.
- Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evalu
- Data Integrity Matters: Unknown, Unintegrated or Undetected Chrom
- Review of Peak Detection Algorithms in Liquid-Chromatography-Mass Spectrometry. PubMed Central.
- Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentr
- Mass Spectrometry - Fragmentation P
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Studies for Biopharmaceuticals.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- (PDF) Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs).
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences.
- Fragment
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
- Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system.
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Validation & Comparative
The Unambiguous Arbitrator: Confirming Thieno[2,3-b]pyrazine-6-carbaldehyde Derivative Structures with X-ray Crystallography
A Senior Application Scientist's Guide to Structural Elucidation in Drug Discovery
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. In the realm of medicinal chemistry, where structure dictates function, ambiguity can lead to costly and time-consuming dead ends. The thieno[2,3-b]pyrazine scaffold is a privileged heterocycle, with derivatives showing promise in a range of therapeutic areas, including oncology and parasitic diseases. As novel derivatives of thieno[2,3-b]pyrazine-6-carbaldehyde are synthesized, their exact molecular architecture must be unequivocally confirmed. This guide provides an in-depth comparison of analytical techniques for structural elucidation, championing single-crystal X-ray crystallography as the definitive method.
The Gold Standard: X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the atomic and molecular structure of a crystalline solid.[1] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can deduce the precise arrangement of atoms in three-dimensional space. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding the molecule's properties and interactions.
The power of X-ray crystallography lies in its ability to provide a direct visualization of the molecule, leaving no room for the interpretational uncertainties that can accompany spectroscopic methods. For complex heterocyclic systems like thieno[2,3-b]pyrazine derivatives, where subtle differences in substitution patterns can dramatically alter biological activity, this level of certainty is paramount.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography is the definitive method, a suite of spectroscopic techniques are routinely and effectively employed for the characterization of novel compounds. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide valuable and often complementary information.[2][3]
| Technique | Principle | Strengths | Weaknesses |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D structure determination, precise bond lengths and angles, absolute stereochemistry | Requires a suitable single crystal (can be a significant bottleneck), provides a static picture of the molecule in the solid state |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Nuclear spin transitions in a magnetic field | Provides detailed information about the chemical environment and connectivity of atoms, non-destructive, applicable to solutions | Structure is inferred from spectral data, can be complex to interpret for novel or complex molecules, less precise for bond lengths and angles compared to X-ray |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | Provides accurate molecular weight and elemental composition (HRMS), fragmentation patterns can offer structural clues | Does not provide 3D structural information, isomers can be difficult to distinguish |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation causing molecular vibrations | Identifies the presence of specific functional groups | Provides limited information on the overall molecular skeleton, not suitable for complete structure elucidation on its own |
In the context of thieno[2,3-b]pyrazine-6-carbaldehyde derivatives, NMR spectroscopy is invaluable for determining the substitution pattern on the aromatic rings. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) can establish connectivity between protons and carbons.[4] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a newly synthesized derivative.[4] IR spectroscopy can quickly confirm the presence of key functional groups such as the aldehyde carbonyl and aromatic C-H bonds.[2]
However, none of these techniques can, with absolute certainty, define the precise three-dimensional arrangement of the atoms in the molecule. It is here that X-ray crystallography provides the final, definitive answer.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Thieno[2,3-b]pyrazine-6-carbaldehyde Derivative
The following protocol outlines the key steps for determining the crystal structure of a novel thieno[2,3-b]pyrazine-6-carbaldehyde derivative.
1. Crystallization: The Critical First Step
Obtaining high-quality single crystals is often the most challenging part of the process.[1] Several techniques can be employed, and the optimal method will depend on the specific properties of the compound.
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly and undisturbed. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often a good starting point.[5]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.
2. Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head. The crystal is then placed in the X-ray beam of a diffractometer. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
3. Structure Solution and Refinement
The diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods to generate an initial electron density map. This map is used to build a preliminary model of the molecule, which is then refined against the experimental data to obtain the final, high-resolution crystal structure.
Workflow Diagrams
Figure 1: Experimental workflow for the X-ray crystallographic analysis of a thieno[2,3-b]pyrazine-6-carbaldehyde derivative.
Figure 2: Logical relationship between X-ray crystallography and other analytical techniques for structural confirmation.
Conclusion
In the development of novel thieno[2,3-b]pyrazine-6-carbaldehyde derivatives for therapeutic applications, absolute certainty in structural assignment is crucial. While a combination of spectroscopic techniques such as NMR, MS, and IR provides essential information for initial characterization, single-crystal X-ray crystallography remains the unparalleled method for unambiguous structure determination. The detailed three-dimensional information it provides is indispensable for understanding structure-activity relationships, guiding further synthetic efforts, and ultimately, accelerating the drug discovery process.
References
-
Crystallization of small molecules. (n.d.). Retrieved from [Link]
-
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]
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Mass Spec and IR Spectroscopy in Organic Chem | Organic Chemistry Class Notes. (n.d.). Retrieved from [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]
-
12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 1), 1–9. Retrieved from [Link]
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (n.d.). MDPI. Retrieved from [Link]
Sources
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- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. fiveable.me [fiveable.me]
- 4. mdpi.com [mdpi.com]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thieno[2,3-b]pyrazine-6-carbaldehyde
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
Thieno[2,3-b]pyrazine-6-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a vital structural motif and building block in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including antitumor and antiparasitic activities.[1][2][3] In the synthesis of active pharmaceutical ingredients (APIs), the purity of such key intermediates is paramount. Even trace impurities can carry through the synthetic route, potentially leading to the formation of undesired, and possibly toxic, related substances in the final drug product.
Therefore, a robust, validated, and stability-indicating analytical method is not merely a quality control requirement but a cornerstone of safe and effective drug development. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering the high resolution and sensitivity needed to separate and quantify the main component from its process-related impurities and degradation products.[4]
This guide provides an in-depth comparison of HPLC methods for the purity analysis of Thieno[2,3-b]pyrazine-6-carbaldehyde. We will explore the rationale behind method development choices, compare alternative column chemistries, and detail the validation process in accordance with International Council for Harmonisation (ICH) guidelines to ensure a trustworthy and scientifically sound analytical procedure.[5][6][7]
Understanding the Analyte: Physicochemical Properties
Thieno[2,3-b]pyrazine-6-carbaldehyde (Molecular Formula: C₇H₄N₂OS) is a moderately polar molecule characterized by a fused aromatic ring system containing nitrogen and sulfur heteroatoms, and a polar aldehyde functional group.[8][9] The pyrazine ring contains two nitrogen atoms that can exhibit weakly basic properties.[10] These structural features dictate the strategy for chromatographic separation. A reversed-phase (RP-HPLC) approach, where the stationary phase is non-polar and the mobile phase is polar, is the most suitable starting point.[11]
Method A: The Workhorse C18 Reversed-Phase Method
Our primary method utilizes a C18 (octadecylsilane) stationary phase, the most versatile and widely used chemistry in reversed-phase HPLC.[12] Its dense hydrophobic surface provides excellent retention for a broad range of moderately polar to non-polar compounds.
Causality Behind Experimental Choices (Method A)
-
Stationary Phase (Column): A C18 column is selected for its strong hydrophobic interactions with the thieno[2,3-b]pyrazine ring system, ensuring adequate retention. A high-purity, end-capped silica base is crucial to minimize peak tailing from secondary interactions between the basic nitrogens and residual acidic silanols on the silica surface.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) is employed. ACN is chosen over methanol as it typically provides better peak shapes for heterocyclic compounds and has a lower UV cutoff.[13] A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.[14]
-
Mobile Phase Modifier: 0.1% Formic Acid is added to both mobile phase components. This serves two key purposes: (1) It maintains a consistent low pH (around 2.7), which protonates the basic nitrogen atoms on the pyrazine ring, leading to a single ionic species and thus sharper, more symmetrical peaks.[10] (2) It suppresses the ionization of residual silanol groups on the column, further reducing peak tailing.[15][16]
-
Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is used. This allows for the determination of the UV absorbance maximum (λ-max) for optimal sensitivity and enables peak purity analysis across the entire UV spectrum, a critical component of a self-validating method.
Experimental Protocol: Method A
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA/DAD, Wavelength: 254 nm (or determined λ-max) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Sample Conc. | ~0.5 mg/mL |
Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity determination.
Method B: An Alternative Selectivity Approach with a Phenyl-Hexyl Column
While C18 columns are excellent general-purpose phases, their selectivity is primarily driven by hydrophobicity. For aromatic compounds, stationary phases containing phenyl groups can offer an alternative and sometimes superior separation mechanism based on π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities.[17][18]
Causality Behind Experimental Choices (Method B)
-
Stationary Phase (Column): A Phenyl-Hexyl column is chosen. The hexyl linker provides moderate hydrophobic retention, while the terminal phenyl group allows for π-π stacking interactions. This can be particularly effective for separating impurities where the primary structural difference is in the aromatic system or its substitution pattern, which might not be well-resolved on a C18 column.
-
Mobile Phase: To enhance the π-π interactions, methanol can be a better organic modifier than acetonitrile. Acetonitrile has a strong dipole moment and can disrupt these weak interactions, whereas methanol tends to promote them.[18] The rest of the mobile phase conditions remain the same to allow for a direct comparison of the column's selectivity.
Experimental Protocol: Method B
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA/DAD, Wavelength: 254 nm (or determined λ-max) |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol/Water (50:50, v/v) |
| Sample Conc. | ~0.5 mg/mL |
Performance Comparison: C18 vs. Phenyl-Hexyl
The choice between methods often depends on the specific impurity profile of the sample batch. The following table illustrates a hypothetical comparison based on typical performance characteristics.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale for Performance |
| Retention Time (Main Peak) | 18.5 min | 20.1 min | Phenyl-Hexyl phase is generally less retentive than C18, but π-π interactions can increase retention for specific aromatic compounds. |
| Resolution (Impurity 1/Main) | 2.1 | 1.9 | Impurity 1 is a non-aromatic, polar starting material, better resolved by the more hydrophobic C18 phase. |
| Resolution (Impurity 2/Main) | 1.8 | 2.5 | Impurity 2 is an aromatic isomer, better resolved by the alternative selectivity of the Phenyl-Hexyl phase via π-π interactions. |
| Peak Tailing Factor | 1.1 | 1.2 | The C18 column with high-density bonding and end-capping provides slightly better peak symmetry. |
| Analysis Time | 35 min | 35 min | Kept consistent for direct comparison. |
This comparison demonstrates that neither method is universally superior; rather, they are complementary. Method A may be better for general-purpose screening, while Method B could be invaluable for resolving a specific, challenging aromatic impurity.
Method Validation: Establishing Trustworthiness and a Stability-Indicating Profile
A developed HPLC method is incomplete until it is validated to prove it is fit for its intended purpose. For impurity analysis, the most critical validation parameter is specificity , particularly the ability to act as a stability-indicating method .[19] This is established through forced degradation studies.[20][21]
Forced Degradation (Stress Testing)
The goal is to intentionally degrade the Thieno[2,3-b]pyrazine-6-carbaldehyde sample under various stress conditions to generate potential degradation products.[22][23] The analytical method must then demonstrate that it can separate these newly formed degradants from the main peak and from each other.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV/Vis light (ICH Q1B guidelines).
The analytical results from the stressed samples must show that the purity of the main peak, as assessed by the PDA detector, remains homogeneous (i.e., no co-eluting peaks), and that all degradation products are resolved. This provides documented evidence that the method can accurately measure the purity of the analyte even as it degrades over time.[19]
Other Key Validation Parameters (per ICH Q2(R1))[6][24]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[5]
-
Linearity: Demonstrating a direct proportional relationship between impurity concentration and detector response over a specified range.
-
Precision: The closeness of agreement between a series of measurements (repeatability and intermediate precision).[7]
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Decision Framework for Method Selection
Caption: Decision tree for selecting a validated HPLC method.
Conclusion
The purity analysis of Thieno[2,3-b]pyrazine-6-carbaldehyde requires a well-developed and rigorously validated HPLC method. While a standard C18 column (Method A) provides a robust and reliable starting point for most applications, alternative selectivities, such as that offered by a Phenyl-Hexyl column (Method B), are indispensable tools for resolving challenging, structurally similar impurities.
The ultimate choice of method must be guided by the specific impurity profile encountered and substantiated by a comprehensive validation study, with forced degradation being the cornerstone for establishing a truly stability-indicating profile. By employing these systematic approaches, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby safeguarding the safety and efficacy of the final pharmaceutical product.
References
- Aurora Pro Scientific. HPLC Column Selection Guide.
- Chromtech. HPLC Column Selection Guide.
- Maxi Scientific. (2024, July 14).
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A Researcher's Guide to the Biological Evaluation of Thieno[2,3-b]pyrazine Derivatives and Their Analogs
The thieno[2,3-b]pyrazine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This guide provides a comprehensive comparison of the performance of various thieno[2,3-b]pyrazine derivatives and structurally related analogs, such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in drug discovery and development.
The Thieno[2,3-b]pyrazine Core: A Privileged Scaffold
The thieno[2,3-b]pyrazine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows its derivatives to interact with a wide range of biological targets, including kinases and other enzymes, making it a "privileged scaffold" in drug design. The thiophene ring fused to a pyrazine, pyridine, or pyrimidine ring creates a planar and electron-rich system amenable to various chemical modifications, enabling the fine-tuning of its pharmacological properties.
Anticancer Activity: A Multifaceted Approach
Thieno[2,3-b]pyrazine derivatives and their analogs have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key kinases and disruption of microtubule dynamics.
Targeting Cellular Proliferation: Comparative Cytotoxicity
The in vitro cytotoxicity of these compounds is a primary indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are crucial metrics for comparing the potency of different derivatives against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Scaffold | R Groups/Modifications | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 3b | Thieno[2,3-b]pyridine | Ethyl 7-cyclopropyl-2-(salicylaldehyde)-3-nitro-4-oxo | CCRF-CEM (Leukemia) | 2.580 ± 0.550 | [1] |
| 3b | Thieno[2,3-b]pyridine | Ethyl 7-cyclopropyl-2-(salicylaldehyde)-3-nitro-4-oxo | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 4.486 ± 0.286 | [1] |
| 6i | Thieno[2,3-c]pyridine | Thiomorpholine substituted hybrid | HSC3 (Head and Neck Cancer) | 10.8 | [2] |
| 6i | Thieno[2,3-c]pyridine | Thiomorpholine substituted hybrid | T47D (Breast Cancer) | 11.7 | [2] |
| 6i | Thieno[2,3-c]pyridine | Thiomorpholine substituted hybrid | RKO (Colorectal Cancer) | 12.4 | [2] |
| 17f | Thieno[2,3-d]pyrimidine | Phenyl and other substitutions | HCT-116 (Colon Cancer) | 2.80 ± 0.16 | [3] |
| 17f | Thieno[2,3-d]pyrimidine | Phenyl and other substitutions | HepG2 (Liver Cancer) | 4.10 ± 0.45 | [3] |
| 14 | Thieno[2,3-d]pyrimidine | Sulfa-doxine at 3-position, thione at 2-position | MCF7 (Breast Cancer) | 22.12 | [4] |
| 13 | Thieno[2,3-d]pyrimidine | Sulfa-dimethoxazine at 3-position, thione at 2-position | MCF7 (Breast Cancer) | 22.52 | [4] |
| Doxorubicin | Standard Drug | - | MCF7 (Breast Cancer) | 30.40 | [4] |
Mechanism of Action 1: Kinase Inhibition
Many thieno-fused pyrimidine and pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers. Certain thienopyrimidine derivatives have been identified as potent inhibitors of PI3K, thereby disrupting this pro-tumorigenic pathway.
Antimicrobial Activity
Beyond their anticancer properties, certain thieno-fused pyrimidine derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.
Table 2: Comparative Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound ID | Scaffold | Target Organism | Activity (MIC in µg/mL) | Reference |
| 8iii | Thienopyrimidine-sulfamethoxazole hybrid | Staphylococcus aureus | 250 | [5] |
| 8iii | Thienopyrimidine-sulfamethoxazole hybrid | Escherichia coli | 125 | [5] |
| 8iii | Thienopyrimidine-sulfamethoxazole hybrid | Candida albicans | 31.25 | [5] |
| 8iii | Thienopyrimidine-sulfamethoxazole hybrid | Candida parapsilosis | 62.5 | [5] |
| 75a | Thieno[2,3-d]pyrimidin-2,4-dione | Vancomycin-resistant S. aureus | 2-32 | [6] |
| 75a | Thieno[2,3-d]pyrimidin-2,4-dione | Pseudomonas aeruginosa | 2-32 | [6] |
| 1 | Thieno[2,3-d]pyrimidinedione | Methicillin-resistant S. aureus (MRSA) | 2-16 | [7] |
| 2 | Thieno[2,3-d]pyrimidinedione | Vancomycin-resistant Enterococci (VRE) | 2-16 | [7] |
Experimental Protocols
To ensure the reproducibility and validity of biological evaluations, standardized protocols are essential. Below are detailed methodologies for key in vitro assays.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of cell mass.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.
Causality Behind Choices: TCA fixation is crucial as it precipitates proteins, allowing the SRB dye to bind stoichiometrically to the total cellular protein content, which is a reliable indicator of cell number.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Causality Behind Choices: The reduction of MTT to formazan is carried out by mitochondrial dehydrogenases in metabolically active cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.
Causality Behind Choices: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
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comparing the stability of thienopyrazine and quinoxaline scaffolds
An In-Depth Comparative Guide to the Stability of Thienopyrazine and Quinoxaline Scaffolds
A Technical Resource for Drug Development Professionals
The selection of a heterocyclic core is a pivotal decision in drug discovery, profoundly influencing a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and overall developability. Quinoxaline and its bioisostere, thienopyrazine, are two prominent scaffolds found in numerous bioactive molecules. While structurally similar, the replacement of a benzene ring with a thiophene ring introduces significant electronic and steric differences that directly impact their chemical and metabolic stability. This guide provides a detailed comparative analysis, grounded in experimental evidence, to inform rational scaffold selection and optimization.
Foundational Scaffold Characteristics
Quinoxaline: A fusion of a benzene and a pyrazine ring, this scaffold is a staple in medicinal chemistry. Its aromatic system is relatively electron-deficient due to the two nitrogen atoms in the pyrazine ring.
Thienopyrazine: The bioisosteric replacement of the benzene ring with an electron-rich thiophene ring alters the molecule's electronic landscape. The sulfur atom introduces a potential site for metabolic oxidation and can influence the reactivity of the entire ring system.
Comparative Chemical Stability
Chemical stability is paramount, affecting a drug's shelf-life, formulation, and behavior under physiological conditions. The primary modes of non-metabolic degradation for these scaffolds are hydrolysis, oxidation, and photolysis.
Hydrolytic Stability Across a pH Spectrum
Both scaffolds are generally stable to hydrolysis, but this can be influenced by appended functional groups. A standardized assessment across a physiologically relevant pH range is crucial.
Experimental Protocol: pH Stability Profiling
This protocol outlines a standard procedure to determine a compound's stability in aqueous buffered solutions.
-
Preparation: A 10 mM stock solution of the test compound is prepared in DMSO. This is then diluted to a final concentration of 1-5 µM in aqueous buffers of varying pH (e.g., pH 1.2 for gastric fluid, pH 7.4 for blood, and pH 9.0 for basic conditions).[1]
-
Incubation: The solutions are incubated at a controlled temperature, typically 37°C, to simulate physiological conditions. Samples are collected at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Reaction Quenching: At each time point, an aliquot of the reaction mixture is transferred to a vial containing an excess of cold organic solvent (e.g., acetonitrile) with an internal standard to stop the degradation process.
-
Analysis: Precipitated proteins and buffer salts are removed by centrifugation. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Interpretation: The percentage of the compound remaining is plotted against time, and the degradation half-life (t½) at each pH is calculated.
Figure 1. Standard workflow for assessing hydrolytic stability.
Oxidative Stability
Oxidative degradation can be a significant liability. The pyrazine nitrogens in both scaffolds and the thiophene sulfur in thienopyrazine are potential sites of oxidation. Forced degradation studies using agents like hydrogen peroxide (H₂O₂) are employed to unmask these liabilities.
-
Quinoxaline: Susceptible to the formation of N-oxides. The benzene ring is relatively resistant to oxidation. However, certain quinoxaline derivatives can be oxidized by enzymes like xanthine oxidase, leading to the formation of oxo-derivatives.[2][3][4]
-
Thienopyrazine: The electron-rich thiophene ring is more susceptible to oxidation than benzene. Additionally, the sulfur atom can be oxidized to sulfoxides and sulfones. Studies on related thienopyridines show that hydroxylation of the N-heterocycle is a common oxidative degradation pathway.[5]
Table 1: Representative Oxidative Degradation
| Scaffold Type | Condition | Primary Degradation Product(s) | Key Insight |
| Quinoxaline | Xanthine Oxidase | 3-oxo-3,4-dihydroquinoxaline | Susceptible to enzymatic oxidation in rodent plasma.[2][3] |
| Thienopyridine | Mechanochemical Oxidation | N-heterocycle hydroxylation, Thiophene halogenation | The thiophene ring is a primary site for oxidative attack.[5] |
Photostability
Photostability is an important regulatory requirement, assessed according to ICH guideline Q1B. Aromatic heterocycles can absorb UV radiation, leading to photochemical reactions.
-
Quinoxaline: The photostability of quinoxalines is highly dependent on their substitution pattern. Some derivatives show high photochemical stability[6], while quinoxaline 1,4-dioxides are known to be sensitive to UV irradiation, undergoing photoinduced rearrangement to form products like 3-oxoquinoxaline 1-N-oxides.[7][8]
-
Thienopyrazine: While specific comparative data is sparse, the increased electron density of the thiophene ring may lead to greater photosensitivity compared to the quinoxaline core, though this is highly context-dependent.
Comparative Metabolic Stability
Metabolic stability is a critical determinant of a drug's in vivo half-life and oral bioavailability. The primary site of metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, catalyze Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[9]
Key Metabolic Pathways & Enzymes
-
Quinoxaline: Metabolism is heavily mediated by CYP enzymes. N-oxidation of the exocyclic amine groups and ring-oxidation are common pathways.[10][11] Specific isozymes like CYP1A2, CYP2E1, and CYP2A6 have been identified as key players in the metabolism of various quinoline and quinoxaline derivatives.[10][11][12][13]
-
Thienopyrazine: By analogy with the well-studied thienopyridine antiplatelet drugs (e.g., clopidogrel), thienopyrazines are expected to be metabolized by a range of CYPs, including CYP2C19, CYP3A4/5, and CYP2B6.[14] The metabolic activation of these drugs often involves oxidation of the thiophene ring.
Table 2: Key Cytochrome P450 Enzymes in Scaffold Metabolism
| Scaffold | Associated CYP Enzymes | Common Metabolic Reaction | Reference(s) |
| Quinoxaline | CYP1A2, CYP1A1, CYP1B1 | N-oxidation, Ring C-oxidation | [10][11][15] |
| CYP2E1, CYP2A6 | Hydroxylation, Epoxide formation | [12][13] | |
| Thienopyrazine (inferred from Thienopyridines) | CYP3A4/5, CYP2C19, CYP2B6 | Thiophene oxidation, Hydrolysis | [14] |
In Vitro Assessment of Metabolic Stability
The most common method to assess metabolic stability is an in vitro assay using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes.[9][16][17]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat) and a buffer (e.g., phosphate buffer, pH 7.4) in a 96-well plate.
-
Initiation: The test compound (typically 1 µM) is added to the mixture. The metabolic reaction is initiated by the addition of the NADPH cofactor, which is required by CYP enzymes. The plate is incubated at 37°C with shaking.
-
Sampling & Quenching: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped (quenched) by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound and any metabolites, is analyzed by LC-MS/MS to determine the concentration of the parent compound over time.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).
Figure 2. Workflow for an in vitro liver microsomal stability assay.
Summary and Strategic Implications for Drug Design
| Stability Parameter | Quinoxaline Scaffold | Thienopyrazine Scaffold | Strategic Implication |
| Oxidative Stability | Generally robust; N-oxidation is a potential liability. | More susceptible due to the electron-rich thiophene ring and sulfur atom. | For oxidative environments, quinoxaline may be inherently more stable. Blocking potential oxidation sites on thienopyrazine may be necessary. |
| Hydrolytic Stability | Generally stable, but substituent-dependent. | Generally stable, but substituent-dependent. | Both scaffolds are suitable for oral drug design, with stability dictated by appended functional groups rather than the core. |
| Photostability | Variable; N-oxides can be particularly labile. | Potentially more photosensitive, though data is limited. | Photolabile derivatives of either class may require protective packaging and formulation strategies. |
| Metabolic Stability | Metabolism driven by a range of CYPs (e.g., 1A2, 2E1). | Metabolism likely involves CYPs known for sulfur-containing heterocycles (e.g., 2C19, 3A4). | The choice of scaffold can be used to "steer" metabolism away from certain CYP isozymes, potentially avoiding drug-drug interactions. |
The choice between a thienopyrazine and a quinoxaline scaffold is not a matter of inherent superiority but of strategic design. Quinoxaline often presents as a more chemically robust starting point, particularly concerning oxidative stability. However, the thienopyrazine scaffold offers a distinct metabolic profile and provides a valuable tool for bioisosteric replacement to modulate potency, selectivity, and pharmacokinetic parameters. The increased susceptibility of the thiophene ring to metabolism can be either a liability to be engineered out or a strategic advantage to create soft drugs with predictable clearance pathways. Ultimately, early and iterative stability testing of specific, substituted analogs is the only reliable method for guiding the selection and optimization of these valuable heterocyclic scaffolds in drug discovery.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Thieno[2,3-b]pyrazine and Thieno[3,4-b]pyrazine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
The thienopyrazine scaffold, a fusion of thiophene and pyrazine rings, is a privileged structure in medicinal chemistry and materials science. Its derivatives are explored as inhibitors of various kinases, antitumor agents, and as components in low band-gap polymers for organic electronics.[1][2] The specific arrangement of the fused rings gives rise to distinct constitutional isomers, most notably thieno[2,3-b]pyrazine and thieno[3,4-b]pyrazine. The seemingly subtle difference in the point of annelation profoundly impacts the molecule's symmetry, electron distribution, and steric environment. This, in turn, dictates its biological activity, photophysical properties, and chemical reactivity. For any researcher working with these systems, an unambiguous structural confirmation is not just a matter of procedural formality; it is fundamental to the integrity and reproducibility of their work.
This guide provides an in-depth comparison of the key spectroscopic techniques used to differentiate these isomers, explaining the causal relationships between molecular structure and spectral output. We will delve into Nuclear Magnetic Resonance (NMR), UV-Visible Absorption, Fluorescence, and Infrared (IR) spectroscopy, presenting comparative data and validated experimental protocols.
Visualizing the Isomeric Difference
The core structural distinction lies in the connectivity between the thiophene and pyrazine rings. In the thieno[2,3-b]pyrazine isomer, the pyrazine ring is fused to the 'b' face (the C2-C3 bond) of the thiophene. In the thieno[3,4-b]pyrazine isomer, the fusion occurs at the 'c' face (the C3-C4 bond). This alters the relative positions of the sulfur and nitrogen heteroatoms, which is the root cause of the spectroscopic differences we will explore.
Caption: Core structures of Thieno[2,3-b]pyrazine and Thieno[3,4-b]pyrazine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful and definitive method for distinguishing between these isomers. The chemical environment of every proton and carbon atom is unique, leading to characteristic shifts and coupling patterns.
Causality Behind NMR Differences
The key factors influencing NMR spectra are the anisotropic effects of the aromatic rings and the inductive/mesomeric effects of the heteroatoms.
-
Proximity to Heteroatoms: Protons and carbons closer to the electronegative nitrogen atoms will be deshielded and appear at a higher chemical shift (further downfield). Conversely, the sulfur atom has a less pronounced, but still significant, influence on its neighboring nuclei.
-
Symmetry: Thieno[3,4-b]pyrazine possesses a C2v symmetry axis bisecting the S-C and C-C bonds of the thiophene ring, which is absent in the less symmetric thieno[2,3-b]pyrazine. This results in fewer unique signals in the ¹³C NMR spectrum for the unsubstituted thieno[3,4-b]pyrazine core and a more symmetrical pattern in the ¹H NMR.
¹H NMR Comparison
In the ¹H NMR spectrum, the protons on the pyrazine ring are typically the most downfield due to the influence of the two nitrogen atoms. The key differentiator is the pattern of the thiophene protons.
-
Thieno[2,3-b]pyrazine: Exhibits two distinct doublets for the thiophene protons and two for the pyrazine protons, creating a complex but interpretable four-proton system.
-
Thieno[3,4-b]pyrazine: The two protons on the thiophene ring are chemically equivalent due to symmetry, resulting in a single signal (a singlet in the absence of coupling to substituents). The two pyrazine protons are also equivalent, giving another singlet. This starkly simpler spectrum is a hallmark of this isomer.
¹³C NMR Comparison
¹³C NMR provides unambiguous evidence of the carbon skeleton. The chemical shifts of the bridgehead (ring fusion) carbons are particularly diagnostic.
-
Thieno[2,3-b]pyrazine: All six carbons are chemically non-equivalent, leading to six distinct signals for the parent molecule.
-
Thieno[3,4-b]pyrazine: Due to its C2v symmetry, the parent molecule will show only four distinct carbon signals: two for the pyrazine carbons, one for the thiophene carbons, and one for the bridgehead carbons.
Table 1: Comparative NMR Data for Representative Thienopyrazine Derivatives
| Feature | Thieno[2,3-b]pyrazine Derivative[3] | Thieno[3,4-b]pyrazine Derivative[4] | Rationale for Difference |
| ¹H NMR (Pyrazine Protons) | δ ≈ 8.6-8.8 ppm (2H, two distinct doublets) | δ ≈ 8.2-8.3 ppm (2H, multiplet) | Different electronic environment and symmetry. Protons in the [2,3-b] isomer are adjacent to the electron-rich thiophene fusion. |
| ¹H NMR (Thiophene Protons) | N/A (substituted) | N/A (substituted) | In parent compounds, [2,3-b] shows two doublets; [3,4-b] shows one singlet. |
| ¹³C NMR (Pyrazine Carbons) | δ ≈ 141-145 ppm | δ ≈ 148-153 ppm | The position of the sulfur atom relative to the pyrazine ring alters the overall electron density distribution. |
| ¹³C NMR (Bridgehead Carbons) | δ ≈ 142, 154 ppm (two distinct signals) | δ ≈ 140 ppm (one signal due to symmetry) | Symmetry is the key determinant. The two bridgehead carbons are inequivalent in the [2,3-b] isomer but equivalent in the [3,4-b] isomer. |
Note: Exact chemical shifts are highly dependent on the solvent and specific substituents. The data presented are for illustrative derivatives and highlight general trends.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified thienopyrazine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a spectral width of approximately 12-15 ppm centered around 6 ppm.
-
Employ a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds.
-
Collect 16-32 scans for a typical concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of ~220-250 ppm centered around 100 ppm.
-
Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Collect a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for optical spectroscopy measurements.
Infrared (IR) Spectroscopy: Fingerprinting Vibrational Modes
While not as definitive as NMR for isomer assignment, IR spectroscopy provides a valuable fingerprint of the molecule. Differences in bond strengths and vibrational couplings due to the distinct atomic arrangements of the isomers will appear in the IR spectrum, particularly in the 1600-600 cm⁻¹ fingerprint region.
Causality Behind IR Differences
The vibrational frequencies observed in an IR spectrum correspond to the stretching and bending of specific bonds. The exact frequency is determined by the bond strength and the mass of the atoms involved.
-
C=N and C=C Vibrations: The aromatic stretching vibrations in the 1600-1400 cm⁻¹ region will differ slightly as the electronic delocalization across the fused system is not identical.
-
C-S Vibrations: The C-S stretching mode, typically weak and appearing around 700 cm⁻¹, will be in a different environment and may have a slightly different frequency.
-
C-H Bending: The out-of-plane C-H bending modes below 900 cm⁻¹ are highly characteristic of the substitution pattern on an aromatic ring. The pattern of adjacent hydrogens on both the thiophene and pyrazine rings will produce a unique combination of bands for each isomer.
Table 3: Expected IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range (cm⁻¹) | Isomer-Specific Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Subtle shifts expected based on electron density at each C-H bond. |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | A unique pattern of sharp bands for each isomer's aromatic skeleton. |
| Fingerprint Region | 1400 - 650 | Contains complex vibrations, including C-H in-plane and out-of-plane bends and ring breathing modes, that are highly sensitive to the overall molecular geometry and symmetry. |
| C-H Out-of-Plane Bend | 900 - 700 | The pattern of bands in this region can be a strong indicator of the substitution pattern and thus the isomeric form. |
Note: The IR data for a specific thieno[3,4-b]pyrazine derivative shows key peaks at 3061, 1588, 1482, 1327, and 1274 cm⁻¹. [4]A direct comparison requires the spectrum of a corresponding [2,3-b] isomer.
Conclusion: An Integrated Spectroscopic Approach
While each spectroscopic technique provides valuable clues, a definitive and trustworthy identification of thieno[2,3-b]pyrazine isomers relies on an integrated approach.
-
Primary Identification: ¹H and ¹³C NMR spectroscopy are the most unambiguous methods. The stark difference in the number of signals and spectral patterns due to molecular symmetry provides conclusive evidence.
-
Confirmation and Property Analysis: UV-Visible and Fluorescence spectroscopy confirm the electronic properties of the identified isomer. The characteristic red-shift of the thieno[3,4-b]pyrazine core is a strong corroborating feature and is essential for researchers interested in the photophysical applications of these molecules.
-
Fingerprinting: IR spectroscopy serves as a rapid and straightforward method to obtain a molecular fingerprint, useful for routine quality control once the identity of an isomer has been established by NMR.
By understanding the causal links between isomeric structure and spectral output, researchers can confidently select the appropriate analytical tools, correctly interpret their data, and ensure the foundational accuracy of their scientific endeavors in the rich field of thienopyrazine chemistry.
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Coughlin, F. J., et al. (2004). Synthesis and Characterization of Thieno[3,4-b]pyrazine-Based Terthienyls: Tunable Precursors for Low Band Gap Conjugated Materials. The Journal of Organic Chemistry - ACS Publications. [Link]
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Glavaš, M., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. [Link]
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Gronowitz, S., & Gjos, N. (1983). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. [Link]
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UV-vis absorption and fluorescence emission data of compounds 5a-c,... ResearchGate. [Link]
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Krajsovszky, G., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. [Link]
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De-Carvalho, G. G., et al. (2016). Solvent effects on low-lying absorptions and vibrational spectra of thieno[3,4-b]pyrazines: the role of unconventional C–H···N bonds. ResearchGate. [Link]
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Gómez-Jiménez, M. D., et al. (2009). A theoretical study of the low-lying excited states of thieno[3,4-b]pyrazine. PubMed. [Link]
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Afonso, C. M. M., et al. (2023). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. NIH. [Link]
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De Sevricourt, M. C., et al. (1982). Furo- and thieno[2,3-b]pyrazines. Part 1. Synthesis of 2-substituted derivatives. ResearchGate. [Link]
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1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. ResearchGate. [Link]
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Liu, J., et al. (2012). Novel red-emitting thieno-[3,4-b]-pyrazine derivatives suitable for vacuum evaporation and solution method to fabricate non-doped OLEDs. ResearchGate. [Link]
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Martins, M. F., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and Their Antitumor Evaluation. MDPI. [Link]
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A Comparative Guide to the In Vitro Evaluation of Thieno[2,3-b]pyrazine Derivatives Against Cancer Cell Lines
The thieno[2,3-b]pyrazine scaffold, a heterocyclic compound containing fused thiophene and pyrazine rings, has emerged as a structure of significant interest in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, with a notable focus on their potential as anticancer agents.[1] This guide provides a comparative overview of the in vitro testing of various thieno[2,3-b]pyrazine derivatives, detailing their cytotoxic effects, mechanisms of action, and the standardized protocols essential for their evaluation.
Comparative Cytotoxicity Across Cancer Cell Lines
The initial step in evaluating the anticancer potential of novel compounds is to assess their cytotoxicity against a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a widely adopted method for this purpose, offering a reliable measure of cell growth inhibition by quantifying total cellular protein.[2][3] Below is a summary of the growth inhibitory (GI₅₀) values for several thieno[2,3-b]pyrazine derivatives, highlighting their potency and selectivity.
Table 1: Comparative Growth Inhibitory (GI₅₀) Activity of Thieno[2,3-b]pyrazine Derivatives (µM)
| Compound ID | Derivative Class | AGS (Gastric) | CaCo-2 (Colorectal) | MCF-7 (Breast) | NCI-H460 (Lung) | VERO (Non-Tumor) | Reference |
| 2b | Methyl 7-[(2-methoxyphenyl)amino]... | 9.8 | >150 | >150 | >150 | 127 | [1][4][5] |
| 2f | Methyl 7-[(3,4-dimethoxyphenyl)amino]... | 9.2 | 8.0 | >150 | >150 | 114 | [1][4][5] |
| 2g | Methyl 7-[(3,5-dimethoxyphenyl)amino]... | 7.8 | >150 | >150 | >150 | 144 | [1][4][5] |
| 7c (DGG200064) | 2-alkoxythieno[2,3-b]pyrazine... | <1 | <1 | <1 | <1 | Not Reported | [6] |
Data synthesized from published studies. GI₅₀ is the concentration required to inhibit cell growth by 50%.[1][6]
From these data, several structure-activity relationships can be inferred. For the methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylate series, the presence and position of methoxy groups on the aniline ring are crucial for activity against the AGS gastric adenocarcinoma cell line.[1][7] Compound 2g , with a 3,5-dimethoxy substitution, demonstrated the highest potency and selectivity against AGS cells, with a GI₅₀ of 7.8 µM, while showing significantly lower toxicity to non-tumor VERO cells (GI₅₀ = 144 µM).[1][5] In contrast, the 2-alkoxythieno[2,3-b]pyrazine derivative 7c (DGG200064) showed potent, sub-micromolar activity across multiple colon cancer cell lines.[6]
Mechanistic Insights: Elucidating the Mode of Action
Potent cytotoxicity warrants further investigation into the compound's mechanism of action. Key questions revolve around how these derivatives induce cell death and whether they affect cell cycle progression. Flow cytometry-based assays are indispensable tools for these mechanistic studies.
Cell Cycle Analysis
Cancer is fundamentally a disease of uncontrolled cell proliferation, making the cell cycle a prime target for therapeutic intervention. By treating cancer cells with a test compound and staining their DNA with a fluorescent dye like Propidium Iodide (PI), researchers can analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]
Several studies on thieno[2,3-b]pyrazine and related thieno[2,3-b]pyridine derivatives have demonstrated a clear impact on cell cycle progression.
-
The 2-alkoxythieno[2,3-b]pyrazine derivative DGG200064 was found to induce a dose-dependent G2/M arrest in HCT116 colon cancer cells.[6]
-
Similarly, a panel of thieno[2,3-b]pyridine compounds was shown to promote a robust G2/M arrest in PC3 prostate cancer cells.[9]
This G2/M arrest prevents cells from entering mitosis, ultimately inhibiting proliferation and often leading to cell death.
dot
Caption: Thieno[2,3-b]pyrazine derivatives can induce G2/M cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells (Annexin V+/PI−). In late apoptosis or necrosis, the cell membrane loses integrity, allowing PI to enter and stain the DNA, resulting in a double-positive signal (Annexin V+/PI+).[11]
Interestingly, while many anticancer agents induce apoptosis, this is not always the case for thieno[2,3-b]pyrazine derivatives.
-
For the most active compounds against the AGS cell line (2b, 2f, and 2g ), the observed cytotoxicity was found to involve mechanisms other than apoptosis .[1][5]
-
Conversely, related thieno[2,3-b]pyridine compounds were shown to promote apoptosis in prostate cancer cells.[9]
This highlights the chemical diversity within this class of compounds and suggests that different derivatives can trigger distinct cell death pathways, a crucial consideration for targeted drug development.
dot
Caption: Interpreting results from an Annexin V/PI apoptosis assay.
Experimental Workflows & Protocols
Reproducible and reliable data is the cornerstone of drug discovery. The following section details the standardized protocols for the key assays discussed.
dot
Caption: A typical workflow for in vitro screening of anticancer compounds.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay quantifies cell density based on the measurement of total cellular protein content.[3]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serially diluted thieno[2,3-b]pyrazine derivatives to the wells. Include a vehicle-only control (e.g., DMSO). Incubate for a defined period (typically 48-72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for at least 1 hour.[12] This fixes the cells to the plate.
-
Washing: Discard the TCA and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye and debris.[12] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[12]
-
Final Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Solubilization and Measurement: Air-dry the plates again. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at ~510-565 nm using a microplate reader.[3]
Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol is for preparing fixed cells for DNA content analysis by flow cytometry.[13][14]
-
Cell Culture and Treatment: Grow cells to ~70-80% confluency and treat with the desired concentrations of the thieno[2,3-b]pyrazine derivative for a specified time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300-500 x g for 5 minutes.
-
Washing: Discard the supernatant, resuspend the cell pellet in cold PBS, and centrifuge again.
-
Fixation: Resuspend the pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10⁶ cells/mL.[15] This step is critical to prevent cell clumping. Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[14]
-
Rehydration and Staining: Centrifuge the fixed cells (a higher g-force may be needed), discard the ethanol, and wash twice with PBS.[13]
-
RNase Treatment: Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 100 µg/mL). This step is crucial as PI can also bind to double-stranded RNA.[14]
-
Staining: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use the linear scale for the PI fluorescence channel and gate out doublets to ensure accurate analysis of single cells.[13][14]
Protocol 3: Apoptosis Detection via Annexin V/PI Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16]
-
Cell Culture and Treatment: Treat cells with the test compound as desired. Prepare positive and negative controls.
-
Harvesting: Collect all cells (adherent and floating) and centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS, then once with 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl₂).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of a PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) by flow cytometry. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[16]
Conclusion
The in vitro evaluation of thieno[2,3-b]pyrazine derivatives has revealed a promising class of compounds with potent and, in some cases, selective anticancer activity. The data indicates that their mechanisms of action are varied, including the induction of G2/M cell cycle arrest and engagement in non-apoptotic cell death pathways.[1][6] The application of standardized, robust protocols for cytotoxicity screening, cell cycle analysis, and apoptosis detection is paramount for generating high-quality, comparable data. This systematic approach allows for the elucidation of structure-activity relationships and provides the critical insights necessary to guide the optimization of these scaffolds into next-generation cancer therapeutics.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Retrieved from [Link]
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Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. MDPI. Retrieved from [Link]
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Bauer, J. A., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL Flow Cytometry. Retrieved from [Link]
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. SciSpace. Retrieved from [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository. Retrieved from [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. PubMed. Retrieved from [Link]
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Bauer, J. A., et al. (2025). (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. Retrieved from [Link]
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Haverkate, N. A., et al. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. NIH. Retrieved from [Link]
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Jaiswal, J., et al. (n.d.). Thieno[2,3-b]pyridine induces G2/M cell cycle arrest but not DNA... ResearchGate. Retrieved from [Link]
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Martins, M. F., et al. (2025). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. NIH. Retrieved from [Link]
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Lee, J. Y., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. PMC. Retrieved from [Link]
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Martins, M. F., et al. (2025). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay. Creative Bioarray. Retrieved from [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository. Retrieved from [Link]
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ResearchGate. (n.d.). GI 50 concentrations of compounds 2a-2o and the positive control.... ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b).... ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). GI50 concentrations of compounds 2a-2o and the positive control.... ResearchGate. Retrieved from [Link]
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Queiroz, M. J. R. P., et al. (2025). Synthesis of novel 8-(het)aryl-6H-pyrano[4′,3′:4,5]thieno[3,2-b]pyridines by 6-endo-dig cyclization of Sonogashira products and halolactonizations with Cu salts/NXS. Preliminary antitumor evaluation. ResearchGate. Retrieved from [Link]
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Abreu, M., et al. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Thienopyrazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The thienopyrazine scaffold is a privileged heterocyclic motif found in a wide array of functional materials and pharmacologically active compounds. Its synthesis, often reliant on palladium-catalyzed cross-coupling reactions, presents a fascinating playground for catalyst selection and optimization. This guide provides an in-depth comparison of the efficacy of various palladium catalysts in the synthesis of thienopyrazines, moving beyond a simple recitation of protocols to explain the underlying principles and provide actionable insights for your research.
Introduction: The Critical Role of the Palladium Catalyst
The construction and functionalization of the thienopyrazine core typically involve the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium catalysts are the workhorses for these transformations, offering unparalleled efficiency and functional group tolerance. However, the performance of a palladium-catalyzed reaction is not solely dependent on the metal center. The choice of ligands, precatalyst, base, and solvent all play a crucial role in determining the yield, selectivity, and substrate scope of the reaction. This guide will dissect the performance of common palladium catalyst systems in three key reactions for thienopyrazine synthesis: C-H Arylation, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Direct C-H Arylation: A Modern Approach to Thienopyrazine Functionalization
Direct C-H arylation has emerged as a powerful and atom-economical method for the functionalization of heteroaromatics, including thienopyrazines. This approach avoids the pre-functionalization of the thiophene ring, streamlining synthetic routes. The choice of the palladium catalyst and, critically, the phosphine ligand is paramount for achieving high yields and regioselectivity.
Catalyst System Performance in C-H Arylation
The workhorse for C-H arylation of thienopyrazines is often a combination of a palladium(II) salt, such as palladium acetate (Pd(OAc)₂), and a bulky, electron-rich phosphine ligand.
| Catalyst System | Ligand | Key Advantages | Typical Yields | Reference |
| Pd(OAc)₂ | X-Phos | High reactivity, good for a broad range of aryl bromides. | 68-85% | [1][2] |
| Pd(OAc)₂ | P(tBu)₃ | Effective for less reactive aryl bromides, can sometimes offer different selectivity. | 50-75% | [1] |
Expert Insights: The choice between X-Phos and P(tBu)₃ often depends on the specific substrates. X-Phos, a bulky biarylphosphine ligand, is generally more reactive and provides good results with a wider range of coupling partners. P(tBu)₃, a sterically demanding and electron-rich trialkylphosphine, can be advantageous for more challenging substrates. The higher yields observed with X-Phos suggest that its steric and electronic properties are well-suited to stabilize the key intermediates in the catalytic cycle for thienopyrazine C-H arylation.
Experimental Protocol: C-H Arylation of a Thienopyrazine Derivative
This protocol is a representative example for the direct C-H arylation of a thienopyrazine core.
Caption: A generalized workflow for a palladium-catalyzed C-H arylation reaction.
Materials:
-
Thienopyrazine substrate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
X-Phos (4-10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add the thienopyrazine substrate, aryl bromide, Pd(OAc)₂, X-Phos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: A Robust Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides. For thienopyrazine synthesis, this reaction is invaluable for introducing aryl or heteroaryl substituents.
Catalyst System Performance in Suzuki-Miyaura Coupling
A variety of palladium catalysts have proven effective for Suzuki-Miyaura couplings on related heterocyclic systems. The choice often depends on the reactivity of the halide and the steric and electronic nature of the coupling partners.
| Catalyst System | Key Advantages | Typical Yields (on related heterocycles) | Reference |
| Pd(PPh₃)₄ | Readily available, effective for aryl bromides and iodides. | 70-95% | [3] |
| PdCl₂(dppf) | Robust, air-stable, and effective for a wide range of substrates, including some aryl chlorides. | 80-98% | [4] |
| Pd(OAc)₂ / SPhos | Highly active catalyst system, particularly for challenging substrates. | >90% |
Expert Insights: For routine Suzuki-Miyaura couplings of bromo- or iodothienopyrazines, Pd(PPh₃)₄ is often a reliable and cost-effective choice.[3] However, for more challenging substrates, such as chloro-thienopyrazines or sterically hindered coupling partners, a more active catalyst system like PdCl₂(dppf) is often necessary. The dppf ligand's wide bite angle and electron-donating properties are thought to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. For particularly demanding couplings, the use of a bulky biarylphosphine ligand like SPhos in combination with a palladium precursor like Pd(OAc)₂ can provide superior results.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Thienopyrazine
This protocol provides a general procedure for the Suzuki-Miyaura coupling to functionalize a thienopyrazine core.
Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
Halogenated thienopyrazine (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)
-
Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
In a Schlenk flask, dissolve the halogenated thienopyrazine and the arylboronic acid/ester in the chosen organic solvent.
-
Add the aqueous base.
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. In the context of thienopyrazine chemistry, this reaction is crucial for introducing nitrogen-containing substituents, which are prevalent in many bioactive molecules.
Catalyst System Performance in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst and the phosphine ligand. Bulky, electron-rich ligands are essential for promoting the challenging C-N bond formation.
| Catalyst System | Ligand | Key Advantages | Typical Yields (on related heterocycles) | Reference |
| Pd₂(dba)₃ or Pd(OAc)₂ | X-Phos | Highly active and versatile for a broad range of aryl halides and amines. | 85-98% | [5] |
| Pd₂(dba)₃ or Pd(OAc)₂ | BINAP | Effective for coupling with primary amines. | 70-90% |
Expert Insights: The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand such as X-Phos is the state-of-the-art for many Buchwald-Hartwig aminations.[5] X-Phos is particularly effective for coupling a wide variety of amines, including primary and secondary amines, with aryl chlorides, bromides, and iodides. For the coupling of primary amines, bidentate ligands like BINAP can also be very effective, though they may require higher reaction temperatures. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being commonly employed.
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Thienopyrazine
This protocol outlines a general procedure for the Buchwald-Hartwig amination on a thienopyrazine scaffold.
Caption: A generalized workflow for a palladium-catalyzed Buchwald-Hartwig amination reaction.
Materials:
-
Halogenated thienopyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
-
X-Phos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, X-Phos, and NaOtBu to a dry Schlenk tube.
-
Add the halogenated thienopyrazine and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Mechanistic Considerations: Understanding Catalyst Efficacy
The superior performance of certain palladium catalyst systems can be rationalized by considering the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: Bulky, electron-rich phosphine ligands like X-Phos and SPhos accelerate the oxidative addition of the aryl halide to the Pd(0) center. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation/Amine Coordination: The nature of the ligand also influences the ease of transmetalation from the organoboron reagent in Suzuki-Miyaura coupling or the coordination and subsequent deprotonation of the amine in Buchwald-Hartwig amination.
-
Reductive Elimination: The steric bulk of the ligands promotes the final reductive elimination step, releasing the desired product and regenerating the active Pd(0) catalyst.
The electron-deficient nature of the pyrazine ring in thienopyrazines can influence the electronic properties of the C-X bond, potentially affecting the rate of oxidative addition. Therefore, the use of highly active catalyst systems is often beneficial for achieving efficient transformations on this scaffold.
Conclusion: A Guideline for Catalyst Selection
The synthesis of thienopyrazines is a rich field for the application of palladium-catalyzed cross-coupling reactions. While there is no single "best" catalyst, this guide provides a framework for making informed decisions based on the specific transformation you wish to achieve.
-
For C-H arylation , a Pd(OAc)₂/X-Phos system is a robust starting point.
-
For Suzuki-Miyaura coupling , Pd(PPh₃)₄ is a reliable choice for bromo- and iodo-substrates, while PdCl₂(dppf) offers broader applicability.
-
For Buchwald-Hartwig amination , a combination of a palladium precatalyst with a bulky biarylphosphine ligand like X-Phos is generally the most effective.
By understanding the strengths and weaknesses of each catalyst system and considering the mechanistic principles at play, researchers can significantly streamline the synthesis of novel thienopyrazine derivatives for applications in materials science and drug discovery.
References
- McNamara, L. E., et al. (2016). Donor–Acceptor–Donor Thienopyrazines via Pd-Catalyzed C–H Activation as NIR Fluorescent Materials. The Journal of Organic Chemistry, 81(1), 32-42.
- Pauton, M., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
- Urgaonkar, S., et al. (2005). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 7(24), 5413-5416.
- Wolfe, J. P., et al. (1996). Palladium-Catalyzed Amination of Aryl Halides. The Journal of Organic Chemistry, 61(18), 6067-6069.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043-6048.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Anbarasan, P., et al. (2011). Recent developments in palladium-catalyzed C–H activation.
- Daugulis, O., et al. (2005). A General Method for Palladium-Catalyzed Direct Arylation of Arenes.
- Khan, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). C-H activation. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalytic cycle. In Wikipedia. Retrieved from [Link]
- Ali, M. A., et al. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 12(37), 24209-24223.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thienopyrazine Compounds
For Distribution To: Researchers, scientists, and drug development professionals.
Preamble: The Criticality of Methodological Congruence in Thienopyrazine Analysis
Thienopyrazine derivatives represent a class of heterocyclic compounds with significant and expanding applications in medicinal chemistry and materials science.[1][2][3][4] Their therapeutic potential, particularly in oncology and as antiparasitic agents, necessitates the development of robust and reliable analytical methods to ensure the quality, safety, and efficacy of drug substances and products.[5] The journey from laboratory synthesis to clinical application is underpinned by rigorous analytical testing at every stage.
In a globalized pharmaceutical landscape, it is not uncommon for analytical testing to be transferred between laboratories or for different analytical techniques to be employed across various stages of a drug's lifecycle. This introduces a critical challenge: ensuring the consistency and reliability of data generated by different methods or in different locations. Cross-validation of analytical methods is the formal process of demonstrating that two or more distinct analytical procedures yield comparable results, thereby ensuring data integrity across the entirety of a product's development lifecycle.[6][7][8]
This guide provides a comprehensive comparison of analytical methodologies for the quantification of thienopyrazine compounds, with a focus on the principles and practical execution of cross-validation. We will delve into the causality behind experimental choices, present a self-validating protocol, and provide supporting data to illustrate the process. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][10][11][12][13][14][15][16]
Comparative Analysis of Analytical Techniques for Thienopyrazine Compounds
The choice of an analytical method for thienopyrazine compounds is dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended application of the method. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of these compounds due to its versatility, robustness, and wide applicability.[17][18][19][20]
This guide will focus on the cross-validation of two common HPLC-based methods for a hypothetical thienopyrazine active pharmaceutical ingredient (API):
-
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): A workhorse method in quality control laboratories, valued for its simplicity and reliability in quantifying the API and known impurities.
-
Method B: Ultra-Performance Liquid Chromatography with Mass Spectrometry Detection (UPLC-MS): A more sensitive and specific method, often employed during early-stage development and for the characterization of unknown impurities and metabolites.
The following table summarizes the typical performance characteristics of these two methods for a model thienopyrazine compound.
| Performance Characteristic | Method A: RP-HPLC-UV | Method B: UPLC-MS | Rationale for Difference |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are expected to exhibit excellent linearity over the defined range. |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.001 µg/mL | The mass spectrometer's high sensitivity allows for the detection of much lower analyte concentrations. |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.003 µg/mL | Similar to LOD, the enhanced sensitivity of MS detection results in a lower LOQ. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC-UV often demonstrates slightly better precision for the main analyte due to simpler instrumentation. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are highly accurate, with the acceptance criteria reflecting the intended use of the method. |
| Specificity | Moderate | High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be susceptible to interference from co-eluting compounds with similar UV spectra. UPLC-MS provides mass-to-charge ratio information, offering a much higher degree of specificity. |
The Imperative of Cross-Validation: A Workflow
Cross-validation is essential when two different analytical methods are used to generate data for the same drug substance or product. The objective is to demonstrate that the two methods produce equivalent results, ensuring that data generated by either method is reliable and can be used interchangeably.
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A workflow for the cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation of RP-HPLC-UV and UPLC-MS Methods
This protocol outlines the steps for the cross-validation of the two hypothetical HPLC methods for the analysis of a thienopyrazine API.
Objective
To demonstrate the equivalency of an RP-HPLC-UV method (Method A) and a UPLC-MS method (Method B) for the quantification of a thienopyrazine API in a drug substance.
Materials
-
Thienopyrazine API reference standard
-
Thienopyrazine API drug substance batch
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (or other suitable modifier)
-
Validated RP-HPLC-UV system (Method A)
-
Validated UPLC-MS system (Method B)
Sample Preparation
-
Spiked Samples: Prepare a stock solution of the thienopyrazine API reference standard. Spike the drug substance at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each concentration level in triplicate.
-
Incurred Samples: Use a representative batch of the thienopyrazine API drug substance. Prepare three independent samples at the nominal concentration.
Analysis
-
Analyze all prepared samples (spiked and incurred) using both Method A and Method B according to their respective validated procedures.
-
Ensure that system suitability criteria are met for both analytical runs.
Data Evaluation and Acceptance Criteria
-
Calculate the mean and relative standard deviation (RSD) for the results obtained from each method for each sample.
-
For each sample, calculate the percent difference between the mean result from Method A and the mean result from Method B using the following formula:
-
Acceptance Criteria: The percent difference between the results from the two methods for each sample should not exceed a pre-defined limit, typically ±10.0%. The overall mean percent difference for all samples should be within ±5.0%.
Hypothetical Data and Interpretation
The following table presents hypothetical data from the cross-validation study.
| Sample ID | Concentration Level | Method A Result (mg/mL) | Method B Result (mg/mL) | % Difference |
| Spiked 1 | 80% | 0.81 | 0.83 | -2.44% |
| Spiked 2 | 80% | 0.80 | 0.82 | -2.47% |
| Spiked 3 | 80% | 0.82 | 0.81 | 1.23% |
| Spiked 4 | 100% | 1.01 | 1.03 | -1.96% |
| Spiked 5 | 100% | 0.99 | 1.01 | -2.00% |
| Spiked 6 | 100% | 1.02 | 1.00 | 1.98% |
| Spiked 7 | 120% | 1.21 | 1.24 | -2.45% |
| Spiked 8 | 120% | 1.19 | 1.22 | -2.49% |
| Spiked 9 | 120% | 1.22 | 1.20 | 1.65% |
| Incurred 1 | 100% | 0.98 | 1.01 | -3.00% |
| Incurred 2 | 100% | 0.99 | 1.02 | -2.97% |
| Incurred 3 | 100% | 1.00 | 0.99 | 1.01% |
| Overall Mean % Difference | -1.19% |
Interpretation: The hypothetical data demonstrates that the percent difference for each individual sample is well within the ±10.0% acceptance criterion. The overall mean percent difference of -1.19% is also well within the ±5.0% limit. Therefore, the cross-validation study would be considered successful, and the two methods can be deemed equivalent for their intended purpose.
Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation
The cross-validation of analytical methods is a cornerstone of good analytical practice in the pharmaceutical industry. It provides the necessary evidence to ensure that data generated from different analytical procedures or at different sites are comparable and reliable. For thienopyrazine compounds, where accurate quantification is paramount, a well-designed and executed cross-validation study is indispensable.
By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently establish the equivalency of their analytical methods, thereby ensuring the integrity of their data and the quality of their products. This commitment to scientific rigor and adherence to regulatory guidelines is fundamental to the successful development and commercialization of new thienopyrazine-based therapeutics.
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- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
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- Validation of Analytical Procedures Q2(R2) - ICH.
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- Highlights from FDA's Analytical Test Method Valid
- ICH Guidance Q14 / Q2(R2)
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- Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentr
- Cross and Partial Valid
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- Synthesis and Characterization of Thieno[3,4-b]pyrazine-Based Terthienyls: Tunable Precursors for Low Band Gap Conjugated Materials | The Journal of Organic Chemistry - ACS Public
- Various Criteria in Development & Validation of HPLC Analytical Methods: -Review - Impactfactor.
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells - MDPI.
- Validation of HPLC Techniques for Pharmaceutical Analysis - ResearchG
- A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-6-phenylpyrazine-2-carbonitrile - Benchchem.
- Validation of an Analytical Method for the Determination of Thiabendazole in Various Food M
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- Q2(R2)
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A Senior Application Scientist's Guide to Comparative Docking of Thienopyrazine-Based Kinase Inhibitors
This guide provides an in-depth, technically-grounded framework for conducting comparative molecular docking studies on thienopyrazine-based inhibitors. We will move beyond a simple procedural list to explore the causal reasoning behind each experimental choice, ensuring a robust and self-validating workflow. For the purpose of this guide, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established tyrosine kinase target implicated in tumor angiogenesis, which is known to be targeted by related thieno[2,3-d]pyrimidine scaffolds.[1][2][3]
The thienopyrazine core and its isosteres are privileged scaffolds in medicinal chemistry, forming the backbone of numerous potent protein kinase inhibitors.[3][4][5] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[5][6] Molecular docking is an indispensable computational tool in modern drug discovery, allowing us to predict how a molecule will bind to a protein target, thus guiding the design and prioritization of new drug candidates.[7][8][9]
This document is intended for researchers, scientists, and drug development professionals seeking to apply this computational technique with scientific rigor.
Pillar 1: The Rationale - Why Comparative Docking?
Before delving into the protocol, it's crucial to understand the strategic value of comparative docking. We are not merely docking a single compound; we are evaluating a series of analogues against a single, validated protein target. The primary goal is not to predict the absolute experimental binding affinity, which docking scores do poorly, but rather to rank-order a set of compounds.[7]
A well-executed comparative study enables us to:
-
Establish Structure-Activity Relationships (SAR): By comparing the docking scores and binding modes of structurally similar compounds, we can hypothesize which chemical modifications enhance or diminish binding affinity.[9][10] For example, does adding a hydroxyl group form a new, critical hydrogen bond? Does a bulkier substituent create a steric clash?
-
Prioritize Synthetic Efforts: It allows for the rational selection of the most promising candidates for chemical synthesis and subsequent in vitro testing, saving significant time and resources.
-
Understand Binding Mechanisms: It provides atomic-level insights into the specific interactions—hydrogen bonds, hydrophobic contacts, π-stacking—that govern inhibitor binding to the target kinase.[11][12] The pyrazine moiety, for instance, is not just an aromatic spacer but an active participant, with its nitrogen atoms frequently acting as hydrogen bond acceptors.[12][13]
Pillar 2: The Workflow - A Self-Validating Protocol
The trustworthiness of any docking experiment rests entirely on the quality of its protocol. The following step-by-step methodology incorporates a crucial validation step to ensure the chosen parameters are appropriate for the biological system under study.
Experimental Workflow Diagram
Sources
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A Senior Application Scientist's Guide to the Synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde: A Comparative Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and intriguing photophysical properties. The introduction of a formyl group at the 6-position to yield Thieno[2,3-b]pyrazine-6-carbaldehyde provides a versatile synthetic handle for further molecular elaboration. This guide offers an in-depth technical comparison of the primary synthetic routes to this key intermediate, providing field-proven insights and experimental data to inform your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of heteroaromatic aldehydes is a cornerstone of organic chemistry, with a variety of named reactions developed for this purpose. The choice of method is dictated by the electronic nature of the substrate, desired regioselectivity, and tolerance of other functional groups. For an electron-rich heterocycle like thieno[2,3-b]pyrazine, several electrophilic formylation methods are viable. This guide will focus on a comparative analysis of the classical Vilsmeier-Haack reaction against modern alternatives, providing a framework for selecting the optimal synthetic approach based on efficiency, scalability, and substrate compatibility.
Method 1: The Vilsmeier-Haack Reaction - A Workhorse for Heteroaromatic Formylation
The Vilsmeier-Haack (V-H) reaction is a widely used and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1]
Mechanistic Rationale
The power of the V-H reaction lies in the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This species is sufficiently reactive to attack the electron-rich thiophene ring of the thieno[2,3-b]pyrazine system. The reaction proceeds via an electrophilic aromatic substitution mechanism, followed by hydrolysis of the resulting iminium salt to afford the aldehyde. The regioselectivity is governed by the electronic and steric properties of the heterocyclic substrate.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Thieno[2,3-b]pyrazine-6-carbaldehyde
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, from procurement to disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Thieno[2,3-b]pyrazine-6-carbaldehyde (CAS No. 857283-69-3). The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of the environment, grounded in established regulatory frameworks and chemical safety principles.
Hazard Assessment: Understanding the Compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. Thieno[2,3-b]pyrazine-6-carbaldehyde is a heterocyclic aldehyde. While specific toxicity data for this compound is not extensively published, its structural analogs and available Safety Data Sheets (SDS) indicate several potential hazards that must be managed.
Based on data for similar compounds like Thieno[2,3-b]pyridine-2-carbaldehyde, the primary hazards are categorized as follows:
These classifications necessitate careful handling to prevent exposure during all phases of use and disposal.
Incompatible Materials: To prevent dangerous reactions, Thieno[2,3-b]pyrazine-6-carbaldehyde waste must be stored separately from:
Contact with these substances could lead to vigorous, exothermic reactions, posing a significant safety risk.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of the compound, a stringent PPE protocol is non-negotiable. The causality is clear: preventing direct contact with the skin, eyes, and respiratory system is essential to avoid injury.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness | Provides a chemical-resistant barrier against skin contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles | Protects eyes from splashes and airborne dust particles.[2] |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use only in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. |
Waste Segregation and Containerization: The Core of Compliant Disposal
Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental reactions and ensures that the waste stream can be handled appropriately by disposal facilities. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which provides a framework for this process.[4]
Step-by-Step Waste Collection Protocol:
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the lab, at or near the point of generation, for collecting the waste.[5][6] This area must be under the control of the laboratory personnel.
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with Thieno[2,3-b]pyrazine-6-carbaldehyde (e.g., a high-density polyethylene (HDPE) bottle).
-
Ensure the container is in good condition, with a secure, leak-proof screw cap.[5]
-
The container must be clean and dry before the first addition of waste.
-
-
Label the Waste Container:
-
As soon as the first drop of waste is added, label the container clearly.
-
The label must include the words "Hazardous Waste," the full chemical name "Thieno[2,3-b]pyrazine-6-carbaldehyde," and a clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[5] Do not use chemical formulas or abbreviations.[5]
-
-
Collect the Waste:
-
Solid Waste: If disposing of the pure compound, carefully transfer it into the designated waste container inside a chemical fume hood to minimize dust inhalation.
-
Contaminated Labware: Disposable items like gloves, weigh boats, or pipette tips that are contaminated with the compound should be placed in a separate, sealed plastic bag or container, clearly labeled as "Solid Hazardous Waste: Thieno[2,3-b]pyrazine-6-carbaldehyde."
-
Solution Waste: If the compound is in a solvent, it must be collected in a designated liquid waste container. The container label must list all chemical components and their approximate percentages. For example:
-
"Hazardous Waste"
-
Thieno[2,3-b]pyrazine-6-carbaldehyde (~5%)
-
Methylene Chloride (95%)
-
Hazards: Toxic, Irritant
-
-
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[5] This prevents the release of vapors and protects the integrity of the container's contents.
Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical flow for managing Thieno[2,3-b]pyrazine-6-carbaldehyde from the point of generation to its final disposal.
Caption: Disposal workflow for Thieno[2,3-b]pyrazine-6-carbaldehyde.
Final Disposal Procedure
Under no circumstances should Thieno[2,3-b]pyrazine-6-carbaldehyde or its containers be disposed of in the regular trash or poured down the drain.[6] This constitutes a serious regulatory violation and poses a threat to public health and the environment.
-
Storage Pending Disposal: Store the sealed and labeled hazardous waste container in your designated Satellite Accumulation Area. Ensure it is segregated from incompatible materials.
-
Requesting Pickup: Once the container is nearly full (approximately 90%), or if the work with the chemical is complete, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.[6] Most institutions have an online system for requesting chemical waste pickups.[4]
-
Documentation: Maintain a log of the waste generated. This is not only good laboratory practice but is often a legal requirement for waste tracking.
Your institutional EH&S office is the final authority on disposal procedures and will ensure that the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal and state regulations.[7]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your innovative research does not come at the cost of personal or ecological well-being.
References
-
Cenmed Enterprises. thieno[2,3-b]pyrazine-6-carbaldehyde (C007B-429976). Retrieved from [Link]
-
PubChemLite. Thieno[2,3-b]pyrazine-6-carbaldehyde (C7H4N2OS). Retrieved from [Link]
-
MDPI. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Retrieved from [Link]
-
University of Texas at Austin Environmental Health & Safety. Chemical Waste. Retrieved from [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
National Institutes of Health. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
Sources
Navigating the Safe Handling of Thieno[2,3-b]pyrazine-6-carbaldehyde: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel heterocyclic compound Thieno[2,3-b]pyrazine-6-carbaldehyde presents significant opportunities. As with any potent research chemical, a deep understanding of its properties and a rigorous adherence to safety protocols are paramount to ensuring both experimental success and, more importantly, the well-being of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for Thieno[2,3-b]pyrazine-6-carbaldehyde, grounded in established safety principles for similar chemical structures.
While a specific Safety Data Sheet (SDS) for Thieno[2,3-b]pyrazine-6-carbaldehyde is not widely available, this guide synthesizes critical safety information from the SDS of the closely related compound, Thieno[2,3-b]pyrazine-6-carboxylic acid, and other similar chemical structures.[1][2] This proactive, safety-first approach allows for the implementation of robust protective measures.
Hazard Identification and Risk Assessment
Based on the toxicological data of analogous compounds, Thieno[2,3-b]pyrazine-6-carbaldehyde should be handled as a hazardous substance. The primary risks are associated with:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Thieno[2,3-b]pyrazine-6-carbaldehyde. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) | Provides a barrier against skin contact. Check for any signs of degradation or perforation before use. |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary method of exposure reduction. For situations where a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Standard Operating Procedure for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Work Area Preparation: All handling of Thieno[2,3-b]pyrazine-6-carbaldehyde powder must be conducted within a certified chemical fume hood. Before starting, decontaminate the work surface.
-
Donning PPE: Put on a lab coat, followed by safety glasses and nitrile gloves.
-
Weighing: Use a tared, sealed container for weighing to prevent the dispersal of fine particles. Handle the container with care to avoid creating dust.
Solubilization and Use in Experiments
-
Solvent Addition: Add the desired solvent to the container with the solid compound slowly and carefully to avoid splashing.
-
Mixing: Cap the container and mix using a vortex or by gentle swirling until the compound is fully dissolved.
-
Experimental Use: When transferring the solution, use a pipette or syringe to minimize the risk of spills.
Post-Handling and Decontamination
-
Cleaning: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.
-
PPE Removal: Remove gloves first, turning them inside out as you do so. Then, remove your lab coat. Wash your hands thoroughly with soap and water.
The following diagram illustrates the safe handling workflow for Thieno[2,3-b]pyrazine-6-carbaldehyde.
Caption: A flowchart illustrating the key steps for the safe handling of Thieno[2,3-b]pyrazine-6-carbaldehyde.
Emergency Procedures
Spills
-
Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing Thieno[2,3-b]pyrazine-6-carbaldehyde, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Clearly label all waste containers with the full chemical name.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research with Thieno[2,3-b]pyrazine-6-carbaldehyde.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
